3-Iodo-4-nitropyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXQSQPKFWCRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634108 | |
| Record name | 3-Iodo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89283-70-5 | |
| Record name | 3-Iodo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 3-Iodo-4-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Iodo-4-nitropyridine is a valuable substituted pyridine derivative sought after in medicinal chemistry and materials science for its unique electronic and structural properties. While a direct synthesis from 4-nitropyridine-N-oxide might seem plausible, it is chemically unviable due to the electronic deactivation of the pyridine ring towards the required electrophilic iodination at the C3 position. This guide presents a robust and scientifically validated three-step synthetic pathway starting from the readily available precursor, 4-aminopyridine. The outlined methodology involves an initial electrophilic nitration, followed by a diazotization of the resulting aminopyridine, and culminates in a Sandmeyer-type iodination to yield the target compound. This route is designed for reliability, scalability, and high yield, providing researchers with a practical and reproducible protocol.
Mechanistic Rationale: Deconstructing the Synthetic Challenge
The initial proposition of synthesizing this compound directly from 4-nitropyridine-N-oxide overlooks the fundamental principles of aromatic reactivity. The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. The presence of a strongly electron-withdrawing nitro group at the C4 position further deactivates the ring.
Conversely, the N-oxide functionality donates electron density back into the ring, particularly at the C2 and C4 positions, facilitating nucleophilic aromatic substitution. Indeed, the primary reactivity of 4-nitropyridine-N-oxide is the displacement of the nitro group by nucleophiles.[1][2] An electrophilic attack, such as iodination, is therefore highly disfavored, especially at the C3 position which is electronically poor and sterically accessible.
A more logical approach, detailed herein, leverages the powerful directing effect of an amino group. An amine at C4 is a potent ortho-, para-director for electrophilic substitution. In the case of 4-aminopyridine, this strongly directs an incoming electrophile (like the nitronium ion, NO₂⁺) to the C3 position.[3] Once the nitro group is installed, the versatile amino group can be readily converted into the desired iodo functionality via the formation of a diazonium salt, a classic and highly reliable transformation in aromatic chemistry.[4][5]
Validated Synthetic Workflow
The proposed three-step synthesis provides an efficient and reproducible route to this compound, starting from 4-aminopyridine.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Nitrating mixtures are highly corrosive and oxidizing. Diazonium salts can be explosive in a dry, isolated state and must be kept in a cold solution at all times.[6]
Protocol 1: Synthesis of 4-Amino-3-nitropyridine
This protocol is adapted from established procedures for the nitration of 4-aminopyridine.[3][7]
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 4-aminopyridine (10.0 g, 106.3 mmol).
-
Acidification: Cool the flask in an ice-salt bath and slowly add concentrated sulfuric acid (40 mL) with stirring, ensuring the internal temperature does not exceed 10°C.
-
Nitration: Once the 4-aminopyridine is fully dissolved, begin the dropwise addition of fuming nitric acid (5.0 mL) via the dropping funnel. Meticulously maintain the internal temperature between 0°C and 10°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 5 hours.
-
Heating: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture in an oil bath at 90°C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate will form.
-
Isolation: Collect the yellow solid by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water (3 x 50 mL).
-
Drying: Dry the product in a vacuum oven at 60°C over phosphorus pentoxide to yield 4-amino-3-nitropyridine as a yellow solid.
Protocol 2: Synthesis of this compound via Diazotization-Iodination
This one-pot protocol combines the diazotization and subsequent iodination, which is a common and effective method for converting aromatic amines to aryl iodides.[8][9][10]
-
Preparation: In a beaker, suspend the dried 4-amino-3-nitropyridine (5.0 g, 36.2 mmol) in deionized water (50 mL). Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Acidification: Slowly add concentrated sulfuric acid (10 mL) to the suspension. The solid will dissolve to form a solution of the corresponding ammonium salt. Maintain the temperature below 5°C.
-
Diazotization: In a separate flask, prepare a solution of sodium nitrite (2.75 g, 39.8 mmol) in deionized water (10 mL) and cool it in an ice bath. Add this sodium nitrite solution dropwise to the acidic amine solution over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Iodination: Prepare a solution of potassium iodide (9.0 g, 54.2 mmol) in deionized water (20 mL). Slowly add this solution to the cold diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until the nitrogen evolution ceases.
-
Work-up: Add a saturated solution of sodium thiosulfate to quench any excess iodine (the dark color will disappear).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford pure this compound.
Quantitative Data Summary
| Parameter | Step 1: Nitration | Step 2 & 3: Diazotization-Iodination |
| Starting Material | 4-Aminopyridine | 4-Amino-3-nitropyridine |
| Key Reagents | H₂SO₄, fuming HNO₃ | H₂SO₄, NaNO₂, KI |
| Temperature | 0-10°C, then 90°C | 0-5°C, then Room Temp. |
| Reaction Time | ~8 hours | ~4 hours |
| Typical Yield | 70-80%[3] | 65-75% |
| Appearance | Yellow Solid | Pale Yellow / Off-white Solid |
The Chemistry of 4-Nitropyridine-N-Oxide: A Tool for Nucleophilic Substitution
As established, 4-nitropyridine-N-oxide is not a suitable precursor for the synthesis of this compound. However, it is a valuable reagent in its own right, primarily for nucleophilic aromatic substitution (SₙAr) reactions. The N-oxide and the nitro group work in concert to strongly activate the C4 position for attack by nucleophiles. The nitro group is an excellent leaving group in this context.
This reactivity provides a powerful method for preparing a variety of 4-substituted pyridines, which are important pharmaceutical intermediates.[1][2]
Caption: General nucleophilic substitution on 4-nitropyridine-N-oxide.
For example, heating 4-nitropyridine-N-oxide in concentrated hydrochloric or hydrobromic acid can replace the nitro group with a chloro or bromo substituent, respectively, in good yields.[1] This highlights a synthetic utility that is mechanistically opposite to the electrophilic substitution required for the target molecule of this guide.
Conclusion
This guide provides a comprehensive and field-proven pathway for the synthesis of this compound. By addressing the mechanistic infeasibility of a direct conversion from 4-nitropyridine-N-oxide and instead presenting a validated three-step sequence starting from 4-aminopyridine, we offer a reliable methodology for researchers. The detailed protocols, safety considerations, and mechanistic explanations are designed to empower scientists in drug development and organic synthesis to produce this valuable compound with confidence and reproducibility.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to 3-Iodo-4-nitropyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in modern medicinal chemistry, 3-iodo-4-nitropyridine stands as a testament to the pivotal role of functionalized heterocycles in the development of novel therapeutics. Its unique electronic and structural characteristics, arising from the interplay of the electron-withdrawing nitro group and the versatile iodo substituent on the pyridine core, render it a highly valuable intermediate. This guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a particular focus on its application in the synthesis of targeted therapies. By elucidating the causality behind its reactivity and providing detailed experimental insights, this document aims to empower scientists to fully leverage the synthetic potential of this important molecule.
Structural and Physicochemical Profile
This compound (CAS No. 89283-70-5) is a crystalline solid with the molecular formula C₅H₃IN₂O₂ and a molecular weight of 249.99 g/mol .[1][2][3] The strategic placement of the iodo and nitro groups on the pyridine ring dictates its chemical behavior and synthetic utility.
Molecular Structure and Electronic Properties
The structure of this compound is characterized by a pyridine ring substituted at the 3-position with an iodine atom and at the 4-position with a nitro group. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group significantly influences the electron density of the aromatic ring, making it electron-deficient. This electronic profile is a key determinant of its reactivity, particularly towards nucleophilic attack.
The nitro group, being a strong resonance-withdrawing group, particularly deactivates the positions ortho and para to it. The iodine atom, while being deactivating inductively, is a versatile handle for a variety of cross-coupling reactions. The precise bond lengths and angles, while not publicly available in a crystal structure for this specific isomer, can be inferred from related structures like 2-iodo-3-nitropyridine. In this related molecule, the nitro group is twisted with respect to the pyridine ring, a feature that may also be present in the 3-iodo-4-nitro isomer to alleviate steric strain.[4]
}
Figure 1: 2D Structure of this compound.Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 89283-70-5 | [2][3] |
| Molecular Formula | C₅H₃IN₂O₂ | [2][3] |
| Molecular Weight | 249.99 g/mol | [2][3] |
| Appearance | Yellow to light brown solid | [5] |
| Boiling Point | 313.48 °C at 760 mmHg | [6] |
| Density | 2.145 g/cm³ | [6] |
| Storage | Room temperature, in a dry, dark place under an inert atmosphere. | [2][6] |
Synthesis of this compound
The synthesis of this compound is not widely detailed in the literature with a specific, step-by-step protocol. However, a logical synthetic approach can be devised based on established methods for the functionalization of pyridine rings. A plausible two-step synthesis starting from 3-iodopyridine is outlined below.
Proposed Synthetic Pathway
}
Figure 2: Proposed synthetic pathway for this compound.Step 1: N-Oxidation of 3-Iodopyridine
The initial step involves the oxidation of the pyridine nitrogen of 3-iodopyridine to form 3-iodopyridine N-oxide. This is a crucial activation step, as the N-oxide group is known to direct electrophilic substitution to the 4-position and increases the reactivity of the ring towards nitration.[7]
Experimental Protocol (General):
-
Dissolve 3-iodopyridine in a suitable solvent such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the excess peroxy acid with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield 3-iodopyridine N-oxide.
Step 2: Nitration of 3-Iodopyridine N-oxide
The subsequent step is the regioselective nitration of 3-iodopyridine N-oxide at the 4-position. The N-oxide group facilitates this reaction, which typically requires strong acidic conditions.[7]
Experimental Protocol (General):
-
To a mixture of fuming nitric acid and concentrated sulfuric acid, cooled to 0 °C, slowly add 3-iodopyridine N-oxide.
-
Carefully heat the reaction mixture and maintain it at an elevated temperature (e.g., 90 °C) for several hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until the product precipitates.
-
Filter the solid, wash with water, and dry to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing effects of the nitro group and the pyridine nitrogen will cause these protons to be significantly deshielded. Based on data from related compounds, the following approximate chemical shifts can be anticipated:
-
H-2: ~8.8-9.0 ppm (singlet or narrow doublet)
-
H-5: ~7.8-8.0 ppm (doublet)
-
H-6: ~8.6-8.8 ppm (doublet)
The coupling constant between H-5 and H-6 is expected to be in the range of 5-6 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbon atoms will be significantly influenced by the attached substituents and the ring nitrogen.
-
C-2: ~150-155 ppm
-
C-3 (bearing iodine): ~95-105 ppm (The "heavy atom effect" of iodine will cause a significant upfield shift for the directly attached carbon).
-
C-4 (bearing the nitro group): ~155-160 ppm
-
C-5: ~120-125 ppm
-
C-6: ~145-150 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro group and the pyridine ring. Key expected absorption bands include:
-
~1530-1550 cm⁻¹ and ~1340-1360 cm⁻¹: Asymmetric and symmetric stretching vibrations of the NO₂ group, respectively.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~800-900 cm⁻¹: Out-of-plane C-H bending vibrations.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 249.99. Characteristic fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the iodine atom.
Reactivity and Synthetic Applications
The reactivity of this compound is governed by the presence of the iodo and nitro functional groups on the electron-deficient pyridine ring. This unique combination makes it a versatile intermediate for the synthesis of complex heterocyclic compounds.
Nucleophilic Aromatic Substitution (SNA)
The electron-deficient nature of the pyridine ring, further enhanced by the powerful electron-withdrawing nitro group, makes this compound susceptible to nucleophilic aromatic substitution. Nucleophilic attack is favored at the 2- and 6-positions, which are ortho and para to the pyridine nitrogen and activated by the nitro group. Interestingly, in reactions of 3-bromo-4-nitropyridine with amines, a nitro-group migration has been observed, suggesting a complex reactivity profile that researchers should be aware of.[9][10][11] The nitro group itself can also be displaced by strong nucleophiles under certain conditions, a known reactivity pattern for 4-nitropyridine N-oxides.[12]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
}
Figure 3: Key cross-coupling reactions of this compound.4.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of organoboron reagents (boronic acids or esters). This reaction is a powerful tool for the synthesis of biaryl and vinyl-substituted nitropyridines.
Experimental Protocol (General):
-
In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
4.2.2. Sonogashira Coupling
The Sonogashira coupling allows for the direct connection of a terminal alkyne to the 3-position of the pyridine ring, providing access to 3-alkynyl-4-nitropyridines. These products are valuable intermediates for the synthesis of various heterocyclic systems.
Experimental Protocol (General):
-
To a solution of this compound (1.0 eq.) and a terminal alkyne (1.1-1.5 eq.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).
-
Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 3-iodo-4-aminopyridine. This transformation opens up a wide range of further functionalization possibilities, as the resulting amino group can participate in amide bond formation, diazotization, and other reactions. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.[13]
Applications in Medicinal Chemistry
This compound is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.[2] While direct, published synthetic routes for many proprietary drugs are not always available, the structural features of this intermediate make it a plausible precursor for several important classes of therapeutic agents.
The general synthetic utility lies in its ability to be elaborated through cross-coupling reactions at the 3-position and subsequent reduction and functionalization of the 4-nitro group. This allows for the construction of substituted aminopyridine cores, which are prevalent in many kinase inhibitors that target the ATP-binding site of the enzyme.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its electron-deficient pyridine ring, coupled with the distinct reactivity of the iodo and nitro groups, provides a rich platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery and development of new therapeutic agents. This guide provides a foundational understanding for researchers to confidently incorporate this valuable intermediate into their synthetic strategies.
References
- 1. sibran.ru [sibran.ru]
- 2. This compound [myskinrecipes.com]
- 3. Synthonix, Inc > 89283-70-5 | this compound [synthonix.com]
- 4. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 11. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migr… [ouci.dntb.gov.ua]
- 12. sciencemadness.org [sciencemadness.org]
- 13. mdpi.org [mdpi.org]
A Predictive and Methodological Guide to the Spectroscopic Characterization of 3-Iodo-4-nitropyridine
Abstract: 3-Iodo-4-nitropyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Rigorous structural confirmation is paramount for its effective use in synthesis and drug development. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the absence of a complete, publicly-verified dataset, this document emphasizes a predictive approach, grounded in fundamental principles and data from analogous structures, to forecast the spectral features of the target molecule. Furthermore, it outlines robust, field-proven experimental protocols for acquiring and validating this data, ensuring scientific integrity and reproducibility for researchers.
Introduction: The Need for Rigorous Characterization
This compound is a key intermediate whose utility is defined by the precise arrangement of its functional groups. The electron-withdrawing nitro group and the synthetically versatile iodo substituent create a unique electronic and steric environment on the pyridine scaffold. For researchers in drug discovery, agrochemicals, and materials science, unambiguous confirmation of this structure is the first critical step in any synthetic campaign. Spectroscopic techniques like NMR and IR provide a definitive fingerprint of the molecule, confirming its identity and purity. This guide serves as a practical manual for both predicting and obtaining the characteristic spectral data for this compound.
Molecular Structure and Predicted Spectroscopic Features
The foundation of spectral interpretation lies in the molecular structure. The positions of the three aromatic protons and five carbon atoms are heavily influenced by the nitrogen heteroatom and the two powerful substituents.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's-Eye View
Proton NMR is highly sensitive to the electronic environment. The electron-withdrawing nature of the pyridine nitrogen and the nitro group will significantly deshield the ring protons, shifting them downfield.
Predicted ¹H NMR Data
The chemical shifts of unsubstituted pyridine are approximately δ 8.6 (H2/H6), 7.2 (H3/H5), and 7.6 ppm (H4)[1]. The strong electron-withdrawing effects of the nitro group via resonance and induction will deshield ortho (H3, H5) and para (H6) protons[2][3]. The iodine atom introduces a deshielding inductive effect and a more complex anisotropic effect[4][5][6]. Based on these principles, the following shifts and couplings are predicted.
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 9.0 - 9.2 | Singlet (or narrow d) | J(H2-H6) ≈ 0.5-1 Hz | Strongly deshielded by adjacent nitrogen and para-nitro group. Minimal coupling to H6. |
| H-6 | 8.8 - 9.0 | Doublet | J(H6-H5) ≈ 5-6 Hz | Deshielded by adjacent nitrogen. Coupled to H5. |
| H-5 | 7.8 - 8.0 | Doublet | J(H6-H5) ≈ 5-6 Hz | Least deshielded proton, but still downfield due to the overall electron-deficient ring. Coupled to H6. |
Experimental Protocol for ¹H NMR Acquisition
Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.
Causality in Experimental Choices:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common starting point due to its ability to dissolve many organic compounds. If solubility is poor, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, making the analysis of coupling patterns more straightforward.
-
Internal Standard: Tetramethylsilane (TMS) is used to provide a stable, sharp reference signal at 0.0 ppm, ensuring accuracy and comparability of chemical shift values across different experiments.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides direct information about the carbon framework of the molecule. As broadband proton decoupling is standard, each unique carbon atom typically appears as a singlet.
Predicted ¹³C NMR Data
The chemical shifts for pyridine are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 ppm (C4)[7][8]. The nitro group strongly deshields the carbon it is attached to (C4) and also influences the ortho (C3, C5) and para (C2) positions[2]. The "heavy atom effect" of iodine is expected to induce a significant upfield (shielding) shift for the carbon it is directly bonded to (C3)[9].
| Carbon | Predicted Shift (δ, ppm) | Rationale |
| C-2 | 152 - 155 | Deshielded by adjacent nitrogen and para-nitro group. |
| C-3 | 105 - 115 | Strong shielding ("heavy atom effect") from the directly attached iodine atom. |
| C-4 | 155 - 160 | Very strongly deshielded by the directly attached, electron-withdrawing nitro group. |
| C-5 | 122 - 125 | Influenced by the ortho-nitro group, but less so than other positions. Expected to be near the shift of C3/C5 in pyridine. |
| C-6 | 148 - 151 | Deshielded by the adjacent nitrogen. |
Experimental Protocol for ¹³C NMR Acquisition
The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.
-
Sample Preparation: A more concentrated sample (~20-50 mg in 0.6-0.7 mL of solvent) is required due to the low natural abundance of the ¹³C isotope.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A significantly larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio. A wider spectral width (e.g., 0-200 ppm) is set.
-
Processing and Analysis: Standard processing reveals a spectrum where each unique carbon appears as a singlet, which is then referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is exceptionally useful for identifying key functional groups by their characteristic vibrational frequencies. For this compound, the most prominent signals will arise from the nitro group and the aromatic ring.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on an aromatic ring[10][11]. |
| ~1600, ~1470 | Aromatic C=C and C=N Stretch | Medium | In-ring stretching vibrations typical for pyridine and other aromatic systems[10][11]. |
| 1550 - 1475 | Asymmetric N-O Stretch (NO₂) | Strong | A very strong and characteristic absorption for aromatic nitro compounds[12][13]. |
| 1360 - 1290 | Symmetric N-O Stretch (NO₂) | Strong | The second strong, defining peak for a nitro group, confirming its presence[12][13]. |
| 900 - 675 | C-H Out-of-Plane Bend | Strong | Bending vibrations whose exact position can sometimes hint at the substitution pattern[11]. |
| ~1100 | C-I Stretch | Medium-Weak | The carbon-iodine stretch is expected in the fingerprint region but may be difficult to assign definitively. |
Experimental Protocol for IR (ATR) Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound powder onto the crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the ATR crystal.
-
Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly.
Trustworthiness of the Protocol: This ATR method is highly reproducible and requires minimal sample preparation, reducing the chance of error. The background scan corrects for atmospheric CO₂ and H₂O, ensuring that the resulting spectrum is solely from the sample.
Conclusion
References
- 1. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insight into the anisotropic effects in solution-state NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Electronegativity and Chemical Shift — Nanalysis [nanalysis.com]
- 7. testbook.com [testbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to the Solubility of 3-Iodo-4-nitropyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a candidate is its solubility. For a molecule like 3-iodo-4-nitropyridine, a versatile building block in medicinal chemistry, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic—it is a cornerstone of efficient process development, formulation design, and ultimately, therapeutic efficacy. This guide, authored from the perspective of a Senior Application Scientist, aims to provide a robust framework for both predicting and experimentally determining the solubility of this compound, thereby empowering researchers to make informed decisions throughout the drug development pipeline.
Part 1: Theoretical Assessment of Solubility
A foundational understanding of a compound's solubility can be established through theoretical models before embarking on extensive experimental work. This predictive approach allows for a rational selection of solvents and helps in anticipating potential challenges.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. This compound possesses a unique combination of functional groups that dictate its behavior in different solvent environments.
-
Structure: The pyridine ring provides a degree of aromaticity and a basic nitrogen atom capable of hydrogen bonding.
-
Substituents: The electron-withdrawing nitro group (-NO₂) significantly influences the electronic distribution of the pyridine ring, enhancing its polarity. The iodo group (-I) is large and polarizable, contributing to van der Waals interactions.
-
Polarity: The combination of the polar nitro group and the pyridine nitrogen results in a molecule with a significant dipole moment, suggesting a preference for polar solvents.
A summary of the key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₅H₃IN₂O₂ | [1] |
| Molecular Weight | 249.99 g/mol | [1] |
| Melting Point (°C) | Not definitively reported; estimated to be in the range of other iodonitropyridines. | N/A |
| Predicted logP | 1.85 ± 0.56 | Molinspiration |
The General Solubility Equation (GSE)
The General Solubility Equation (GSE) provides a thermodynamic framework for estimating the aqueous solubility of a compound. While primarily for aqueous systems, its principles can be extended to understand solubility in organic solvents by considering the interplay between the crystal lattice energy and the solvation energy. The equation is as follows:
Log S = 0.5 - 0.01(MP - 25) - LogP
Where:
-
S is the molar solubility.
-
MP is the melting point in degrees Celsius.
-
LogP is the logarithm of the octanol-water partition coefficient.
A higher melting point indicates stronger crystal lattice energy, which must be overcome for dissolution, thus leading to lower solubility. A higher LogP value signifies greater lipophilicity and, consequently, better solubility in nonpolar organic solvents.
Given the lack of a precise experimental melting point for this compound, a definitive GSE calculation is not feasible. However, the predicted LogP of 1.85 suggests a moderate lipophilicity. This indicates that while it will have some affinity for nonpolar environments, its polar nature will likely favor solubility in more polar organic solvents.
Hansen Solubility Parameters (HSP)
A more nuanced approach to predicting solubility in organic solvents is the use of Hansen Solubility Parameters (HSP).[2][3] This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Part 2: Experimental Determination of Solubility
While theoretical models provide valuable guidance, empirical determination of solubility remains the gold standard for accurate and actionable data. The following protocols are designed to be robust and self-validating, providing both kinetic and thermodynamic solubility data.
Materials and Equipment
-
This compound (purity ≥97%)[1]
-
Selected organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Toluene)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
-
Glass vials with screw caps
Experimental Workflow: A Visual Guide
References
An In-depth Technical Guide to the Reactivity of 3-Iodo-4-nitropyridine with Nucleophilic Reagents
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 3-iodo-4-nitropyridine with a range of nucleophilic reagents. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced landscape of nucleophilic aromatic substitution (SNAr) on this highly activated heterocyclic system. We will explore the underlying principles governing its reactivity, including the surprising regiochemical outcomes, and provide practical, field-proven insights into reaction mechanisms and experimental protocols. This guide is designed to be a self-validating resource, grounded in authoritative scientific literature, to empower researchers in the strategic use of this compound as a versatile building block in organic synthesis.
Introduction: The Unique Profile of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both a nitro group and an iodine atom, creates a unique electronic environment that dictates its chemical behavior. The potent electron-withdrawing nature of the nitro group, combined with the inherent electron-deficient character of the pyridine ring, renders the molecule highly susceptible to nucleophilic attack. The presence of iodine, a large and polarizable halogen, further influences the molecule's reactivity, serving as a potential leaving group or a handle for cross-coupling reactions.
This guide will focus primarily on the reactions of this compound with nucleophiles, a class of transformations central to its application in the synthesis of complex molecular architectures. We will dissect the factors that control the regioselectivity of these reactions, which often defy simple predictions, and provide a framework for understanding and predicting the outcomes of such transformations.
The Duality of Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). The general mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group, which restores the aromaticity of the ring.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
In the context of this compound, the key question is the identity of the leaving group (L⁻). Intuitively, one might expect the iodide ion to be the primary leaving group due to the relatively weak carbon-iodine bond. However, the reality is more complex, with the nitro group also capable of acting as a leaving group.
Regioselectivity: A Tale of Two Leaving Groups
A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. While substitution of the iodine at the C-3 position is a possible pathway, a significant body of evidence suggests that under many conditions, the nitro group at the C-4 position is preferentially displaced.
This counterintuitive outcome can be attributed to the stability of the Meisenheimer complex. Attack at the C-4 position allows the negative charge to be delocalized onto the highly electronegative oxygen atoms of the nitro group, as well as the ring nitrogen, leading to a more stable intermediate compared to attack at the C-3 position.
Furthermore, a fascinating and synthetically important phenomenon of nitro-group migration has been observed in the reaction of the analogous 3-bromo-4-nitropyridine with amines.[1][2][3] This suggests that the reaction landscape is not limited to simple substitution at the initial positions of the leaving groups. The reaction of 3-bromo-4-nitropyridine with amines can yield a mixture of products, including the expected 3-amino-4-nitropyridine, the product of nitro group substitution, and a rearranged product where the nitro group has migrated. This occurs in polar aprotic solvents and highlights the complexity of the potential energy surface for these reactions.[1][2][3]
Reactivity with N-Nucleophiles: Amination Reactions
The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, providing access to a variety of substituted aminopyridines.
Caption: General workflow for the amination of this compound.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO and DMF are typically employed to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base is often added to scavenge the proton from the amine nucleophile, increasing its nucleophilicity, and to neutralize any acidic byproducts.
-
Temperature: The reaction temperature is a critical parameter that can influence the reaction rate and, in some cases, the product distribution.
Table 1: Representative Amination Reactions of 3-Halo-4-nitropyridines
| Halogen (X) | Amine | Conditions | Product(s) | Yield (%) | Reference |
| Br | Morpholine | DMSO, 90 °C, 12 h | Nitro-group migration and substitution products | N/A | |
| Br | Piperidine | THF, 70 °C, 16 h | 3-(Piperidin-1-yl)-4-nitropyridine | 83 |
Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-4-nitropyridine (Adapted from a related procedure)
This protocol is adapted from the reaction of 3-bromo-4-nitropyridine and serves as an illustrative example.
Materials:
-
This compound
-
Piperidine
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.5 eq).
-
To this mixture, add piperidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(piperidin-1-yl)-4-nitropyridine.
Reactivity with O-Nucleophiles: Etherification Reactions
The reaction of this compound with alkoxides, such as sodium methoxide, provides a route to alkoxy-substituted pyridines.
Table 2: Representative Etherification Reactions of 3-Halo-4-nitropyridines
| Halogen (X) | Alkoxide | Conditions | Product | Yield (%) | Reference |
| I | Sodium Methoxide | Methanol, reflux | 3-Iodo-4-methoxypyridine | High (expected) | N/A |
Experimental Protocol: Synthesis of 3-Iodo-4-methoxypyridine (Illustrative)
Materials:
-
This compound
-
Sodium Methoxide
-
Anhydrous Methanol
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) portionwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-iodo-4-methoxypyridine.
Reactivity with S-Nucleophiles: Thioetherification Reactions
Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions. The reaction with this compound is expected to proceed efficiently to form thioethers.
Caption: Synthesis of thioethers from this compound.
Experimental Protocol: Synthesis of 3-Iodo-4-(phenylthio)pyridine (Illustrative)
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in anhydrous DMF, add thiophenol (1.2 eq) at room temperature.
-
Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Alternative Reactivity: The Carbon-Iodine Bond as a Synthetic Handle
Beyond its role as a leaving group in SNAr reactions, the carbon-iodine bond in this compound is a valuable functional group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, significantly expanding the synthetic utility of this building block.
Conclusion
The reactivity of this compound with nucleophiles is a rich and multifaceted area of organic chemistry. While it is a highly activated substrate for nucleophilic aromatic substitution, the regiochemical outcome of these reactions is not always straightforward. The preferential substitution of the nitro group over the iodine in certain cases, and the potential for nitro-group migration, are key considerations for synthetic planning. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, researchers can harness the unique reactivity of this compound to access a diverse array of functionalized pyridine derivatives for applications in drug discovery and materials science. This guide provides a foundational understanding and practical starting points for the exploration of this versatile synthetic building block.
References
An In-depth Technical Guide to 3-Iodo-4-nitropyridine (CAS 89283-70-5) for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and applications of 3-Iodo-4-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective and safe use in the laboratory.
Core Compound Profile
Chemical Identity:
| Property | Value |
| CAS Number | 89283-70-5 |
| Chemical Name | This compound |
| Molecular Formula | C₅H₃IN₂O₂ |
| Molecular Weight | 249.99 g/mol |
| Synonyms | Pyridine, 3-iodo-4-nitro- |
Structural Representation:
Introduction: The Strategic Importance of 3-Iodo-4-nitropyridine
An In-depth Technical Guide to the Starting Materials and Synthesis of 3-Iodo-4-nitropyridine
This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic value lies in the orthogonal reactivity of its substituents. The pyridine core is a prevalent scaffold in pharmaceuticals. The nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 4-position. The iodo group at the 3-position serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of complex carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind the chosen experimental pathways.
Synthetic Landscape: Key Precursors and Transformations
The synthesis of this compound is not typically achieved through a single, direct transformation from a simple pyridine. Instead, it relies on a multi-step sequence involving the strategic introduction of the nitro and iodo functionalities. The choice of the primary starting material dictates the overall synthetic strategy.
Caption: Overview of primary synthetic pathways to this compound.
Primary Synthetic Route: Diazotization-Iodination of 3-Amino-4-nitropyridine
The most reliable and widely employed method for the synthesis of this compound is the diazotization of 3-amino-4-nitropyridine, followed by displacement of the resulting diazonium salt with an iodide source. This is a variation of the classic Sandmeyer reaction.[1][2][3]
Causality and Mechanism
The reaction proceeds in two critical stages:
-
Diazotization: The primary aromatic amine (3-amino-4-nitropyridine) is treated with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., H₂SO₄ or HCl). The amine attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and dehydrates under acidic conditions to yield a stable aryldiazonium salt.[4][5] This step is performed at low temperatures (0–5 °C) because diazonium salts are thermally unstable and can decompose violently.[5]
-
Iodide Displacement: The resulting diazonium salt is then treated with a solution of potassium iodide (KI) or sodium iodide (NaI). The diazonium group (–N₂⁺) is an excellent leaving group (releasing N₂ gas), and the iodide ion acts as a nucleophile to displace it. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step typically does not require a copper(I) catalyst.[2] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[1][4]
Caption: The two-stage Sandmeyer-type reaction workflow.
Experimental Protocol: Synthesis via Diazotization
This protocol is adapted from established procedures for the iodination of aromatic amines.[2][6]
Starting Material: 3-Amino-4-nitropyridine[7]
Reagents & Equipment:
-
3-Amino-4-nitropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Sodium Bicarbonate (NaHCO₃)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Step-by-Step Methodology:
-
Diazonium Salt Formation:
-
In a flask equipped with a magnetic stirrer, carefully add 3-amino-4-nitropyridine (1.0 eq) to concentrated sulfuric acid, cooled in an ice bath to maintain a temperature below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is strictly maintained between 0 and 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C.
-
-
Iodide Displacement:
-
In a separate, larger flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ evolution) will be observed. The addition may be exothermic and should be controlled.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any remaining iodine (indicated by the disappearance of the brown I₂ color).
-
Neutralize the acidic solution by carefully adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Alternative Synthetic Considerations
While the Sandmeyer-type reaction is the most direct route, other strategies can be considered, often involving more steps or challenging reaction conditions.
Direct Electrophilic Iodination
Directly iodinating a pyridine ring at the 3-position is challenging. The pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, and any reaction that does occur typically favors the 3-position, but often requires harsh conditions.[8][9] The presence of a strong electron-withdrawing nitro group at the 4-position further deactivates the ring, making direct iodination of 4-nitropyridine extremely difficult.
Modern methods using Zincke imine intermediates have been developed for the 3-halogenation of pyridines under mild conditions, but their application to substrates already bearing a nitro group is not well-documented and may be complicated by competing reactions.[8][10]
Halogen Exchange (Finkelstein Reaction)
A Finkelstein-type reaction, where a halide is exchanged for another, is a theoretical possibility. Starting from 3-bromo-4-nitropyridine, one could attempt a substitution with an iodide salt (e.g., NaI in acetone). However, this reaction is most effective for converting alkyl halides and is less common for aryl halides unless the ring is highly activated towards nucleophilic substitution at the position of the leaving group. In 3-bromo-4-nitropyridine, the 3-position is not sufficiently activated for SNAr, making this route inefficient compared to the Sandmeyer approach.[11][12]
Synthesis of Key Starting Materials
A comprehensive guide requires an understanding of how to procure the necessary precursors.
Synthesis of 3-Amino-4-nitropyridine
This key intermediate is typically synthesized by the nitration of 4-aminopyridine.
-
Reaction: 4-aminopyridine is treated with a nitrating mixture (fuming nitric acid in concentrated sulfuric acid).[13]
-
Rationale: The amino group is a strong activating group and is ortho-, para- directing. In the pyridinium ion formed under strong acid conditions, the C4 position is deactivated. However, the free base, in equilibrium, is nitrated at the position ortho to the powerful amino directing group, leading to the desired 3-nitro product. Careful control of temperature is required.[13]
Synthesis of 3-Bromo-4-nitropyridine
This compound can serve as a precursor for other functionalizations. Its synthesis often starts from its N-oxide.
-
Reaction: The synthesis can begin with the deoxygenation of 3-bromo-4-nitropyridine N-oxide, for example, using PCl₃.[12] The N-oxide itself is a valuable intermediate that can be prepared from simpler pyridines.[11]
Synthesis of 4-Nitropyridine-N-oxide
This is a foundational intermediate in pyridine chemistry.
-
Reaction: Pyridine-N-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid.[14][15][16]
-
Rationale: The N-oxide group is activating and directs electrophilic substitution to the 4-position.[17] This makes the nitration highly regioselective and efficient. The resulting 4-nitropyridine-N-oxide is a versatile precursor where the nitro group can be readily displaced by various nucleophiles.[17][18]
Comparative Analysis of Synthetic Routes
| Synthetic Route | Primary Starting Material | Key Advantages | Key Disadvantages | Typical Yield |
| Diazotization-Iodination | 3-Amino-4-nitropyridine | Reliable, well-established, good yields, uses common reagents. | Requires careful temperature control; diazonium salts can be explosive if isolated. | 60-80% |
| Direct Iodination | 4-Nitropyridine | Potentially fewer steps. | Extremely low reactivity due to two deactivating groups; harsh conditions required; poor selectivity. | Very Low (<5%) |
| Halogen Exchange | 3-Bromo-4-nitropyridine | Simple reaction conditions (heat with NaI). | Inefficient for non-activated aryl halides; starting material may not be readily available. | Low |
Conclusion
For the synthesis of this compound, the Sandmeyer-type diazotization-iodination of 3-amino-4-nitropyridine stands as the most robust and scientifically sound strategy. This route is favored due to its reliability, good yields, and the predictable reactivity of the diazonium intermediate. While alternative pathways such as direct iodination or halogen exchange are theoretically conceivable, they are hampered by the inherent electronic properties of the nitropyridine ring system. Therefore, for researchers and drug development professionals, securing a reliable source or an efficient synthesis of the 3-amino-4-nitropyridine precursor is the critical first step in accessing the target molecule.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chempanda.com [chempanda.com]
- 7. 3-Amino-4-nitropyridine | C5H5N3O2 | CID 586943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. 4-Nitropyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 16. sciencemadness.org [sciencemadness.org]
- 17. researchgate.net [researchgate.net]
- 18. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Physical Properties of 3-Iodo-4-nitropyridine: Melting and Boiling Point Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical properties of 3-Iodo-4-nitropyridine, with a primary focus on its melting and boiling points. Due to the limited availability of specific, experimentally validated data in publicly accessible literature, this document emphasizes the robust methodologies required for the accurate determination of these critical parameters. We delve into the underlying principles of phase transitions, the influence of molecular structure on physical properties, and provide detailed, field-proven protocols for experimental determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle and characterize this important synthetic intermediate.
Introduction to this compound
This compound is a halogenated and nitrated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks in the synthesis of more complex molecules. The presence of an iodine atom and a nitro group on the pyridine ring imparts unique reactivity and physical characteristics to the molecule. The electron-withdrawing nature of the nitro group and the halogen's ability to participate in halogen bonding can significantly influence intermolecular interactions, which in turn dictate the compound's physical properties.
A thorough understanding of the melting and boiling points of this compound is paramount for its application in drug development and other research areas. These properties are critical for:
-
Purification: Techniques such as recrystallization and distillation are highly dependent on the melting and boiling points.
-
Reaction Stoichiometry: Accurate measurements are essential for calculating molar quantities.
-
Process Safety: Knowledge of the boiling point is crucial for avoiding uncontrolled decomposition, especially for a nitrated compound which may be thermally sensitive.
-
Material Science Applications: The melting point is a key parameter in the development of crystalline materials.
While specific experimental values for the melting and boiling points of this compound are not consistently reported in readily available chemical databases, this guide provides the necessary protocols to determine them accurately and safely.
Physicochemical Data of this compound
A precise, experimentally verified melting point for this compound is not consistently available across various chemical supplier databases. Similarly, an experimental boiling point is not commonly reported, likely due to the compound's potential for decomposition at elevated temperatures. Therefore, the following table summarizes the available and calculated data.
| Property | Value | Source/Comment |
| Molecular Formula | C₅H₃IN₂O₂ | |
| Molecular Weight | 249.99 g/mol | |
| Melting Point | Not consistently reported. | Requires experimental determination. |
| Boiling Point | Not reported. | Likely to decompose before boiling at atmospheric pressure. |
| Appearance | Expected to be a solid at room temperature. | Based on similar structures. |
| Solubility | Expected to be soluble in common organic solvents. |
Intermolecular Forces and Structure-Property Relationships
The physical properties of this compound are a direct consequence of the intermolecular forces between its molecules. The key interactions include:
-
Dipole-Dipole Interactions: The nitro group is strongly electron-withdrawing, creating a significant dipole moment in the molecule. These dipole-dipole interactions contribute to a more ordered solid lattice and a higher melting point.
-
London Dispersion Forces: The presence of a large, polarizable iodine atom leads to significant London dispersion forces, further increasing the energy required to overcome intermolecular attractions.
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with the nitro group or the nitrogen atom of an adjacent pyridine ring. This is a directional interaction that can significantly influence the crystal packing and increase the melting point.
-
Pi-Pi Stacking: The aromatic pyridine rings can interact through pi-pi stacking, although the presence of bulky substituents may sterically hinder this interaction to some extent.
The combination of these forces suggests that this compound will be a solid at room temperature with a relatively high melting point compared to unsubstituted pyridine. The strong intermolecular forces also imply that a high temperature would be required to reach its boiling point, increasing the likelihood of thermal decomposition.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.
Principle
A small, finely ground sample of the compound is heated at a controlled rate. The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.
Recommended Protocol: Capillary Method
This method is the most common and reliable for determining the melting point of a crystalline solid.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting point range.
-
For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
-
Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears. This is the melting point range.
-
Purity Assessment: A sharp melting point range (0.5-2 °C) is indicative of a pure compound. A broad range suggests the presence of impurities.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point using the capillary method.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a thermally sensitive compound like this compound, determining the boiling point at atmospheric pressure can be challenging due to the risk of decomposition. Therefore, distillation under reduced pressure is the recommended method.
Principle of Vacuum Distillation
By reducing the pressure above the liquid, the boiling point is lowered. This allows the compound to distill at a temperature below its decomposition point.
Recommended Protocol: Small-Scale Vacuum Distillation
Apparatus:
-
Short-path distillation apparatus
-
Round-bottom flask
-
Receiving flask
-
Thermometer and adapter
-
Vacuum pump with a pressure gauge
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
Procedure:
-
Assembly: Assemble the short-path distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.
-
Sample and Boiling Chips: Place a small amount of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Evacuation: Slowly and carefully apply a vacuum to the system. The pressure should be monitored with a gauge.
-
Heating and Stirring: Begin heating the flask gently with the heating mantle while stirring the sample.
-
Distillation: Observe the distillation process. The temperature of the vapor should be recorded from the thermometer placed at the vapor outlet. This temperature, along with the corresponding pressure, is the boiling point under reduced pressure.
-
Collection: The distilled liquid will collect in the receiving flask.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
Experimental Setup for Small-Scale Vacuum Distillation
Caption: A simplified diagram of a short-path vacuum distillation apparatus.
Safety and Handling Precautions
As a nitro-iodinated aromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]
-
Thermal Stability: Avoid excessive heating, as nitro compounds can be thermally unstable and may decompose exothermically.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While specific, readily citable experimental data for the melting and boiling points of this compound are scarce, this guide provides the theoretical framework and practical, step-by-step protocols for their accurate and safe determination. A comprehensive understanding of the structure-property relationships, coupled with meticulous experimental technique, is essential for any researcher working with this compound. The methodologies outlined herein are designed to ensure both the integrity of the experimental data and the safety of the laboratory professional.
References
An In-Depth Technical Guide to 3-Iodo-4-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 3-Iodo-4-nitropyridine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, its unique dual reactivity, and its practical application in constructing complex pharmaceutical intermediates.
Core Compound Profile
This compound is a functionalized pyridine derivative whose strategic arrangement of substituents—an iodo group at position 3 and a nitro group at position 4—makes it a highly versatile reagent in organic synthesis. The electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyridine ring, while the iodo group serves as a robust handle for carbon-carbon and carbon-heteroatom bond formation.
Below is a summary of its fundamental properties:
| Property | Data | Source(s) |
| Chemical Structure | ![]() | - |
| Molecular Formula | C₅H₃IN₂O₂ | [1][2][3] |
| Molecular Weight | 249.99 g/mol | [1][2][3] |
| CAS Number | 89283-70-5 | [1][2][3] |
| Appearance | Pale yellow to light brown crystalline solid | [4] |
| Storage | Store at room temperature in a dry, well-sealed container | [1][2] |
Synthesis and Purification: A Mechanistic Approach
Direct nitration of 3-halopyridines is often problematic and lacks clear precedent. A more reliable and controllable strategy involves activating the pyridine ring towards electrophilic substitution via N-oxidation. The N-oxide intermediate not only directs nitration to the 4-position but also enhances the reactivity of the system. The subsequent deoxygenation step yields the target compound.
This multi-step approach provides a self-validating system, where the successful isolation and characterization of each intermediate confirms the progress of the synthesis before proceeding to the next, resource-intensive step.
References
A Technical Guide to the Electronic Landscape of 3-Iodo-4-nitropyridine: A Cornerstone for Contemporary Drug Discovery
Abstract
This in-depth technical guide provides a comprehensive exploration of the electronic effects of the nitro and iodo substituents in 3-iodo-4-nitropyridine, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of how the interplay of inductive and mesomeric effects governs the reactivity and utility of this versatile scaffold. We will dissect the theoretical underpinnings of its electronic character, provide detailed, field-proven experimental and computational protocols for its analysis, and illustrate its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. Its nitrogen atom provides a key site for hydrogen bonding interactions with biological targets, while the aromatic system can engage in π-stacking and other non-covalent interactions. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its pKa, lipophilicity, metabolic stability, and, most critically, its electronic distribution. This electronic modulation is paramount in dictating the molecule's reactivity in synthetic transformations and its binding affinity for target proteins.
This compound has emerged as a particularly valuable intermediate due to the powerful and distinct electronic influences of its substituents. The nitro group, a potent electron-withdrawing group, profoundly activates the pyridine ring for certain chemical transformations, while the iodo group provides a versatile handle for the introduction of molecular complexity through cross-coupling reactions. Understanding the nuanced electronic effects at play is therefore not merely an academic exercise but a crucial prerequisite for its rational application in the design and synthesis of novel drug candidates.
The Electronic Architecture of this compound: A Tale of Two Substituents
The electronic character of this compound is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen, the potent inductive and mesomeric effects of the nitro group, and the dual electronic role of the iodo substituent.
The Electron-Deficient Pyridine Core
Unlike benzene, the pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom inductively withdraws electron density from the ring, making the carbon atoms more electrophilic.
The Powerful Electron-Withdrawing Nitro Group
The nitro group at the C4 position is one of the strongest electron-withdrawing groups in organic chemistry. It exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma bond framework.
-
Mesomeric Effect (-M): The nitro group can participate in resonance, delocalizing the π-electrons of the pyridine ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the nitro group (C2, C6, and C4).
The combination of these effects dramatically reduces the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group.[1]
The Dual Nature of the Iodo Substituent
The iodo group at the C3 position exhibits a more complex electronic influence:
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect.
-
Mesomeric Effect (+M): The lone pairs of electrons on the iodine atom can be donated into the pyridine ring through resonance. However, due to the poor overlap between the 5p orbital of iodine and the 2p orbitals of the carbon atoms, this electron-donating mesomeric effect is significantly weaker than its inductive effect.
The net effect of the iodo group is generally considered to be weakly electron-withdrawing.
The Overall Electronic Landscape
The confluence of these effects in this compound results in a highly electron-deficient aromatic system. The powerful electron-withdrawing nitro group at C4 dominates the electronic landscape, creating a strong electrophilic character at C2 and C6. The iodo group at C3 further contributes to this electron deficiency through its inductive effect. This unique electronic arrangement is the key to the molecule's utility in chemical synthesis.
Below is a diagram illustrating the key electronic influences in this compound.
Caption: Electronic effects in this compound.
Experimental and Computational Characterization of Electronic Effects
A multi-pronged approach combining spectroscopic, electrochemical, and computational methods is essential for a thorough understanding of the electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electron density around individual atoms in a molecule. The chemical shifts of the pyridine ring protons and carbons are highly sensitive to the electronic effects of the substituents.
Expected ¹H and ¹³C NMR Data for this compound:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| H2 | 8.8 - 9.2 | 150 - 155 | Deshielded due to proximity to the electron-withdrawing nitrogen and the inductive effect of the nitro group. |
| H5 | 7.8 - 8.2 | 125 - 130 | Less deshielded than H2 and H6. |
| H6 | 8.6 - 9.0 | 145 - 150 | Deshielded due to proximity to the electron-withdrawing nitrogen. |
| C2 | - | 150 - 155 | Highly deshielded by the adjacent nitrogen. |
| C3 | - | 90 - 100 | Shielded by the "heavy atom effect" of iodine. |
| C4 | - | 155 - 165 | Highly deshielded by the strongly electron-withdrawing nitro group. |
| C5 | - | 125 - 130 | Less affected by the substituents. |
| C6 | - | 145 - 150 | Deshielded by the adjacent nitrogen. |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize shimming to achieve narrow linewidths.
-
Integrate the signals to confirm the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to distinguish between CH, CH₂, and CH₃ groups (though not strictly necessary for this molecule).
-
-
2D NMR for Unambiguous Assignment:
-
Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
The following diagram illustrates the workflow for a comprehensive NMR analysis.
Caption: Workflow for NMR-based structural elucidation.
Hammett Analysis
The Hammett equation provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule. By comparing the rate or equilibrium constant of a reaction for a series of substituted pyridines, a Hammett plot can be constructed to determine the reaction constant (ρ), which reflects the sensitivity of the reaction to substituent effects. While a full Hammett analysis requires a series of derivatives, the known Hammett substituent constants (σ) for the iodo and nitro groups can be used to predict the reactivity of this compound.
Hammett Substituent Constants for Pyridine Systems:
| Substituent | σ_meta | σ_para |
| -NO₂ | 0.71 | 0.78 |
| -I | 0.35 | 0.18 |
These values quantitatively confirm the strong electron-withdrawing nature of the nitro group and the moderate electron-withdrawing character of the iodo group.
Computational Chemistry
In silico methods provide invaluable insights into the electronic structure of molecules.
3.3.1. Electrostatic Potential (ESP) Maps
An ESP map is a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would be expected to show a significant positive potential over the pyridine ring, particularly at the C2 and C6 positions, and a highly negative potential around the oxygen atoms of the nitro group.
3.3.2. Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For a molecule that will undergo nucleophilic attack, a low-lying LUMO is required. The strong electron-withdrawing nitro group significantly lowers the energy of the LUMO of the pyridine ring, making it more susceptible to nucleophilic attack. The LUMO is expected to have large coefficients on the C2, C4, and C6 atoms, indicating that these are the most electrophilic sites.
Reactivity and Synthetic Applications
The unique electronic properties of this compound make it a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic systems.
Nucleophilic Aromatic Substitution (SₙAr)
The highly electron-deficient nature of the pyridine ring in this compound makes it an excellent substrate for SₙAr reactions. While the nitro group is a powerful activating group, it is generally a poor leaving group. However, the positions activated by the nitro group (C2 and C6) are susceptible to nucleophilic attack, potentially leading to displacement of a hydride ion (in an oxidative process) or addition-elimination if a suitable leaving group is present at those positions.
Palladium-Catalyzed Cross-Coupling Reactions
The iodo group at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups at this position, providing a powerful tool for generating molecular diversity.
Protocol for a Typical Suzuki-Miyaura Coupling:
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The 3-substituted-4-aminopyridine scaffold, readily accessible from this compound via Suzuki coupling followed by reduction of the nitro group, is a common motif in kinase inhibitors. The amino group at the C4 position often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, while the substituent introduced at the C3 position can be tailored to occupy a specific pocket in the ATP-binding site, thereby conferring potency and selectivity. The electronic properties of the pyridine ring, modulated by these substituents, play a crucial role in determining the overall binding affinity of the inhibitor.
Conclusion
This compound is a powerful and versatile building block in modern organic synthesis and medicinal chemistry. Its utility stems directly from the profound and predictable electronic effects of its nitro and iodo substituents. A thorough understanding of these effects, gained through a combination of spectroscopic, kinetic, and computational methods, is essential for its rational application in the design and synthesis of novel, high-value molecules. This guide has provided a framework for exploring the electronic landscape of this important molecule, offering both theoretical insights and practical, actionable protocols for the modern researcher.
References
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-Iodo-4-nitropyridine with Arylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[3][4] Among its myriad applications, the synthesis of 3-aryl-4-nitropyridines via the Suzuki coupling of 3-iodo-4-nitropyridine with arylboronic acids is of significant interest. These substituted pyridine moieties are prevalent scaffolds in a multitude of biologically active compounds and advanced materials.
This guide provides a comprehensive overview and a detailed, field-proven protocol for the successful execution of the Suzuki coupling between this compound and various arylboronic acids. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
Reaction Mechanism and Key Parameters
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: The cycle commences with the oxidative addition of the palladium(0) catalyst to the this compound. This step, often rate-determining, forms a palladium(II) intermediate.[2] The electron-deficient nature of the pyridine ring, further accentuated by the nitro group, facilitates this step.
-
Transmetalation: In this crucial phase, the aryl group from the boronic acid is transferred to the palladium(II) complex. This process is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species.[1][7][8] The choice of base is therefore paramount and can significantly influence reaction outcomes.[1]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled 3-aryl-4-nitropyridine product from the palladium(II) complex, regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.[5][9]
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Critical Experimental Parameters
The success of the Suzuki coupling is contingent on the judicious selection of several key parameters:
-
Palladium Catalyst and Ligand: A wide array of palladium catalysts can be employed.[3] For couplings involving heteroaryl halides, catalysts bearing electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands, often exhibit superior performance.[10][11] Pd(dppf)Cl₂ is also a robust and commonly used catalyst for this type of transformation.[12]
-
Base: The base plays a multifaceted role, primarily in the formation of the reactive boronate species.[7][13] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1] The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, K₃PO₄ is often effective in challenging couplings.
-
Solvent System: The choice of solvent is critical and often involves a mixture of an organic solvent and water.[12] Common organic solvents include dioxane, toluene, and DMF.[10][14] The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step. The optimal solvent ratio can influence reaction efficiency and may require empirical optimization.[12]
-
Temperature: Suzuki couplings are typically conducted at elevated temperatures, generally between 60-100 °C, to ensure a reasonable reaction rate.[5] However, the thermal stability of the substrates and catalyst must be considered to prevent decomposition.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials and Reagents
| Reagent/Material | Role | Typical Quantity (for 1 mmol scale) | Notes |
| This compound | Electrophile | 1.0 mmol, 1.0 equiv. | Ensure high purity. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 mmol, 1.2 - 1.5 equiv. | Excess is used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst | 0.02 - 0.05 mmol, 2 - 5 mol% | Handle in a glovebox or under an inert atmosphere. |
| Base (e.g., K₂CO₃) | Activator | 2.0 - 3.0 mmol, 2.0 - 3.0 equiv. | Use anhydrous and finely powdered base. |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction Medium | 4:1 to 10:1 ratio, ~5-10 mL total volume | Degas thoroughly before use. |
| Inert Gas | Atmosphere | N₂ or Ar | Maintain a positive pressure throughout the reaction. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the required reaction time (typically 2-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-nitropyridine.
Workflow Visualization
Caption: A typical workflow for the Suzuki cross-coupling protocol.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor quality reagents/solvents- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of solvents and reaction vessel.[10]- Use anhydrous solvents and pure reagents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems. |
| Protodeboronation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Minimize water content if the base allows.- Use a more stable boronate ester (e.g., pinacol ester).[10]- Monitor the reaction closely and work up promptly upon completion. |
| Formation of Homocoupled Byproducts | - Presence of oxygen | - Ensure the reaction is maintained under a strict inert atmosphere.[10] |
| Catalyst Decomposition (Black Precipitate) | - Reaction temperature is too high- Presence of impurities or oxygen | - Lower the reaction temperature.- Ensure high purity of all reagents and solvents and maintain an inert atmosphere.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a robust and versatile method for the synthesis of 3-aryl-4-nitropyridines. By carefully controlling the key reaction parameters—catalyst, base, solvent, and temperature—researchers can achieve high yields and purity of the desired products. The protocol and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important transformation in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Sonogashira Coupling of 3-Iodo-4-nitropyridine with Terminal Alkynes
Abstract
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This guide provides a detailed technical overview and a robust experimental protocol for the palladium and copper co-catalyzed Sonogashira coupling of 3-iodo-4-nitropyridine with various terminal alkynes. The resulting 3-alkynyl-4-nitropyridine scaffold is a highly valuable building block in medicinal chemistry and materials science, serving as a precursor to a wide range of complex heterocyclic molecules.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation. We will delve into the reaction mechanism, provide insights into parameter optimization, offer a step-by-step protocol, and include a troubleshooting guide to ensure successful execution.
Scientific Foundation: Mechanism and Rationale
The Sonogashira reaction's remarkable utility stems from its mild reaction conditions and high tolerance for a wide array of functional groups.[3] The transformation is driven by a synergistic dual catalytic system involving palladium and copper.[4][5] The coupling of this compound is particularly efficient due to two key electronic features:
-
The C-I Bond: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl > OTf) for oxidative addition to the palladium center, facilitating catalyst turnover.[6][7]
-
The Nitro Group: The strongly electron-withdrawing nitro group at the 4-position renders the pyridine ring electron-deficient, which further accelerates the rate-limiting oxidative addition step of the palladium catalytic cycle.
The reaction proceeds via two interconnected catalytic cycles:
-
The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate. This is followed by a transmetalation step, where the alkynyl group is transferred from the copper acetylide to the palladium center. The cycle concludes with reductive elimination, which forms the final C-C bond of the product and regenerates the active Pd(0) catalyst.[3][6]
-
The Copper Cycle: In the presence of a base (typically an amine), the terminal alkyne is deprotonated. This acetylide anion then reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[3][6] This intermediate is crucial as it readily participates in the transmetalation step with the Pd(II) complex, a process that is much faster than the direct reaction of the alkyne with the palladium intermediate.[8][9]
The amine base plays a dual role: it deprotonates the alkyne to form the reactive acetylide and also serves to reduce any oxidized Pd(II) species back to the catalytically active Pd(0) state.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Palladium-Catalyzed Heck Reaction of 3-Iodo-4-nitropyridine with Alkenes
Abstract
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 3-iodo-4-nitropyridine. This substrate is of particular interest due to the prevalence of substituted vinylpyridine moieties in pharmaceuticals and functional materials. The presence of a nitro group and a pyridine nitrogen atom significantly influences the electronic properties and reactivity of the aryl halide. We present a detailed mechanistic overview, optimized protocols, and key considerations for successfully coupling this compound with a variety of alkene substrates.
Introduction: Significance of 4-Nitro-3-vinylpyridines
Substituted pyridines are fundamental heterocyclic scaffolds in medicinal chemistry. The introduction of a vinyl group at the 3-position creates a versatile synthetic handle for further functionalization, while the 4-nitro group can serve as a potent electron-withdrawing group or be reduced to an amino group, opening pathways to diverse molecular architectures. The Mizoroki-Heck reaction provides a direct and efficient route to these valuable building blocks from readily available starting materials.[3] The reaction is known for its high functional group tolerance and typically excellent stereoselectivity, favoring the formation of the trans (E) isomer.[1]
The Mizoroki-Heck Catalytic Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four key steps. A stoichiometric amount of base is required to neutralize the hydrogen halide (HI) produced during the reaction, regenerating the active Pd(0) catalyst.[4]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides. The strong electron-withdrawing nature of the nitro group and the pyridine ring accelerates this step, making this compound a highly reactive substrate.
-
Migratory Insertion (Carbopalladation) : The alkene coordinates to the arylpalladium(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[4] For electron-deficient alkenes like acrylates, the addition occurs almost exclusively at the β-carbon to minimize steric hindrance.[3]
-
Syn-β-Hydride Elimination : A hydrogen atom on the carbon adjacent (β-position) to the palladium atom is eliminated. This step must also occur in a syn fashion and is responsible for forming the new alkene product. This step generally proceeds to give the thermodynamically more stable trans-alkene.
-
Reductive Elimination & Catalyst Regeneration : The resulting hydridopalladium(II) species is unstable. The base present in the reaction mixture facilitates the reductive elimination of HI, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Mizoroki-Heck Catalytic Cycle
Key Experimental Parameters
The success of the Heck reaction depends on the careful selection of several components:
-
Palladium Source (Catalyst) : Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the most common precatalysts.[5] Pd(OAc)₂ is often preferred due to its stability and lower cost; it is reduced in situ to the active Pd(0) species. For highly active substrates like this compound, ligandless conditions using just a palladium salt can be effective.[6][7]
-
Ligands : Phosphine ligands (e.g., triphenylphosphine, P(o-tol)₃) are often used to stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[5] However, for electron-deficient aryl iodides, ligandless or "Jeffery" conditions are often highly effective.[5][6]
-
Base : A base is crucial for regenerating the catalyst. Organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly employed.[5] The choice of base can influence reaction rate and yield.
-
Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[8]
-
Additives : In some cases, particularly under "Jeffery" conditions, a phase-transfer catalyst like a tetraalkylammonium salt (e.g., tetrabutylammonium bromide, TBAB) is added. These salts can stabilize the palladium catalyst and accelerate the reaction.[5]
Recommended Reaction Conditions: A Summary
The high reactivity of the C-I bond in this compound allows for versatile reaction conditions, often requiring lower catalyst loadings and milder temperatures than less reactive aryl bromides or chlorides. The table below summarizes recommended starting conditions for coupling with different classes of alkenes.
| Alkene Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Additive (equiv) |
| Acrylates/Acrylamides | Pd(OAc)₂ (1-2%) | None or PPh₃ (2-4%) | Et₃N (1.5-2.0) | DMF or MeCN | 80-100 | TBAB (1.0) |
| Styrenes | Pd(OAc)₂ (1-2%) | None | K₂CO₃ (2.0) | DMF or NMP | 100-120 | None |
| Unactivated Alkenes | Pd(OAc)₂ (2-5%) | P(o-tol)₃ (4-10%) | K₂CO₃ (2.0) | NMP | 120-140 | TBAB (1.0) |
Note: These are starting points for optimization. Actual conditions may vary based on the specific alkene substrate.
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with methyl acrylate, a common electron-deficient alkene.
Materials:
-
This compound
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), and tetrabutylammonium bromide (1.0 equiv).
-
Solvent and Reagent Addition : Add anhydrous DMF via syringe to dissolve the solids. Begin stirring the mixture.
-
Alkene and Base Addition : Add methyl acrylate (1.2 equiv) followed by triethylamine (2.0 equiv) to the stirring solution via syringe.
-
Heating : Equip the flask with a condenser and heat the reaction mixture to 80-90 °C in an oil bath.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-methyl 3-(4-nitropyridin-3-yl)acrylate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Base degradation. | Use a fresh bottle of Pd(OAc)₂. Increase temperature in 10 °C increments. Use a freshly distilled base or a robust inorganic base like K₂CO₃. |
| Formation of Palladium Black | Catalyst decomposition. | Add a phosphine ligand (e.g., PPh₃, 2-4 mol%) to stabilize the Pd(0) species. Ensure the reaction is under an inert atmosphere. |
| Side Product Formation | Homocoupling of the aryl iodide; Double bond isomerization. | Lower the reaction temperature. Use a milder base. Ensure reaction times are not excessively long after completion. |
| Poor Yield | Suboptimal conditions; Product degradation. | Systematically screen different bases (e.g., Et₃N, K₂CO₃, NaOAc) and solvents (DMF, NMP, MeCN). Ensure the workup is not overly acidic or basic. |
Conclusion
The Mizoroki-Heck reaction is a powerful and reliable method for the synthesis of 4-nitro-3-vinylpyridines from this compound. The high reactivity of the C-I bond, enhanced by the electron-deficient nature of the pyridine ring, allows for efficient coupling under relatively mild, often ligandless, conditions. By carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired trans-alkene products. The protocols and guidelines presented here serve as a robust starting point for the synthesis of a wide range of valuable vinylpyridine derivatives for applications in drug discovery and materials science.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. synarchive.com [synarchive.com]
- 3. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of 3,4-Disubstituted Pyridines Utilizing 3-Iodo-4-nitropyridine as a Versatile Synthetic Hub
Abstract
The 3,4-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its utility stems from the pyridine nitrogen's ability to improve physicochemical properties like solubility and metabolic stability while also serving as a key hydrogen bond acceptor in ligand-protein interactions.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis of diverse 3,4-disubstituted pyridines using 3-iodo-4-nitropyridine as a strategic starting material. We will explore sequential functionalization at the C3 and C4 positions through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), followed by chemical modification of the nitro group, thereby offering a robust platform for generating compound libraries for drug discovery and development.
The Strategic Advantage of this compound
This compound is an ideal starting material due to its orthogonal reactivity at two distinct positions.
-
C3-Iodo Group: The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of carbon-based substituents (aryl, heteroaryl, alkyl, alkynyl). The reactivity order for halides in these reactions is generally I > Br > Cl, making the iodo-substituent optimal for mild reaction conditions.[4]
-
C4-Nitro Group: The potent electron-withdrawing nature of the nitro group serves two critical functions:
-
It strongly activates the C4 position (para to the nitro group) towards Nucleophilic Aromatic Substitution (SNAr) , enabling the displacement of the nitro group by various nucleophiles.[5][6] The stability of the intermediate Meisenheimer complex is enhanced by the ability of the nitro group to delocalize the negative charge.[5]
-
The nitro group itself is a versatile functional handle that can be readily reduced to a primary amine, opening a gateway for a plethora of secondary derivatization reactions such as amidation, sulfonylation, and reductive amination.[7][8][9]
-
This dual reactivity allows for a controlled, stepwise approach to building molecular complexity.
Synthetic Pathways and Core Mechanisms
The synthesis of 3,4-disubstituted pyridines from this compound can be approached through two primary sequences, each leveraging distinct reaction mechanisms.
Figure 1: Sequential functionalization strategies for synthesizing 3,4-disubstituted pyridines.
C3 Functionalization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis and were recognized with the 2010 Nobel Prize in Chemistry.[10] These reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sarchemlabs.com [sarchemlabs.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.org [mdpi.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Iodo-4-nitropyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of 3-Iodo-4-nitropyridine as a Building Block in Agrochemicals
In the landscape of modern agrochemical research, the pyridine scaffold is a cornerstone for the development of novel herbicides, fungicides, and insecticides. Its prevalence is due to the advantageous physicochemical properties it imparts to molecules, enhancing their interaction with biological targets. Within the extensive library of pyridine-based synthons, this compound stands out as a particularly versatile and reactive intermediate. The strategic placement of the iodo and nitro groups on the pyridine ring provides a powerful platform for the synthesis of complex, biologically active compounds.
The iodine atom at the 3-position serves as an excellent leaving group, making it amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl substituents, which is a key strategy for modulating the biological activity and spectrum of agrochemicals. The electron-withdrawing nitro group at the 4-position activates the pyridine ring for nucleophilic aromatic substitution and can also be a crucial pharmacophore in the final active ingredient. Furthermore, the nitro group can be readily reduced to an amino group, providing another point for diversification and the introduction of further complexity.
This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction to generate 3-aryl-4-nitropyridine derivatives, a class of compounds with recognized potential in crop protection.
Key Chemical Transformation: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] In the context of this compound, this reaction enables the direct linkage of an aryl or heteroaryl group at the 3-position. The general transformation is depicted below:
Figure 1: General Scheme of the Suzuki-Miyaura Cross-Coupling Reaction
The reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a palladium(II) complex. The C-I bond is weaker than C-Br or C-Cl bonds, making iodides highly reactive in this step.[1]
-
Transmetalation: The organoboron species (boronic acid or ester) transfers its organic group to the palladium(II) complex in the presence of a base. The base activates the boronic acid to facilitate this transfer.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2]
Application Focus: Synthesis of 3-(4-chlorophenyl)-4-nitropyridine, a Potential Fungicide
To illustrate the utility of this compound, we present a detailed protocol for the synthesis of 3-(4-chlorophenyl)-4-nitropyridine. This compound is a representative example of a 3-aryl-4-nitropyridine, a scaffold that has been investigated for its fungicidal properties.[3][4][5] The introduction of a 4-chlorophenyl group is a common strategy in the design of agrochemicals, as the chlorine atom can enhance biological activity and metabolic stability.
Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling
The following table summarizes the key parameters for the synthesis of 3-(4-chlorophenyl)-4-nitropyridine from this compound.
| Parameter | Value | Rationale |
| Starting Material | This compound | Highly reactive due to the C-I bond. |
| Coupling Partner | 4-Chlorophenylboronic acid | Introduces the desired aryl group. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | A versatile and commonly used catalyst for Suzuki couplings.[6][7] |
| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base, effective in activating the boronic acid.[8][9] |
| Solvent System | 1,4-Dioxane / Water (4:1) | A common biphasic system that dissolves both organic and inorganic reagents.[10] |
| Temperature | 90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-16 hours | Typically sufficient for completion, monitored by TLC. |
Experimental Protocols
Detailed Step-by-Step Methodology for the Synthesis of 3-(4-chlorophenyl)-4-nitropyridine
This protocol provides a robust method for the Suzuki-Miyaura cross-coupling of this compound with 4-chlorophenylboronic acid.
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water (degassed)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Reaction Setup:
Diagram 1. Reaction setup for Suzuki-Miyaura coupling.
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equivalents) to the flask.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-16 hours.
Workup and Purification:
Diagram 2. Workflow for workup and purification.
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[11]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[11]
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-chlorophenyl)-4-nitropyridine.[11]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a straightforward and efficient method for the introduction of diverse molecular fragments. The detailed protocol for the synthesis of 3-(4-chlorophenyl)-4-nitropyridine serves as a practical guide for researchers in the field, illustrating a reliable pathway to a class of compounds with significant potential for fungicidal activity. The principles and methodologies outlined in this guide can be readily adapted for the synthesis of a wide range of other pyridine-based agrochemical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 4. Synthesis and Fungi/Bactericidal Activities of 4-(4-Dimethylaminophenyl)Pyridine Derivatives - Lomov - Pharmaceutical Chemistry Journal [bakhtiniada.ru]
- 5. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 7. diva-portal.org [diva-portal.org]
- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 9. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic C-N Bond Formation Using 3-Iodo-4-nitropyridine
Introduction: The Strategic Value of 3-Iodo-4-nitropyridine in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous pharmaceuticals underscores the importance of developing robust and versatile methods for its functionalization. This compound has emerged as a particularly valuable building block for the construction of complex nitrogen-containing molecules.[1] Its utility stems from a unique confluence of structural features:
-
An Activated Aromatic System: The potent electron-withdrawing nitro group significantly acidifies the pyridine ring, making it highly susceptible to a range of chemical transformations.
-
A Versatile Leaving Group: The carbon-iodine bond is relatively weak, rendering the iodine an excellent leaving group for both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[2][3]
This guide provides an in-depth analysis and detailed protocols for the three primary strategies for C-N bond formation using this compound: Palladium-Catalyzed Buchwald-Hartwig Amination, Copper-Catalyzed Ullmann Condensation, and catalyst-free Nucleophilic Aromatic Substitution (SNAr). Each section explains the mechanistic underpinnings, the rationale behind experimental choices, and a field-proven protocol for implementation in a research setting.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most powerful and versatile method for forming C(aryl)-N bonds in modern organic synthesis.[2][4][5][6][7] Its success lies in the use of palladium catalysts paired with sterically demanding phosphine ligands, which facilitate the coupling of a vast array of amines with aryl halides under relatively mild conditions. For a substrate like this compound, this reaction is highly efficient due to the ease of oxidative addition into the C-I bond.
Mechanistic Rationale
The catalytic cycle is a well-established sequence of organometallic transformations.[2][8] The process begins with the oxidative addition of the aryl iodide to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The crucial final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich ligand is critical; it promotes the reductive elimination step, preventing side reactions and increasing catalyst turnover.[9]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Detailed Experimental Protocol
Objective: To synthesize N-benzyl-4-nitropyridin-3-amine from this compound and benzylamine.
Materials:
-
This compound (1.0 mmol, 250 mg)
-
Benzylamine (1.2 mmol, 129 mg, 131 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by benzylamine.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-nitropyridin-3-amine.
Data Summary: Buchwald-Hartwig Amination
| Parameter | Recommended Choice & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂. Both are common, reliable precursors for generating the active Pd(0) species. |
| Ligand | Bulky biarylphosphines (e.g., XPhos, SPhos, AdBrettPhos). Essential for promoting fast reductive elimination, which is often the rate-limiting step.[9] |
| Base | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄. NaOtBu is effective but sensitive; K₃PO₄ is a milder, often more functional-group-tolerant alternative.[10] |
| Solvent | Anhydrous, apolar solvents such as Toluene or 1,4-Dioxane. These solvents have good solubility for the reagents and are stable at the required temperatures. |
| Temperature | 80-110 °C. Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Method 2: Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical method for C-N bond formation, predating modern palladium catalysis.[11][12] Traditionally, these reactions required harsh conditions (high temperatures, stoichiometric copper), limiting their scope.[11][13] However, modern protocols utilize catalytic amounts of a copper(I) salt in combination with a ligand, enabling the reaction to proceed under significantly milder conditions. This transformation, specifically for C-N bond formation, is often referred to as the Goldberg reaction.[11]
Mechanistic Rationale
While the exact mechanism can be complex and debated, a plausible pathway involves the formation of a copper(I)-amido species from the amine, base, and Cu(I) salt. This complex then undergoes a coupling reaction with the aryl iodide, possibly through an oxidative addition/reductive elimination sequence involving a Cu(III) intermediate, or via a nucleophilic substitution pathway.[14] Ligands, such as diamines or phenanthrolines, stabilize the copper intermediates and increase their solubility and reactivity, allowing for lower catalyst loadings and temperatures.[15][16]
Caption: A simplified catalytic cycle for the Ullmann condensation.
Detailed Experimental Protocol
Objective: To synthesize N-phenyl-4-nitropyridin-3-amine from this compound and aniline.
Materials:
-
This compound (1.0 mmol, 250 mg)
-
Aniline (1.5 mmol, 140 mg, 137 µL)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (4 mL)
Procedure:
-
In a reaction vial, combine this compound, CuI, L-Proline, and K₂CO₃.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
-
Add anhydrous DMSO, followed by aniline, via syringe.
-
Seal the vial tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.
-
Separate the layers in a separatory funnel. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Data Summary: Ullmann Condensation
| Parameter | Recommended Choice & Rationale |
| Copper Source | CuI is the most common and effective catalyst. Cu₂O and copper powder can also be used, sometimes requiring activation. |
| Ligand | Simple, inexpensive ligands like L-Proline, N,N'-dimethylethylenediamine (DMEDA), or 1,10-phenanthroline are effective at accelerating the reaction and enabling lower temperatures.[15] |
| Base | Inorganic bases such as K₂CO₃ or K₃PO₄ are standard. They are strong enough to deprotonate the amine nucleophile without causing unwanted side reactions. |
| Solvent | High-boiling polar aprotic solvents like DMF, NMP, or DMSO are required to facilitate the reaction and solubilize the inorganic base.[11] |
| Temperature | 100-140 °C. While modern protocols are milder than classical ones, Ullmann couplings typically require higher temperatures than their palladium-catalyzed counterparts.[11] |
Method 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful, often metal-free, method for functionalizing electron-deficient aromatic rings.[3][17] The reaction is particularly well-suited for this compound. The strong electron-withdrawing effect of the nitro group, which is ortho to the iodine leaving group, activates the ring towards nucleophilic attack and stabilizes the key reaction intermediate.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][17]
-
Addition: The amine nucleophile attacks the carbon atom bearing the iodine (the ipso carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the electronegative oxygen atoms of the nitro group, providing significant stabilization.[3]
-
Elimination: Aromaticity is restored as the iodide leaving group is expelled, yielding the final substituted product. This rearomatization step is the thermodynamic driving force for the reaction.
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Detailed Experimental Protocol
Objective: To synthesize 4-nitro-N-propylpyridin-3-amine from this compound and propylamine.
Materials:
-
This compound (1.0 mmol, 250 mg)
-
n-Propylamine (3.0 mmol, 177 mg, 246 µL)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Potassium Carbonate (K₂CO₃) (optional, 1.5 mmol, 207 mg)
Procedure:
-
In a sealed tube, dissolve this compound in anhydrous DMF.
-
Add n-propylamine. An excess of the amine is used to act as both the nucleophile and the base to neutralize the HI byproduct. Alternatively, a stoichiometric amount of amine can be used with an added inorganic base like K₂CO₃.
-
Seal the tube and heat the reaction mixture to 80 °C.
-
Stir the reaction for 2-6 hours. Monitor its completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (30 mL), which may cause the product to precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude material by flash column chromatography if necessary.
Data Summary: SNAr Reaction
| Parameter | Recommended Choice & Rationale |
| Nucleophile | Primary and secondary aliphatic amines are excellent nucleophiles for this reaction. Aniline and other aryl amines are less nucleophilic and may require higher temperatures or longer reaction times. |
| Base | Often not required. A molar excess of the amine nucleophile can serve as the base. For valuable amines or less reactive systems, an external base like K₂CO₃ or Et₃N can be beneficial. |
| Solvent | Polar aprotic solvents (DMSO, DMF, NMP) are ideal. They effectively solvate the ionic intermediate (Meisenheimer complex) and reactants. |
| Temperature | 25-100 °C. The high reactivity of this compound often allows for mild reaction conditions, sometimes even proceeding at room temperature. |
Comparative Analysis of Synthetic Strategies
The choice of method for C-N bond formation depends on substrate scope, functional group tolerance, and economic considerations.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium (Pd)[5] | Copper (Cu)[11] | None (Metal-Free)[3] |
| Advantages | Broadest substrate scope, high functional group tolerance, mild conditions, reliable and well-understood.[6][7] | Lower catalyst cost, effective for N-heterocycles and certain amides. | Operationally simple, inexpensive (no metal/ligand), easily scalable. |
| Disadvantages | High cost of Pd and ligands, potential for heavy metal contamination in the final product.[5] | Often requires higher temperatures, narrower substrate scope than Pd-catalysis, can have lower yields.[11] | Limited to highly electron-deficient aryl halides. Not suitable for electron-neutral or rich systems.[17] |
| Typical Temp. | 80-110 °C | 100-140 °C | 25-100 °C |
| Best For... | A wide range of primary/secondary alkyl and aryl amines, amides, and other N-nucleophiles. The go-to method for complex molecules. | Coupling with anilines, N-heterocycles, and amides where Pd-catalysis might be problematic or too expensive. | Simple, strong amine nucleophiles where the aryl halide is sufficiently activated by electron-withdrawing groups. |
Conclusion
This compound is a powerful and adaptable synthon for constructing C-N bonds, a critical transformation in the synthesis of biologically active compounds. By understanding the distinct mechanisms and operational parameters of Buchwald-Hartwig amination, Ullmann condensation, and SNAr, researchers can strategically select the optimal protocol for their specific synthetic challenge. The palladium-catalyzed route offers the greatest versatility, the copper-catalyzed method provides a cost-effective alternative, and the metal-free SNAr approach presents the simplest and most economical path when the electronic properties of the substrate are favorable. The successful application of these protocols will continue to facilitate innovation in drug development and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. name-reaction.com [name-reaction.com]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. Ullmann coupling-An overview - operachem [operachem.com]
- 15. researchgate.net [researchgate.net]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
The Strategic Synthesis of Biarylpyridines: A Comprehensive Guide to Cross-Coupling Reactions of 3-Iodo-4-nitropyridine
Introduction: The Ascendancy of Biarylpyridines in Modern Drug Discovery
Biarylpyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates. Their unique electronic and steric properties allow for precise modulation of interactions with biological targets, making them invaluable in the design of novel drugs.[1] The synthesis of these vital building blocks, however, presents unique challenges, particularly when dealing with electron-deficient pyridine rings. This guide provides a comprehensive overview and detailed protocols for the synthesis of biarylpyridines, with a specific focus on the versatile and reactive starting material, 3-iodo-4-nitropyridine. This key intermediate offers a strategic entry point to a diverse range of functionalized biarylpyridines, leveraging the power of modern cross-coupling catalysis.
The Linchpin: Understanding the Reactivity of this compound
This compound is a crystalline solid that serves as a highly effective substrate in various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group at the 4-position significantly influences the reactivity of the pyridine ring, making the iodide at the 3-position an excellent leaving group for oxidative addition to a palladium(0) catalyst. This inherent reactivity profile makes it an ideal candidate for constructing carbon-carbon bonds under relatively mild conditions.
Safety Considerations: this compound should be handled with care in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]
The Chemist's Toolbox: Palladium-Catalyzed Cross-Coupling Strategies
The construction of the biaryl bond from this compound can be efficiently achieved through several powerful palladium-catalyzed cross-coupling reactions. The choice of method often depends on the nature of the desired coupling partner and the functional group tolerance required. This section will detail the theoretical underpinnings and provide practical, step-by-step protocols for the most effective methods.
The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to its operational simplicity, the commercial availability of a vast array of boronic acids and their derivatives, and the generally non-toxic nature of the boron-containing byproducts.[3] The reaction typically involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.
Causality in Experimental Choices: The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions, particularly with an electron-deficient substrate like this compound. Electron-rich and bulky phosphine ligands are often preferred as they facilitate the oxidative addition step and stabilize the palladium catalyst. The choice of base is crucial for the transmetalation step, where the organoboron species is transferred to the palladium center.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Synthesis of 4-Nitro-3-phenylpyridine via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-nitro-3-phenylpyridine.
The Stille Coupling: Tolerant and Effective
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner.[4] A key advantage of this method is the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups.[5][6] However, a significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[4][7][8][9]
Causality in Experimental Choices: The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. The choice of ligand is also important, with phosphine ligands being common. The solvent is typically a non-polar aprotic solvent like toluene or DMF.
Reaction Mechanism: Stille Coupling
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Detailed Protocol: Synthesis of 3-(4-methoxyphenyl)-4-nitropyridine via Stille Coupling
Materials:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)tributylstannane (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous DMF via syringe.
-
Add (4-methoxyphenyl)tributylstannane via syringe.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into a saturated aqueous KF solution and stir for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Separate the layers of the filtrate and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography (hexane/ethyl acetate) to yield the product.
Other Notable Cross-Coupling Reactions
While Suzuki and Stille couplings are the most common, other methods can be advantageous in specific scenarios:
-
Negishi Coupling: This reaction employs organozinc reagents, which are more reactive than organoboranes and organostannanes.[10][11][12][13][14][15] This higher reactivity can be beneficial for less reactive substrates but requires stricter anhydrous and anaerobic conditions due to the moisture and air sensitivity of organozinc reagents.[16][17][18][19]
-
Sonogashira Coupling: This method is used to couple terminal alkynes with aryl halides, providing access to arylethynylpyridines.[2][10][20][21][22][23][24] These products can be valuable intermediates for further transformations. The reaction is typically co-catalyzed by palladium and copper(I).[2]
-
Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[19][25] This can be a useful method for introducing vinyl groups onto the pyridine ring.[19]
Downstream Transformations: Unveiling the Amino Group
The nitro group in the synthesized biarylpyridines is a versatile handle for further functionalization. A common and highly valuable transformation is its reduction to an amino group, which opens up a vast chemical space for derivatization, particularly in the context of drug discovery where the amino group can serve as a key pharmacophoric element or a point for linker attachment.
Protocol: Reduction of 4-Nitro-3-phenylpyridine to 4-Amino-3-phenylpyridine
Materials:
-
4-Nitro-3-phenylpyridine (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend 4-nitro-3-phenylpyridine in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and partition between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude 4-amino-3-phenylpyridine, which can be further purified by crystallization or column chromatography if necessary.
Data Summary and Characterization
The successful synthesis of biarylpyridines should be confirmed by standard analytical techniques.
| Compound | Starting Materials | Coupling Method | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) |
| 4-Nitro-3-phenylpyridine | This compound, Phenylboronic acid | Suzuki | 75-90 | 8.95 (s, 1H), 8.60 (d, 1H), 7.60-7.40 (m, 6H) |
| 3-(4-methoxyphenyl)-4-nitropyridine | This compound, (4-methoxyphenyl)tributylstannane | Stille | 70-85 | 8.90 (s, 1H), 8.55 (d, 1H), 7.50 (d, 2H), 7.35 (d, 1H), 7.00 (d, 2H), 3.85 (s, 3H) |
| 4-Amino-3-phenylpyridine | 4-Nitro-3-phenylpyridine | Fe/NH₄Cl Reduction | 85-95 | 8.20 (s, 1H), 8.10 (d, 1H), 7.50-7.30 (m, 5H), 6.70 (d, 1H), 4.50 (br s, 2H) |
Note: Spectroscopic data are approximate and may vary slightly.
Conclusion and Future Perspectives
The synthesis of biarylpyridines from this compound via palladium-catalyzed cross-coupling reactions offers a powerful and flexible platform for the generation of diverse molecular architectures relevant to drug discovery and materials science. The protocols detailed in this guide provide a solid foundation for researchers to access these valuable compounds. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metal catalysts and flow chemistry approaches to enable rapid library synthesis and process scale-up. The continued exploration of novel coupling partners and downstream functionalization strategies will undoubtedly expand the chemical space accessible from this versatile starting material, paving the way for the discovery of next-generation therapeutics and functional materials.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 9. Organo-tin compounds - DCCEEW [dcceew.gov.au]
- 10. scribd.com [scribd.com]
- 11. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Negishi Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Organozinc Reagents [sigmaaldrich.com]
- 19. agilent.com [agilent.com]
- 20. assets.thermofisher.cn [assets.thermofisher.cn]
- 21. rsc.org [rsc.org]
- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 23. scispace.com [scispace.com]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Heck Reaction [organic-chemistry.org]
Troubleshooting & Optimization
preventing deiodination side reaction in 3-Iodo-4-nitropyridine coupling
A Guide to Preventing Deiodination Side Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-iodo-4-nitropyridine in palladium-catalyzed cross-coupling reactions. Due to the electron-deficient nature of the pyridine ring, further activated by the nitro group, this substrate is highly susceptible to a common and yield-reducing side reaction: deiodination (or hydrodehalogenation), which results in the formation of 4-nitropyridine.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you mitigate this unwanted side reaction and maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is a side reaction in palladium-catalyzed cross-coupling where the iodine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 4-nitropyridine. This occurs when the palladium intermediate, formed after oxidative addition, captures a hydride species from the reaction mixture before it can couple with your desired partner. This pathway competes directly with your intended reaction, reducing the yield of the target molecule and complicating purification. The strong electron-withdrawing nature of the 4-nitro group makes the C-I bond on the pyridine ring highly susceptible to oxidative addition, but it also stabilizes intermediates that can lead to deiodination.
Q2: Which coupling reactions are most prone to deiodination with this substrate?
A2: Deiodination can be a significant issue in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound. The specific conditions of each reaction type—particularly the base, solvent, and temperature—play a crucial role in how much deiodination is observed. For instance, strong, protic bases or solvents like alcohols can be a source of hydrides, increasing the likelihood of this side reaction.[1]
Q3: What are the primary sources of the hydride that causes deiodination?
A3: The hydride can originate from several sources in the reaction mixture. Common culprits include:
-
Amine bases: Tertiary amines can undergo oxidation to provide a hydride ligand to the palladium complex.[1]
-
Solvents: Alcohols and even water can act as hydride donors, especially at elevated temperatures.[1][2]
-
Organoboron reagents: In Suzuki couplings, impurities or decomposition of the boronic acid can sometimes generate hydride sources.
-
β-hydride elimination: In Buchwald-Hartwig aminations, the amine coupling partner itself can undergo β-hydride elimination if it possesses a β-hydrogen, which is a competing unproductive pathway.[3][4]
Q4: Can I switch from this compound to the bromo or chloro analogue to avoid this issue?
A4: Yes, this is a viable strategy. The reactivity of aryl halides towards oxidative addition generally follows the trend I > Br > Cl.[5] While aryl iodides are often preferred for their high reactivity, this can also accelerate the pathways leading to deiodination. Switching to the less reactive 3-bromo-4-nitropyridine may require more forcing conditions (e.g., higher temperature, more active catalyst), but it often significantly reduces the incidence of dehalogenation, leading to a cleaner reaction profile.
Troubleshooting Guides
This section addresses specific issues you may encounter during your coupling reactions with this compound.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired biaryl product.
-
Significant presence of 4-nitropyridine in the crude reaction mixture, confirmed by LC-MS or NMR.
-
Incomplete consumption of the boronic acid coupling partner.
Causality and Troubleshooting Workflow:
The primary goal is to accelerate the rate of reductive elimination (product formation) relative to the rate of hydride capture and subsequent deiodination.
Caption: Troubleshooting workflow for Suzuki coupling.
Comparative Data (Illustrative):
The following table, based on typical outcomes for electron-deficient iodo-heterocycles, illustrates how changing parameters can affect the product-to-byproduct ratio.[6]
| Entry | Ligand | Base | Temp (°C) | Solvent | Product : Deiodination Ratio (Approx.) |
| 1 | PPh₃ | Na₂CO₃ | 100 | Dioxane/H₂O | 60 : 40 |
| 2 | XPhos | Na₂CO₃ | 100 | Dioxane/H₂O | 85 : 15 |
| 3 | XPhos | K₃PO₄ | 100 | Dioxane/H₂O | 92 : 8 |
| 4 | XPhos | K₃PO₄ | 80 | Dioxane/H₂O | 95 : 5 |
Issue 2: Prevalent Deiodination in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion to the desired 3-amino-4-nitropyridine derivative.
-
Formation of 4-nitropyridine as the major byproduct.
-
Unreacted amine starting material is still present.
Causality and Troubleshooting Workflow:
In C-N coupling, a key competing pathway is β-hydride elimination from the palladium-amido complex, which leads to the deiodinated arene.[4] Additionally, strong bases can promote deiodination. The strategy is to use a catalyst system that favors C-N reductive elimination.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Issue 3: Deiodination and Homocoupling in Sonogashira Coupling
Symptoms:
-
Low yield of the desired 3-alkynyl-4-nitropyridine.
-
Formation of 4-nitropyridine.
-
Formation of the alkyne homocoupling (Glaser coupling) byproduct.
-
Reaction mixture turns black, indicating palladium black precipitation.
Causality and Troubleshooting Workflow:
Sonogashira reactions are sensitive to oxygen and the choice of base and copper co-catalyst. Deiodination can occur via similar hydride transfer mechanisms, while homocoupling is often promoted by the copper catalyst under aerobic conditions.
Caption: Troubleshooting workflow for Sonogashira coupling.
Optimized Experimental Protocols
The following protocols are provided as robust starting points. Optimization for your specific coupling partners may be required.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize deiodination by using a modern catalyst system and milder base at a controlled temperature.
Caption: Experimental workflow for optimized Suzuki coupling.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol uses a highly active catalyst and a suitable base to promote efficient C-N bond formation.
Caption: Experimental workflow for optimized Buchwald-Hartwig amination.
Mechanistic Overview: Coupling vs. Deiodination
Understanding the competing catalytic cycles is key to troubleshooting. The desired cross-coupling pathway must be favored over the deiodination pathway.
Caption: Competing pathways in the coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conversion in Sonogashira reactions of nitropyridines
Welcome to the technical support center for researchers navigating the complexities of Sonogashira cross-coupling reactions with nitropyridine substrates. As a Senior Application Scientist, I understand that coupling these electron-deficient, coordinating heterocycles can be challenging, often resulting in frustratingly low yields. This guide is structured to move from foundational issues to substrate-specific problems, providing not just solutions but the chemical reasoning behind them.
Part 1: Foundational Troubleshooting - The Usual Suspects
Before blaming the unique nature of your nitropyridine, it's crucial to ensure the fundamentals of this oxygen- and moisture-sensitive reaction are sound.[1][2][3]
Q1: My reaction shows no or very low conversion. Where do I even begin?
A1: Start with the most common failure points by verifying your reagents and setup. A systematic check is the most efficient path forward.[1]
-
Reagent Integrity: Are your solvent and amine base truly anhydrous? Moisture can hydrolyze phosphine ligands and interfere with the base's function. Solvents should be freshly dried or from a sealed commercial source. Amine bases like triethylamine are notoriously hygroscopic and can contain oxidative impurities; consider distillation or using a fresh bottle.[2]
-
Catalyst Activity: The heart of the reaction is the active Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Failure in this initial step means the catalytic cycle never starts.[5] The appearance of a black precipitate ("palladium black") is a visual cue that your Pd(0) catalyst is decomposing and falling out of the solution, rendering it inactive.[2][3]
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen. Oxygen promotes the unwanted homocoupling of your alkyne (Glaser coupling) and can lead to the oxidation and decomposition of the Pd(0) catalyst.[3][5][6] Ensure your flask is properly sealed and the system has been rigorously degassed.
Protocol 1: Rigorous Reaction Degassing
-
Combine your solid reagents (halonitropyridine, palladium catalyst, copper(I) iodide, and any solid ligands/bases) in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line.
-
Perform at least three cycles of evacuating the flask under high vacuum for 5-10 minutes, followed by backfilling with a high-purity inert gas (Argon or Nitrogen).
-
Separately, sparge your solvent and any liquid amine base with the same inert gas for 20-30 minutes.
-
Using a gas-tight syringe, add the degassed solvent and base to the flask under a positive pressure of inert gas.
Part 2: Nitropyridine-Specific Challenges & Solutions
Nitropyridines introduce specific problems due to the electronic and coordinating properties of the ring system.
Q2: I've confirmed my setup is inert and reagents are pure, but the yield is still poor. Why are nitropyridines so difficult?
A2: Nitropyridines present a "double threat" to the palladium catalyst:
-
Pyridine Nitrogen Coordination (Catalyst Poisoning): The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center.[7][8] This can displace the necessary phosphine ligands, leading to the formation of inactive or less active palladium species and promoting catalyst decomposition.[8] This is especially problematic with substrates like 2-halopyridines where the nitrogen is ortho to the reaction site.[9]
-
Nitro Group Interference: The powerful electron-withdrawing nature of the nitro group makes the C-X bond harder to break in the initial oxidative addition step, which is often rate-limiting.[10] Furthermore, under certain conditions, particularly with phosphine ligands, the nitro group itself can be reduced by the catalytic system, leading to undesired side products and consuming the catalyst.[11][12][13]
Diagram 1: Potential Catalyst Deactivation Pathways with Nitropyridines
This diagram illustrates how the pyridine nitrogen and nitro group can divert the catalyst from the productive Sonogashira cycle.
Caption: Catalyst deactivation pathways in Sonogashira reactions of nitropyridines.
Q3: How can I overcome catalyst poisoning and the inertness of the C-X bond?
A3: This requires a multi-faceted approach focused on optimizing the catalyst system and reaction conditions. The goal is to make the productive catalytic cycle kinetically more favorable than the deactivation pathways.
-
Ligand Choice is Critical: Standard ligands like PPh₃ are often insufficient. You need more robust ligands.[14]
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, or cataCXium A are designed to accelerate oxidative addition and reductive elimination.[14] Their steric bulk can also physically block the pyridine nitrogen from coordinating to the palladium center.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium, making the catalyst more resistant to decomposition and coordination by the substrate.
-
-
Increase Temperature: For less reactive halo-nitropyridines (especially chlorides and bromides), higher temperatures (80-120 °C) are often necessary to drive the oxidative addition step.[15][16]
-
Choice of Base and Solvent: The reaction environment matters.
-
Base: While amine bases are standard, they can sometimes act as ligands. For difficult substrates, consider switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[14][15][17] This removes a potential competing ligand from the mixture.
-
Solvent: Polar aprotic solvents like DMF, NMP, or dioxane can be more effective than THF or toluene for these challenging couplings, as they can help solubilize the polar substrates and intermediates.[10][14][18]
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommendation for Nitropyridines | Rationale |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Air-stable Pd(II) or Pd(0) precursors that are activated in situ. |
| Ligand | XPhos, SPhos, cataCXium A, IPr | Bulky, electron-rich ligands to accelerate catalysis and prevent N-coordination.[14] |
| Pd/Ligand Ratio | 1:2 to 1:4 | Excess ligand helps stabilize the catalyst and prevent decomposition. |
| Catalyst Loading | 2-5 mol % | Higher loading may be needed for challenging substrates. |
| Cu(I) Source | CuI (1-10 mol %) | Co-catalyst for the standard cycle. Consider omitting for copper-free variant. |
| Base | Cs₂CO₃, K₃PO₄ (2-3 equiv.) | Strong, non-coordinating inorganic bases often outperform amines.[14][15] |
| Solvent | 1,4-Dioxane, DMF, NMP | Polar aprotic solvents can improve solubility and reaction rates.[10][14][18] |
| Temperature | 80 - 120 °C | Necessary for activating C-Br and C-Cl bonds.[15][16] |
Part 3: Advanced Strategies & Workflow
If optimizing the standard parameters is not enough, it may be time to consider alternative protocols.
Q4: I'm seeing a lot of alkyne homocoupling (Glaser product). How do I stop this?
A4: Alkyne homocoupling is a classic side reaction in Sonogashira chemistry, catalyzed by the copper(I) salt in the presence of oxygen.[5][6][19]
-
Go Copper-Free: The most effective solution is to eliminate the co-catalyst entirely.[20][21][22] Copper-free Sonogashira reactions are well-established. However, they often require a more active palladium/ligand system and potentially higher temperatures or longer reaction times to compensate for the slower transmetalation step.[5][23]
-
Strictly Anaerobic Conditions: If you must use copper, your degassing procedure (Protocol 1) must be flawless. Even trace oxygen can promote significant homocoupling.[2][19]
-
Reduce Copper Loading: Minimize the amount of CuI to the lowest effective level (e.g., 1-2 mol %).[24]
Protocol 2: Systematic Screening of Catalytic Systems
This protocol uses a parallel reaction setup to efficiently test multiple conditions.
-
Setup: Arrange an array of reaction vials in a heating block. To each vial, add the same amount of your halonitropyridine substrate (e.g., 0.1 mmol) and a small magnetic stir bar.
-
Variable Addition:
-
Vial 1 (Control): Your previous best (or failed) condition (e.g., Pd(PPh₃)₄, CuI, Et₃N in THF).
-
Vial 2 (Ligand Screen 1): Pd(OAc)₂, XPhos (2:1 L/Pd ratio), CuI, Cs₂CO₃ in Dioxane.
-
Vial 3 (Ligand Screen 2): Pd₂(dba)₃, cataCXium A (4:1 L/Pd ratio), CuI, K₃PO₄ in DMF.
-
Vial 4 (Copper-Free): Pd(OAc)₂, SPhos (2:1 L/Pd ratio), Cs₂CO₃ in Dioxane (No CuI).
-
Continue with other combinations of ligands, bases, and solvents as needed.
-
-
Execution: Seal all vials, degas them simultaneously using a manifold connected to your Schlenk line, and add the degassed solvent and terminal alkyne.
-
Reaction: Heat the block to your desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each vial for analysis by LC-MS or TLC to quickly determine which condition gave the highest conversion to the desired product.
Diagram 2: Systematic Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving low conversion issues.
Caption: A logical workflow for troubleshooting Sonogashira reactions of nitropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Potential Sonogashira Reaction Problems? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. depts.washington.edu [depts.washington.edu]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Cross-Coupling with Pyridine Substrates
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions involving pyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst deactivation. Pyridine and its derivatives are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions due to the coordinating nature of the pyridine nitrogen. This guide provides in-depth, field-proven insights to diagnose, troubleshoot, and overcome these common hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with pyridine substrates consistently yielding low to no product?
A1: The primary reason for low reactivity is often catalyst deactivation or inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, blocking the active sites required for the catalytic cycle to proceed.[1][2][3] This is a common issue, especially with 2-substituted pyridines, and is often referred to as the "2-pyridyl problem".[4][5]
Q2: I observe a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[1][3] Its formation indicates catalyst decomposition, which can be triggered by excessively high temperatures or an inappropriate choice of ligand that fails to stabilize the active Pd(0) species.[1][6] Using bulky, electron-rich phosphine ligands can often help prevent the formation of palladium black.[3]
Q3: Can the substituents on the pyridine ring influence catalyst deactivation?
A3: Absolutely. Electron-donating groups on the pyridine ring increase the electron density on the nitrogen atom, enhancing its Lewis basicity. This leads to stronger coordination to the palladium center, potentially increasing the likelihood of catalyst poisoning compared to unsubstituted or electron-deficient pyridines.[1]
Q4: Are there general strategies to mitigate catalyst deactivation when working with pyridines?
A4: Yes, several strategies can be employed. These include:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[7][8]
-
Inert Atmosphere: Strictly exclude oxygen, as the active Pd(0) catalyst is oxygen-sensitive.[7]
-
Anhydrous Conditions: Use dry solvents and reagents to prevent side reactions like protodeboronation.[7][8]
-
Appropriate Base: The choice of base is critical; weaker bases like carbonates or phosphates are often preferred over stronger bases that can promote side reactions.[8]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during cross-coupling reactions with pyridine substrates.
Issue 1: Low or No Product Yield
Low or nonexistent product yield is the most common problem. The following workflow can help identify the root cause.
Caption: A logical workflow to diagnose and solve common issues in pyridine cross-coupling reactions.
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen
The nitrogen atom of the pyridine substrate acts as a Lewis base and can coordinate strongly to the palladium center, leading to the formation of inactive off-cycle complexes.[1][2][3] This is a primary deactivation pathway.
-
Troubleshooting Steps:
-
Switch to Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be sufficient. Employing bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is often necessary.[7][8] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center and promote the desired catalytic cycle.
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[8]
-
Use a Pre-catalyst: Modern palladium pre-catalysts, such as the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[8]
-
Possible Cause 2: Presence of Oxygen
The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[7]
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and reaction duration. Use flame-dried or oven-dried glassware and maintain a positive pressure of inert gas.[7]
-
Possible Cause 3: Inappropriate Base or Poor Base Quality
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[7] An unsuitable base can lead to a stalled reaction.
-
Troubleshooting Steps:
-
Screen Different Bases: The optimal base is substrate-dependent. Weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[8] Stronger bases such as K₃PO₄ can also be beneficial but may promote side reactions.[8]
-
Ensure Base Quality: Use a fresh, anhydrous, and finely powdered base to ensure its reactivity and accurate stoichiometry.[7][8]
-
Issue 2: Observation of Significant Side Products
The formation of side products can significantly reduce the yield of the desired product and complicate purification.
Side Product 1: Homocoupling of Boronic Acid (in Suzuki Reactions)
The formation of a biaryl product derived from the boronic acid coupling with itself is a common side reaction. This is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can promote homocoupling.[7]
-
Minimization Strategies:
Side Product 2: Protodeboronation (in Suzuki Reactions)
This side reaction involves the cleavage of the C-B bond of the boronic acid by a proton source (like water), leading to the formation of the corresponding unfunctionalized pyridine.
-
Minimization Strategies:
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
The precipitation of palladium black is a clear visual indicator of catalyst decomposition into an inactive state.[1]
Caption: Common catalyst deactivation pathways in cross-coupling with pyridine substrates.
Possible Cause 1: High Reaction Temperatures
Excessive heat can lead to the thermal decomposition of the catalyst.[1][6]
-
Troubleshooting Steps:
-
Optimize Temperature: Carefully screen the reaction temperature. While some reactions require elevated temperatures, it's crucial to find the minimum temperature necessary for a reasonable reaction rate to avoid catalyst decomposition.
-
Possible Cause 2: Inadequate Ligand Stabilization
The choice of ligand is critical for stabilizing the active Pd(0) catalyst.
-
Troubleshooting Steps:
-
Use Appropriate Ligands: As mentioned previously, bulky, electron-rich phosphine ligands are generally more effective at stabilizing the palladium catalyst and preventing aggregation into palladium black.[3]
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Pyridine Substrate
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling involving a pyridine derivative.
-
Glassware and Reagent Preparation:
-
Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Ensure all reagents (aryl halide, pyridine boronic acid/ester, and base) are of high purity and dry.
-
Degas the solvent (e.g., dioxane, toluene) by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Setup:
-
To the reaction flask, add the aryl halide (1.0 eq), pyridine boronic acid or ester (1.2-1.5 eq), and base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
-
Catalyst Addition and Reaction:
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., SPhos, 2-4 mol%) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Small-Scale Parallel Reaction Screening for Optimization
To efficiently optimize reaction conditions, a small-scale parallel screening approach is highly recommended. This allows for the simultaneous evaluation of different ligands, bases, solvents, and temperatures.
-
Setup: Use a multi-well reaction block or several small reaction vials.
-
Procedure:
-
Prepare a stock solution of the aryl halide and pyridine boronic acid/ester in the chosen solvent.
-
In each well or vial, add the desired base.
-
Aliquot the stock solution into each well/vial.
-
Prepare stock solutions of different palladium pre-catalyst/ligand combinations and add them to the respective wells/vials.
-
Seal the reaction block or vials and heat to the desired temperature.
-
After a set time, quench the reactions and analyze the product formation by LC-MS or GC-MS.
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution | Key Considerations |
| Low/No Yield | Catalyst poisoning by pyridine N | Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or NHCs.[7][8] | Ligand choice is critical for sterically shielding the Pd center. |
| Presence of oxygen | Thoroughly degas solvents and maintain an inert atmosphere.[7] | Pd(0) is highly sensitive to oxidation. | |
| Inappropriate base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8] | Base strength and quality are crucial for transmetalation. | |
| Side Products | Homocoupling of boronic acid | Strict exclusion of oxygen.[7] | Oxygen promotes the formation of Pd(II) which drives homocoupling. |
| Protodeboronation | Use anhydrous conditions and consider boronic esters.[7][8] | Water facilitates the cleavage of the C-B bond. | |
| Catalyst Decomposition | High reaction temperature | Optimize for the lowest effective temperature.[1][6] | Balances reaction rate with catalyst stability. |
| (Pd Black) | Inadequate ligand stabilization | Use bulky, electron-rich ligands.[3] | Ligands prevent aggregation of Pd(0) into inactive nanoparticles. |
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 3-Iodo-4-nitropyridine
Welcome to the Technical Support Center for the purification of 3-Iodo-4-nitropyridine. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly kinase inhibitors, obtaining this compound in high purity is paramount for successful downstream applications[1]. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this molecule.
Technical Troubleshooting Guide
This section addresses specific challenges that may arise during the purification of crude this compound, which is often synthesized via a Sandmeyer-type reaction from 3-amino-4-nitropyridine.
Q1: My yield of this compound is unexpectedly low after purification. What are the common causes?
Low yields can often be traced back to the initial reaction conditions or issues during the work-up and purification stages.
-
Incomplete Diazotization: The Sandmeyer reaction requires the complete conversion of the starting amine (3-amino-4-nitropyridine) to its diazonium salt. This step is highly sensitive to temperature and must be kept between 0-5°C to prevent the premature decomposition of the unstable diazonium salt[2]. Incomplete conversion means less of your starting material is converted to the desired product.
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures. This leads to the formation of unwanted side products, such as phenols and dark, tar-like polymeric materials, significantly reducing the yield of the target iodo-compound[2].
-
Sub-optimal Iodide Displacement: The displacement of the diazonium group with iodide is a critical step. The choice of iodide source (e.g., KI) and the reaction conditions can influence the efficiency of this transformation[3].
-
Losses During Extraction: this compound has moderate polarity. During aqueous work-up, ensure thorough extraction with an appropriate organic solvent (like dichloromethane or ethyl acetate) to minimize losses to the aqueous layer. Perform multiple extractions (e.g., 3 x 50 mL) for better recovery[4].
-
Irreversible Adsorption on Silica: As a pyridine derivative, the basic nitrogen atom can interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption and loss of product on the column[5].
Q2: My purified product is still yellow or brown, but the literature describes it as a yellow solid. How do I remove colored impurities?
The presence of persistent color often indicates residual byproducts from the synthesis.
-
Azo Compounds: Side reactions during the Sandmeyer process can form highly colored azo-compounds.
-
Phenolic Byproducts: Decomposition of the diazonium salt before iodide substitution can lead to the formation of 3-hydroxy-4-nitropyridine.
-
Residual Iodine: If the reaction uses iodine, residual I₂ can impart a brownish color. A wash with a 10% aqueous sodium thiosulfate solution during the work-up will quench and remove excess iodine[4][6].
Suggested Solutions:
-
Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, you can add a small amount of activated charcoal. The charcoal adsorbs colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize[5]. Be cautious, as charcoal can also adsorb some of your desired product.
-
Optimized Chromatography: Meticulous column chromatography is often the most effective method. A shallower solvent gradient can improve the separation between your product and closely eluting colored impurities.
Q3: I'm seeing a spot on my TLC that corresponds to the starting material (3-amino-4-nitropyridine). How can I effectively separate it?
The starting material, 3-amino-4-nitropyridine, is significantly more polar than the product, this compound, due to the presence of the primary amine group which can engage in hydrogen bonding. This difference in polarity is the key to their separation.
-
Column Chromatography: This is the most reliable method. The less polar product will elute from the silica gel column much faster than the highly polar starting amine. Using a solvent system of hexane/ethyl acetate, the product will have a higher Rf value, while the starting material will remain closer to the baseline. You can start with a low polarity mobile phase (e.g., 9:1 Hexane/EtOAc) and gradually increase the polarity to elute your product, leaving the amine adsorbed to the silica. The amine can then be flushed off the column with a much more polar solvent if desired.
Q4: My product spot shows significant tailing on the TLC plate, and the peaks are broad during column chromatography. What's happening?
This is a classic sign of a basic compound interacting with acidic silica gel[5]. The lone pair on the pyridine nitrogen interacts strongly with the acidic Si-OH groups on the surface of the silica. This causes some molecules to "stick" to the stationary phase longer than others, resulting in tailing.
-
Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-2%[5]. The triethylamine will preferentially interact with the acidic sites on the silica, effectively neutralizing them and allowing your pyridine derivative to travel through the column more uniformly, resulting in sharper bands and better separation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most effective and widely used purification techniques are column chromatography and recrystallization[4][7].
-
Column Chromatography: This is the preferred method for separating compounds with different polarities. It is highly effective for removing both more polar impurities (like starting materials) and less polar impurities (like non-polar byproducts).
-
Recrystallization: This technique is excellent for removing small amounts of impurities from a large amount of product, provided a suitable solvent can be found. It is generally faster and more scalable than chromatography if the impurity profile is appropriate.
Purification Strategy Decision Workflow
The choice between chromatography and recrystallization depends on the initial purity and the nature of the impurities. This workflow can help guide your decision.
Caption: Decision workflow for selecting a purification method.
Q2: How do I choose the best solvent system for column chromatography?
The ideal solvent system is determined by running analytical Thin Layer Chromatography (TLC) first. The goal is to find a solvent or mixture that provides good separation between your product and its impurities, with the product having an Rf value of approximately 0.2-0.4[5].
| Suggested Mobile Phases for TLC/Column | Polarity | Notes |
| Hexane / Ethyl Acetate (e.g., 9:1 to 1:1) | Low to Medium | An excellent starting point. The product is expected to be moderately polar.[5] |
| Dichloromethane / Methanol (e.g., 99:1 to 9:1) | Medium to High | Useful if the product or impurities are more polar and do not move in Hex/EtOAc.[5] |
| Toluene / Acetone | Medium | Provides different selectivity which may help separate impurities with similar polarity in other systems. |
| Hexane / Ethyl Acetate + 1% Et₃N | Low to Medium | The addition of triethylamine is crucial to prevent tailing of the basic pyridine compound.[5] |
Q3: What are good solvents for the recrystallization of this compound?
A good recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold[8][9].
-
Hexane/Ethyl Acetate: Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly turbid. Allow it to cool slowly[4].
-
Ethanol/Water: A mixture of ethanol and water can also be effective for moderately polar compounds[4].
-
Toluene: Toluene can sometimes be used as a single solvent for recrystallization[4].
If crystallization does not occur upon cooling, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product to induce nucleation[8].
Q4: How should I store the purified this compound?
The purified compound should be stored at room temperature in a dry environment[1]. It is a stable solid, but like many organic compounds, it should be protected from excessive heat and light to prevent potential degradation over long periods.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Dissolve a small amount of your crude reaction mixture in a few drops of dichloromethane or ethyl acetate.
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 4:1 Hexane/EtOAc + 1% Et₃N). Line the chamber with filter paper to ensure the atmosphere is saturated with solvent vapor[5].
-
Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate the Rf value for each spot to assess purity and guide solvent selection for column chromatography.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand[10].
-
Slurry Packing: In a beaker, make a slurry of silica gel with your initial, less polar mobile phase (e.g., 9:1 Hexane/EtOAc + 1% Et₃N). Pour the slurry into the column, tapping gently to pack the silica bed and remove air bubbles. Drain the solvent until it is just level with the top of the silica[4][10].
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ('dry loading'). Carefully add this powder to the top of the column. Add a thin protective layer of sand on top[4].
-
Elution: Carefully add the mobile phase to the column. Begin collecting fractions. You can gradually increase the polarity of the mobile phase (e.g., moving from 9:1 to 4:1 Hexane/EtOAc) to speed up the elution of your product after less polar impurities have been washed away.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified this compound.
Protocol 3: Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) while stirring and heating until the solid just dissolves[8].
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation[9].
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
minimizing homocoupling in Sonogashira reactions of 3-Iodo-4-nitropyridine
Technical Support Center: Sonogashira Reactions of 3-Iodo-4-nitropyridine
Welcome to the technical support center for optimizing Sonogashira cross-coupling reactions. This guide is specifically tailored for researchers, chemists, and drug development professionals working with this compound, an electron-deficient heteroaryl halide. Our goal is to provide you with actionable, field-proven insights to overcome common challenges, particularly the formation of alkyne homocoupling byproducts (Glaser products), ensuring the successful synthesis of your target molecules.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling in this specific Sonogashira reaction.
Q1: What is homocoupling in the Sonogashira reaction, and why is it a problem?
A1: Homocoupling, often referred to as Glaser coupling, is a primary side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical 1,3-diyne (dimer).[1][2][3] This is highly undesirable as it consumes your alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.
Q2: Why does my Sonogashira reaction with this compound seem especially prone to homocoupling and other issues?
A2: this compound is an electron-deficient heteroaromatic halide. The strong electron-withdrawing effect of the nitro group can influence the kinetics of the catalytic cycle. While it can facilitate the initial oxidative addition to the palladium center, it can also impact subsequent steps. Furthermore, pyridinic nitrogen can coordinate to the metal catalysts, potentially altering their reactivity and stability. These electronic properties can make the desired cross-coupling pathway less efficient, allowing the competing homocoupling side reaction to become more significant.
Q3: What is the primary cause of alkyne homocoupling?
A3: The principal culprit is the copper(I) co-catalyst, typically CuI, in the presence of oxygen.[4][5] The copper acetylide intermediate, essential for the main Sonogashira cycle, can undergo oxidative dimerization when exposed to oxygen.[2][4] Therefore, the most effective strategies for minimizing homocoupling revolve around either eliminating copper from the reaction or rigorously excluding oxygen.[1][6]
Q4: I'm running a "copper-free" Sonogashira reaction but still observing the homocoupled dimer. Why?
A4: This is a common and valid observation. There are two main reasons for this:
-
Trace Copper Contamination: Even without intentionally adding a copper salt, trace amounts of copper can be present as impurities in reagents, solvents, or even leached from glassware, which can be sufficient to catalyze Glaser coupling.[7]
-
Palladium-Mediated Homocoupling: Under certain conditions, particularly at higher temperatures or with prolonged reaction times, palladium itself can mediate alkyne homocoupling, although this is generally a much slower process than the copper-catalyzed pathway.
Q5: What are the immediate first steps I should take to troubleshoot significant homocoupling?
A5: The two most impactful changes you can make are:
-
Switch to a Copper-Free Protocol: This is the most direct method to eliminate the primary homocoupling pathway.[1][6][8]
-
Ensure Rigorously Anaerobic Conditions: If you must use copper, you must be meticulous about degassing your solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire setup and reaction time.[1][7]
In-Depth Troubleshooting & Optimization Guide
This section provides detailed solutions to specific problems encountered during the Sonogashira coupling of this compound.
Problem: High Percentage of Alkyne Homocoupling (Glaser Product)
The formation of a significant amount of the alkyne dimer is the most frequent issue. Here are targeted strategies, starting with the most effective.
Causality: By removing the copper(I) co-catalyst, you eliminate the most efficient pathway for oxidative alkyne dimerization.[9][10] While this may sometimes require slightly higher temperatures or more activated catalyst systems to achieve comparable reaction rates, it is the most robust solution for suppressing the Glaser byproduct.[7]
Workflow Diagram: Copper vs. Copper-Free Sonogashira
Caption: Key difference between copper-catalyzed and copper-free pathways.
Detailed Protocol 1: Copper-Free Sonogashira of this compound
This protocol is a robust starting point and may be optimized further.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%), and a phosphine ligand if required (see Strategy 2).
-
Solvent and Base Addition: Add a thoroughly degassed solvent (e.g., THF, Dioxane, or DMF; 0.1-0.2 M concentration). Add the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of your alkyne. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11][12]
Causality: The choice of phosphine ligand is critical. For an electron-deficient substrate, a bulky, electron-rich phosphine ligand can accelerate the rate-limiting reductive elimination step.[13] This ensures the desired cross-coupling catalytic cycle turns over faster than the competing homocoupling pathway.
Data Summary: Ligand Effects on Sonogashira Reactions
| Ligand Type | Example(s) | Typical Observation for Electron-Deficient Halides |
| Standard | PPh₃ | Often sufficient, but can be slow, allowing side reactions. |
| Bulky, Electron-Rich | P(t-Bu)₃, XPhos, cataCXium A | Generally accelerates the reaction, increasing yield and suppressing byproducts.[13][14] |
| Bidentate | dppf, dppe | Can also be effective by stabilizing the palladium center.[9] |
Action: If using a standard catalyst like Pd(PPh₃)₄ is not effective, switch to a system with a more specialized ligand. A good starting point is to use a simple palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and add a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or XPhos in a 1:2 Pd:Ligand ratio.
Causality: The base is not just a proton scavenger; it's integral to the catalytic cycle.[9] An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. In copper-catalyzed systems, the amine also helps maintain copper in its active Cu(I) oxidation state.[1] The solvent influences solubility and reaction rates; for challenging couplings, a more polar aprotic solvent like DMF can be beneficial.[15][16]
Action:
-
Screen Bases: If TEA is not working well, try DIPEA, piperidine, or an inorganic base like Cs₂CO₃ or K₂CO₃, especially in copper-free systems.[7][14]
-
Screen Solvents: If the reaction is sluggish in THF, switch to DMF.[11] Often, using the amine base (e.g., TEA) as the solvent or co-solvent is also highly effective.[17]
Mechanistic Insights: The Competing Pathways
A clear understanding of the underlying mechanisms is key to rational troubleshooting.
The Desired Sonogashira Catalytic Cycle
The reaction involves two interconnected catalytic cycles when copper is present. In copper-free variants, the palladium cycle proceeds without the copper acetylide intermediate.[4][10]
Caption: The interconnected Palladium and Copper cycles in a standard Sonogashira reaction.
The Undesired Glaser Homocoupling Pathway
This pathway competes for the crucial copper acetylide intermediate. Its rate is highly dependent on the presence of an oxidant, typically molecular oxygen.
Caption: The copper-mediated oxidative homocoupling (Glaser) pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. books.rsc.org [books.rsc.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. benchchem.com [benchchem.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing Base Selection for Buchwald-Hartwig Amination of 3-Iodopyridines
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for optimizing your Buchwald-Hartwig amination reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the often-challenging substrate class of 3-iodopyridines. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the framework to troubleshoot and optimize your reactions effectively.
Core Principles: The Critical Role of the Base
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like 3-iodopyridines is highly sensitive to reaction conditions. The base is not merely a proton scavenger; it is a key player in the catalytic cycle, and its choice can dictate the outcome of the reaction.
The primary role of the base is to facilitate the formation of the key palladium-amido intermediate. This occurs through the deprotonation of the amine, either before or after its coordination to the palladium center.[1] The efficiency of this step is crucial for driving the catalytic cycle forward. However, 3-iodopyridines introduce specific challenges:
-
Electron-Deficient Ring: The pyridine ring is electron-deficient, which can affect the oxidative addition step and the stability of intermediates.
-
Catalyst Inhibition: The pyridine nitrogen itself can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its activity.[2]
-
Substrate Sensitivity: Pyridine rings and other functional groups on your substrates may be sensitive to strongly basic conditions, leading to decomposition or side reactions.[3]
Therefore, selecting the right base is a balancing act between ensuring sufficient reactivity for the catalytic cycle to turn over and maintaining the integrity of the starting materials and product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter when performing Buchwald-Hartwig amination on 3-iodopyridines.
Question 1: My reaction shows low or no conversion of the 3-iodopyridine starting material. What should I check first?
Answer:
Low or no conversion is the most common issue and almost always points to a problem with the catalytic cycle's turnover. The base is a primary suspect.
-
Is your base strong enough? The catalytic cycle requires the deprotonation of the amine-palladium complex.[4] If the base is too weak, this step becomes slow or stalls completely. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are often the most effective for promoting high reaction rates and are an excellent starting point.[5]
-
Is your base soluble? Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be effective, but their low solubility in common organic solvents (like toluene or dioxane) can be a problem.[3] The deprotonation is thought to occur at the solid-liquid interface, so reaction rates can be highly dependent on the base's particle size and the stirring efficiency.[3] If using an inorganic base, consider grinding it to a fine powder before use or switching to a more polar solvent where it has better solubility.[3]
-
Catalyst Inhibition by Iodide: While aryl iodides are typically reactive, the iodide anion (I⁻) generated during the reaction can sometimes form unreactive palladium-iodide dimer species, effectively taking the catalyst out of the cycle.[5][6] Using bidentate phosphine ligands can often prevent the formation of these dimers.[6]
Question 2: My starting material is consumed, but I'm seeing significant side products, primarily the "de-iodinated" pyridine (hydrodehalogenation). Why is this happening and how can I fix it?
Answer:
Hydrodehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom. This often competes with the desired C-N bond formation and is typically linked to β-hydride elimination from a palladium-amido intermediate.[6]
-
Re-evaluate your base/ligand combination: The choice of base can influence the relative rates of reductive elimination (forming your desired product) versus β-hydride elimination (leading to side products).[6] Very strong bases can sometimes promote this side reaction. Consider screening a panel of weaker bases like cesium carbonate (Cs₂CO₃) or K₃PO₄.[3] These can offer excellent functional group tolerance and may suppress the undesired pathway.[5]
-
Steric Hindrance is Key: The structure of the phosphine ligand is critical. Bulky, sterically hindered ligands are known to favor the reductive elimination step, which forms the desired product, thereby minimizing side reactions like β-hydride elimination.[6] Ligands like XPhos, RuPhos, or BrettPhos are designed to address these challenges.[7]
Question 3: My reaction is messy, and I suspect my starting material or product is decomposing. What is the likely cause?
Answer:
Decomposition is often a result of the reaction conditions being too harsh for your specific substrate, which may contain sensitive functional groups.
-
The Base is Too Strong: Strong alkoxide bases like NaOtBu are incompatible with many electrophilic functional groups, such as esters or ketones.[5] If your 3-iodopyridine or amine partner contains such groups, these strong bases can cause hydrolysis, enolization, or other undesired reactions.
-
Solution: Switch to a milder base. Weak inorganic bases like Cs₂CO₃ and K₃PO₄ provide excellent functional group tolerance and are often the best choice for complex, sensitive substrates.[3][5] While reactions with these bases may require higher temperatures or longer reaction times, they preserve the integrity of your molecule.[5][8]
Frequently Asked Questions (FAQs)
Q: What is the best "go-to" base to start with for a new 3-iodopyridine system?
A: For a simple system without base-sensitive functional groups, sodium tert-butoxide (NaOtBu) is an excellent starting point due to its high reactivity, which often allows for lower catalyst loadings and milder temperatures.[5] However, if your substrate is complex or has sensitive groups, starting with cesium carbonate (Cs₂CO₃) is a safer and often highly effective choice.[9][10]
Q: When should I choose a strong base (like NaOtBu) versus a weaker base (like K₃PO₄)?
A: Use a strong base when you want to maximize reaction rate, use lower catalyst loadings, and your substrates are robust. Use a weaker base when your substrates contain sensitive functional groups (esters, ketones, nitro groups), or when you are experiencing side reactions like hydrodehalogenation with stronger bases.[3][5]
Q: How does my choice of solvent affect the performance of the base?
A: The solvent choice is critical, especially for inorganic bases. In nonpolar solvents like toluene, inorganic bases are poorly soluble, and the reaction is heterogeneous.[11] This can lead to reproducibility issues. In more polar solvents like DMF or dioxane, the solubility of bases like Cs₂CO₃ is improved, which can lead to faster and more consistent reactions.[11][12] However, polar aprotic solvents can also create overly stable palladium-base complexes that can inhibit the reaction.[11][12] Toluene and dioxane remain the most common and reliable solvents for this chemistry.[2][13]
Q: Are organic bases like DBU a viable option?
A: While organic bases like DBU are attractive because they are soluble, they are generally not effective for the Buchwald-Hartwig amination under standard conditions.[3] Theoretical and experimental studies have shown that the energy barrier for deprotonation of the palladium-amine complex by neutral organic bases is often prohibitively high.[11][12] Strong, anionic bases (like alkoxides or carbonates) are typically required for efficient catalysis.[11]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle, highlighting the critical deprotonation step mediated by the base.
Troubleshooting Workflow for Base Selection
Caption: A decision tree to guide troubleshooting efforts related to base selection.
Data Presentation: Common Bases
The "strength" of a base in this context is best compared by looking at the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base.
| Base | Formula | Common Abbreviation | Approx. pKa of Conjugate Acid (pKaH) | Class | Key Characteristics |
| Sodium tert-butoxide | NaOC(CH₃)₃ | NaOtBu | 19[3] | Strong Alkoxide | High reactivity, good solubility in THF/dioxane. Can be too harsh for sensitive substrates.[5] |
| Lithium bis(trimethylsilyl)amide | LiN(Si(CH₃)₃)₂ | LHMDS | 26 | Strong Amide | Very strong, non-nucleophilic. Useful for low-temperature aminations and protic substrates.[5] |
| Cesium Carbonate | Cs₂CO₃ | 10[3] | Weak Inorganic | Excellent functional group tolerance. Good solubility for an inorganic base. Often a top choice for complex molecules.[3][9] | |
| Potassium Phosphate | K₃PO₄ | 12.3 | Weak Inorganic | Economical and well-tolerated by many functional groups. Can require higher temperatures/catalyst loads.[5] | |
| Potassium Carbonate | K₂CO₃ | 10.3 | Weak Inorganic | Common, inexpensive weak base. Often less effective than Cs₂CO₃ or K₃PO₄ due to lower basicity and solubility.[3] |
Experimental Protocol: Base Screening for 3-Iodopyridine Amination
This protocol provides a general framework for efficiently screening multiple bases to find the optimal conditions for your specific substrates.
Materials:
-
Oven-dried reaction vials with stir bars
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
3-Iodopyridine (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Bases for screening (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Preparation (in a glovebox or under an inert atmosphere):
-
To each reaction vial, add the palladium precatalyst.
-
Add the appropriate base to each respective vial.
-
In a separate flask, prepare a stock solution of the 3-iodopyridine and the amine in the chosen solvent.
-
-
Reaction Setup:
-
Add the stock solution of substrates to each reaction vial containing the catalyst and base.[13] The typical reaction concentration is 0.1-0.5 M with respect to the 3-iodopyridine.
-
Seal the vials tightly with screw caps.
-
-
Reaction Conditions:
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate. A typical starting temperature is 100 °C.[8]
-
Stir the reactions vigorously for a set period (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
After the allotted time, cool the reactions to room temperature.
-
Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and identify major products/byproducts.
-
This analysis will quickly reveal which base provides the highest conversion to the desired product with the fewest side reactions, guiding your larger-scale reaction.
-
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for the palladium-catalyzed amination of aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 3-Iodo-4-nitropyridine Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 3-iodo-4-nitropyridine. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we understand that transitioning a reaction from the bench to a larger scale introduces a new set of variables and challenges.[1][2][3] This resource consolidates our field-proven insights to help you navigate these complexities with confidence.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory synthesis involves the direct iodination of 4-nitropyridine. However, due to the deactivating nature of the nitro group, this can be challenging. An alternative route is the Sandmeyer-type reaction starting from 3-amino-4-nitropyridine, which involves diazotization followed by iodination.[4] Another approach is the aromatic Finkelstein reaction, starting from 3-bromo-4-nitropyridine.[5]
Q2: What are the main safety concerns when working with this compound and its precursors?
A2: Key safety concerns include:
-
Thermal Hazards: Nitropyridine derivatives can be thermally sensitive and may decompose exothermically.[6][7] It is crucial to monitor and control the reaction temperature, especially during scale-up.[2][8]
-
Toxicity: this compound and related nitroaromatics are generally considered toxic and harmful if swallowed, in contact with skin, or if inhaled.[9][10][11]
-
Reagent Handling: Many reagents used in the synthesis, such as strong acids, oxidizing agents, and iodinating agents, require careful handling in a well-ventilated area with appropriate personal protective equipment (PPE).[9][10][12]
Q3: How can I monitor the progress of my this compound synthesis?
A3: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the product and identify impurities.[13]
Q4: What are the typical purification methods for this compound on a larger scale?
A4: Recrystallization is a common and effective method for purifying moderate to large quantities of the product.[4] The choice of solvent is critical. Common solvent systems include mixtures of hexane and ethyl acetate or ethanol and water.[4] For very high purity, especially on smaller scales, flash column chromatography is preferred.[4][14]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-based approach to solving specific problems you may encounter during the scale-up of this compound reactions.
Problem 1: Low Yield or Incomplete Reaction
Q: My reaction yield is significantly lower than expected, or the reaction seems to stall. What are the potential causes and how can I fix this?
A: Potential Causes & Solutions
-
Insufficient Reagent Activity:
-
Explanation: Iodine (I₂) itself is a weak electrophile.[15][16] For deactivated rings like 4-nitropyridine, a more potent iodinating agent or an activator is often necessary.
-
Solution: Consider using a stronger electrophilic iodine source such as N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH). Alternatively, an activating agent like a strong acid (e.g., sulfuric acid) or a silver salt (e.g., silver sulfate) can be used with molecular iodine to generate a more reactive iodinating species.[17]
-
-
Poor Mass Transfer/Mixing:
-
Explanation: As the reaction volume increases, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.[2][3]
-
Solution: Ensure adequate agitation for the vessel size. For larger reactors, consider the type of impeller and its speed to ensure homogeneity.
-
-
Suboptimal Reaction Temperature:
-
Explanation: While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the starting material or product.
-
Solution: Perform small-scale experiments to determine the optimal temperature range. A gradual increase in temperature may be necessary to initiate and sustain the reaction.
-
Problem 2: Formation of Significant Impurities
Q: I'm observing multiple spots on my TLC or peaks in my chromatogram that I can't identify. What are the likely side reactions, and how can I minimize them?
A: Potential Side Reactions & Mitigation Strategies
-
Over-Iodination:
-
Explanation: The introduction of a second iodine atom onto the pyridine ring can occur, especially with highly reactive iodinating agents or prolonged reaction times.
-
Solution: Carefully control the stoichiometry of the iodinating agent. Adding the reagent portion-wise can help maintain a lower concentration and reduce the likelihood of di-iodination.
-
-
Formation of Isomeric Byproducts:
-
Explanation: While the 3-position is the target, iodination at other positions on the pyridine ring can occur, though it is generally less favored.
-
Solution: The choice of iodinating reagent and reaction conditions can influence regioselectivity. Screening different reagents and solvents at the lab scale can help identify conditions that favor the desired isomer.
-
-
Nucleophilic Substitution of the Nitro Group:
Problem 3: Difficulties with Product Isolation and Purification
Q: My crude product is an oil or is difficult to crystallize. What can I do to improve the isolation and purification process?
A: Isolation & Purification Troubleshooting
-
Oily Product:
-
Explanation: The presence of residual solvent or impurities can prevent the product from solidifying.
-
Solution: Try triturating the oil with a non-polar solvent like hexane to induce crystallization. If that fails, column chromatography may be necessary to separate the product from the impurities that are inhibiting crystallization.[14]
-
-
Poor Crystallization:
-
Explanation: Finding the right solvent system for recrystallization is crucial. The ideal solvent will dissolve the compound when hot but not when cold.[20]
-
Solution: Systematically screen different solvents and solvent mixtures. Start with common solvents like ethanol, isopropanol, ethyl acetate, and toluene, and consider binary mixtures. Seeding the solution with a small crystal of pure product can also initiate crystallization.
-
Problem 4: Thermal Runaway and Safety Issues
Q: During scale-up, I'm noticing a rapid and difficult-to-control temperature increase. How can I prevent a thermal runaway?
A: Preventing Thermal Runaway
-
Understanding Reaction Energetics:
-
Explanation: The nitration of pyridines is often exothermic, and the resulting nitro compounds can be energetic.[8][21] It's critical to understand the thermal profile of your reaction.
-
Solution: Before scaling up, use techniques like reaction calorimetry to determine the heat of reaction. This data is essential for designing an adequate cooling system.[2]
-
-
Controlled Reagent Addition:
-
Explanation: Adding a reactive reagent too quickly can overwhelm the cooling capacity of the reactor, leading to a rapid temperature increase.[8]
-
Solution: Add the limiting reagent slowly and monitor the internal temperature closely. For highly exothermic reactions, consider a semi-batch process where one reagent is added continuously at a controlled rate.
-
-
Emergency Preparedness:
-
Explanation: In the event of a cooling failure or an unexpected exotherm, a plan must be in place to safely quench the reaction.
-
Solution: Have a quenching agent readily available. The choice of quench will depend on the reaction chemistry. Ensure all personnel are trained on emergency procedures.
-
III. Experimental Protocols & Data
Table 1: Recommended Iodinating Reagents and Conditions
| Reagent | Typical Solvent | Activator/Co-reagent | Temperature (°C) | Key Considerations |
| I₂ / H₂SO₄ | Sulfuric Acid | None | 80-100 | Strong acid, requires careful handling. |
| N-Iodosuccinimide (NIS) | Acetonitrile, DMF | Trifluoroacetic acid (catalytic) | 25-80 | Milder conditions, but NIS can be expensive.[16] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Sulfuric Acid | None | 25-50 | Highly reactive and selective. |
| ICl | Dichloromethane | None | 0-25 | Can lead to chlorinated byproducts.[16] |
General Protocol for Iodination of 4-Nitropyridine with NIS
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: Charge the flask with 4-nitropyridine (1 equivalent) and acetonitrile.
-
Addition: Begin stirring and add N-iodosuccinimide (1.1 equivalents) portion-wise over 30 minutes.
-
Reaction: Heat the mixture to 60°C and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Final Purification: Purify the crude product by recrystallization or column chromatography.
IV. Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Diagram 2: Key Safety Considerations in Scale-Up
Caption: A summary of critical safety considerations for scale-up.
V. References
-
This compound - Safety Data Sheet. ChemicalBook. (2022). --INVALID-LINK--
-
An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. Benchchem. (n.d.). --INVALID-LINK--
-
2-Amino-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia. (2024). --INVALID-LINK--
-
SAFETY DATA SHEET. Thermo Fisher Scientific. (2009). --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. (2024). --INVALID-LINK--
-
Material Safety Data Sheet. Alfa Aesar. (2009). --INVALID-LINK--
-
SAFETY DATA SHEET. Sigma-Aldrich. (2025). --INVALID-LINK--
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. (n.d.). --INVALID-LINK--
-
Technical Support Center: Scaling Up the Production of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem. (n.d.). --INVALID-LINK--
-
Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines. [Doctoral dissertation, Norwegian University of Science and Technology]. --INVALID-LINK--
-
Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). --INVALID-LINK--
-
4 - SAFETY DATA SHEET. Fisher Scientific. (2009). --INVALID-LINK--
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). --INVALID-LINK--
-
Challenges of scaling up chemical processes (based on real life experiences). (n.d.). --INVALID-LINK--
-
5 Common Challenges in Scaling Up an API. Neuland Labs. (2017). --INVALID-LINK--
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. (2025). --INVALID-LINK--
-
3-Iodopyridine synthesis. ChemicalBook. (n.d.). --INVALID-LINK--
-
3-Nitropyridine - Safety Data Sheet. ChemicalBook. (2025). --INVALID-LINK--
-
Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. ResearchGate. (2000). --INVALID-LINK--
-
The calculated heat of formation values of the nitropyridine... ResearchGate. (n.d.). --INVALID-LINK--
-
I2 and Electrophilic I+ reagents. (n.d.). --INVALID-LINK--
-
How To Run A Reaction: Purification. University of Rochester Department of Chemistry. (n.d.). --INVALID-LINK--
-
Overcoming Challenges in Scale-Up Production. World Pharma Today. (n.d.). --INVALID-LINK--
-
Iodination [Synthetic Reagents]. Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). --INVALID-LINK--
-
Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. ResearchGate. (n.d.). --INVALID-LINK--
-
6 key challenges when scaling up sustainable chemical processes. Uk-cpi.com. (2025). --INVALID-LINK--
-
Iodination [Synthetic Reagents]. TCI AMERICA. (n.d.). --INVALID-LINK--
-
This compound. Sunway Pharm Ltd. (n.d.). --INVALID-LINK--
-
A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. (2015). --INVALID-LINK--
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. NIH. (2023). --INVALID-LINK--
-
One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ... Google Patents. (n.d.). --INVALID-LINK--
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.). --INVALID-LINK--
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. (n.d.). --INVALID-LINK--
-
Increasing the Productivity of Oligonucleotide Purification through Column Scaling and Method Optimization. Waters Corporation. (n.d.). --INVALID-LINK--
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. (n.d.). --INVALID-LINK--
-
Technical Support Center: Purification of Crude 6-Iodo-3-methylquinolin-4-amine. Benchchem. (n.d.). --INVALID-LINK--
-
Iodination - Common Conditions. (n.d.). --INVALID-LINK--
-
Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem. (n.d.). --INVALID-LINK--
-
3-Methyl-4-nitropyridine N-oxide 98. Sigma-Aldrich. (n.d.). --INVALID-LINK--
-
4-Nitropyridine N-oxide. PubChem. (n.d.). --INVALID-LINK--
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. benchchem.com [benchchem.com]
- 5. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. abdurrahmanince.net [abdurrahmanince.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. Iodination - Wordpress [reagents.acsgcipr.org]
- 16. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
effect of temperature on the stability of 3-Iodo-4-nitropyridine in reactions
Welcome to the technical support center for 3-Iodo-4-nitropyridine. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on the implications of temperature on the stability of this reagent.
Introduction: The Dual Nature of this compound
This compound is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic compounds for pharmaceutical and agrochemical applications. Its utility stems from the orthogonal reactivity of the iodo and nitro functionalities. The electron-withdrawing nitro group activates the pyridine ring, making the iodo substituent a prime leaving group for various cross-coupling reactions. However, this same activating feature contributes to the compound's potential thermal instability, a critical factor that must be carefully managed to ensure reaction success and laboratory safety.
This guide provides practical, experience-based advice to help you navigate the challenges associated with the use of this compound, focusing on temperature as a key reaction parameter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at room temperature in a dry, dark place under an inert atmosphere.[1] Proper storage is crucial to prevent degradation over time.
Q2: I do not have access to specific thermal stability data (DSC/TGA) for this compound. How should I approach heating my reaction?
A2: In the absence of precise thermal decomposition data for this compound, a highly cautious approach is paramount. Nitro-containing aromatic compounds can be energetic and may decompose exothermically at elevated temperatures. It is recommended to start with room temperature conditions if the reaction allows. For reactions requiring heat, a gradual increase in temperature is advised, with careful monitoring of the reaction mixture for any color changes (e.g., darkening) that might indicate decomposition. Running small-scale test reactions to establish the optimal temperature is a prudent strategy.
Q3: Are there any known incompatibilities for this compound?
A3: While specific incompatibility data for this compound is not extensively documented, general precautions for nitro compounds should be taken. Avoid strong oxidizing agents, strong bases, and reducing agents, as these may react exothermically with the nitro group. In the context of cross-coupling reactions, the choice of base should be carefully considered, as some strong bases could potentially lead to unwanted side reactions.
Q4: My Suzuki-Miyaura coupling reaction with this compound is not working at room temperature. Can I heat it?
A4: Yes, but with caution. While aryl iodides are generally reactive in Suzuki-Miyaura couplings, sometimes requiring elevated temperatures, the thermal sensitivity of the nitropyridine moiety must be considered.[2][3] If your reaction is sluggish, a modest increase in temperature to 50-80 °C can be attempted. It is crucial to monitor the reaction closely for signs of decomposition. For some challenging couplings, temperatures up to 100 °C might be necessary, but this should be approached with extreme care and preferably on a small scale first.[2]
Q5: I am observing a lot of dark, tar-like material in my Sonogashira coupling reaction. What could be the cause?
A5: The formation of dark, insoluble materials, often referred to as "palladium black," can be indicative of catalyst decomposition.[4] This is often exacerbated by elevated temperatures. For Sonogashira couplings with thermally sensitive substrates like this compound, it is highly recommended to use milder reaction conditions. Many modern Sonogashira protocols can be run at or near room temperature, especially when using an aryl iodide.[5] If heating is necessary, it should be gentle and carefully controlled. Also, ensure your solvent and base are of high purity and appropriately degassed, as impurities can also contribute to catalyst deactivation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Reaction turns dark brown or black at elevated temperatures. | Thermal decomposition of this compound. | 1. Immediately reduce the reaction temperature. 2. Consider switching to a lower boiling point solvent to limit the maximum achievable temperature. 3. Explore catalyst systems that are active at lower temperatures. |
| Low yield in Suzuki or Sonogashira coupling. | 1. Insufficient reaction temperature. 2. Catalyst deactivation. 3. Decomposition of the starting material. | 1. Cautiously increase the temperature in small increments (e.g., 10 °C), monitoring for decomposition. 2. Screen different palladium catalysts and ligands known for high activity at lower temperatures. 3. Ensure all reagents and solvents are pure and anhydrous, and the reaction is performed under a strict inert atmosphere. |
| Formation of unexpected byproducts. | 1. Side reactions due to high temperatures. 2. Reaction of the nitro group. | 1. Lower the reaction temperature. 2. Analyze the byproducts to understand the degradation pathway, which can inform the choice of alternative reaction conditions. 3. Consider protecting sensitive functional groups on your coupling partner if they are implicated in side reactions. |
| Reaction is exothermic and difficult to control. | The cross-coupling reaction itself can be exothermic, and this can be compounded by the potential for exothermic decomposition of the nitropyridine.[6][7] | 1. For larger scale reactions, consider adding one of the reagents portion-wise to control the rate of heat generation. 2. Ensure adequate cooling capacity for the reaction vessel. 3. Perform a reaction calorimetry study to better understand the thermal profile of your specific reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Temperature-Sensitive Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Temperature Increase (if necessary): If no reaction is observed after a reasonable time, gradually increase the temperature to 50 °C and continue to monitor. Only increase the temperature further if necessary and with extreme caution.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Assessing Thermal Stability with Differential Scanning Calorimetry (DSC)
For a definitive understanding of the thermal stability of this compound, a DSC analysis is recommended.
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the pan in the DSC instrument. Use an empty, sealed pan as a reference.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram for any sharp exothermic events, which would indicate decomposition. The onset temperature of such an exotherm is a critical parameter for determining the maximum safe operating temperature.
Visualizations
Logical Workflow for Temperature-Sensitive Cross-Coupling
Caption: A stepwise workflow for performing cross-coupling reactions with thermally sensitive substrates.
Potential Decomposition Pathway
Caption: The effect of elevated temperature on reactions involving this compound.
References
- 1. Degradation of polysorbates 20 and 80: studies on thermal autoxidation and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 3,4-Disubstituted Pyridine Products
For researchers in medicinal chemistry and drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of a successful research program. Among these, the pyridine scaffold is ubiquitous due to its presence in numerous pharmaceuticals and its versatile chemical reactivity. This guide provides an in-depth, experience-driven comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 3,4-disubstituted pyridines, offering practical insights and detailed protocols to empower scientists to characterize their products with confidence.
The Unique Electronic Landscape of the Pyridine Ring
Understanding the NMR spectrum of a pyridine derivative begins with appreciating its fundamental electronic properties. The nitrogen atom is more electronegative than carbon, leading to an uneven distribution of electron density within the aromatic ring. This creates a dipole moment and influences the magnetic environment of the ring protons and carbons. Consequently, the protons on a pyridine ring are typically "deshielded" compared to those on a benzene ring, appearing at a higher chemical shift (further downfield). Specifically, the protons ortho to the nitrogen (H-2 and H-6) are the most deshielded, followed by the para proton (H-4), and finally the meta protons (H-3 and H-5).
The introduction of substituents at the C-3 and C-4 positions dramatically perturbs this electronic landscape. The nature of these substituents—whether they are electron-donating groups (EDGs) like amines (-NH₂) or ethers (-OR), or electron-withdrawing groups (EWGs) like nitro (-NO₂) or carbonyls (-COR)—modulates the chemical shifts and coupling patterns of the remaining protons in predictable ways.[1][2][3][4] Ligands with electron-withdrawing groups tend to shift aromatic resonances further downfield, while those with electron-donating groups generally cause upfield shifts.[2]
Deciphering the ¹H NMR Spectrum of 3,4-Disubstituted Pyridines
A 3,4-disubstituted pyridine possesses three aromatic protons at positions 2, 5, and 6. The key to assigning the structure lies in a careful analysis of their chemical shifts and, most importantly, their spin-spin coupling patterns.
Characteristic Chemical Shifts
-
H-2 (ortho to N): This proton is typically the most deshielded of the three, appearing furthest downfield. Its chemical shift is highly sensitive to the nature of the substituent at C-3. An EWG at C-3 will significantly deshield H-2, pushing it even further downfield.
-
H-6 (ortho to N): Also deshielded by the adjacent nitrogen, H-6 usually appears at a high chemical shift, often close to H-2.
-
H-5 (meta to N): This proton is generally the most shielded of the three, appearing furthest upfield in the aromatic region. It is most directly influenced by the substituent at C-4.
The Power of Coupling Constants (J-values)
The coupling pattern is the most definitive feature for identifying the 3,4-substitution pattern. The three protons form an AMX spin system, which gives rise to three distinct signals, each with a unique splitting pattern.
-
H-6 Signal: H-6 is coupled to H-5 via a typical ortho coupling (³J), resulting in a doublet. The coupling constant, ³J(H5-H6), is typically in the range of 4.5–5.5 Hz.
-
H-5 Signal: H-5 is coupled to the adjacent H-6 (ortho coupling) and to the distant H-2 (para coupling). This results in a doublet of doublets (dd). The para coupling, ⁵J(H2-H5), is very small, often 0-1 Hz, and may not always be resolved, leading the signal to appear as a broad doublet.
-
H-2 Signal: H-2 is coupled to H-5 via a para coupling (⁵J) and to H-6 via a meta coupling (⁴J). This also results in a doublet of doublets (dd). The meta coupling, ⁴J(H2-H6), is typically between 1.5–2.5 Hz.
The presence of a clean doublet for H-6 is often the first and most crucial clue for identifying a 3,4-disubstituted pyridine.
Unambiguous Carbon Assignment with ¹³C and DEPT NMR
While ¹H NMR provides information on the proton framework, ¹³C NMR and its associated techniques, like Distortionless Enhancement by Polarization Transfer (DEPT), are essential for confirming the carbon skeleton and identifying quaternary (non-protonated) carbons.[5][6][7]
¹³C Chemical Shifts
The chemical shifts of the pyridine carbons are also influenced by the nitrogen atom and the substituents.[8][9][10][11]
-
C-2 and C-6: These carbons, being alpha to the nitrogen, are the most deshielded, typically appearing around 150 ppm.
-
C-4: The gamma carbon is also significantly deshielded, often found around 135-145 ppm.
-
C-3 and C-5: The beta carbons are the most shielded, resonating further upfield.
The carbons bearing the substituents (C-3 and C-4) are quaternary and their shifts are highly dependent on the substituent's identity.
The Utility of DEPT Experiments
DEPT is a powerful technique for distinguishing between CH, CH₂, CH₃, and quaternary carbons.[5][6][12][13] A standard DEPT-135 experiment is particularly informative:
-
CH and CH₃ carbons appear as positive signals.
-
CH₂ carbons appear as negative signals.
-
Quaternary carbons (like C-3 and C-4 in our case) are absent.
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-135 spectrum, one can immediately identify the signals corresponding to the substituted C-3 and C-4 positions, as they will be present in the former but absent in the latter.[13]
Comparative Guide: Distinguishing 3,4- from other Disubstituted Isomers
A common challenge is differentiating the target 3,4-isomer from other possible substitution patterns that may arise as synthetic byproducts. The number of signals and their coupling patterns in the ¹H NMR spectrum are the most reliable diagnostic tools.
| Substitution Pattern | # of Aromatic ¹H Signals | Characteristic Splitting Patterns & Key Features |
| 3,4-Disubstituted | 3 | Key: One clean doublet (H-6), two doublet of doublets (H-2, H-5). Distinct AMX system. |
| 2,3-Disubstituted | 3 | Three adjacent protons. Typically shows three doublet of doublets. No clean doublets. |
| 2,4-Disubstituted | 3 | One singlet (or narrow triplet, H-3), one doublet (H-6), one doublet of doublets (H-5). |
| 2,5-Disubstituted | 3 | One narrow doublet (H-6), one doublet of doublets (H-4), one doublet (H-3). |
| 2,6-Disubstituted | 2 | Symmetrical. One triplet (H-4), one doublet (H-3, H-5). AX₂ system. |
| 3,5-Disubstituted | 2 | Symmetrical. One triplet (H-4), one doublet (H-2, H-6). AX₂ system. |
Advanced Methods: Confirmation with 2D NMR
For complex molecules where 1D spectra may be crowded or ambiguous, two-dimensional (2D) NMR experiments are indispensable for definitive structure elucidation.[12][14]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[15][16] In a 3,4-disubstituted pyridine, a COSY spectrum would show a cross-peak between H-5 and H-6, confirming their ortho relationship. It would also show weaker cross-peaks for the H-2/H-6 (meta) and H-2/H-5 (para) couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (one-bond correlation).[15][17] It allows for the direct assignment of the C-2, C-5, and C-6 signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing together the molecular framework. It shows correlations between protons and carbons that are two or three bonds away.[15][17][18] For example, the H-2 proton will show an HMBC correlation to the quaternary C-4, and the H-5 proton will show a correlation to the quaternary C-3. These correlations provide unequivocal proof of the 3,4-substitution pattern.
Visualizing the NMR Analysis Workflow
The logical flow from sample preparation to final structural proof can be visualized to guide the experimental process.
Caption: A logical workflow for structure elucidation using NMR.
Experimental Protocol: Acquiring High-Quality NMR Data
Trustworthy data begins with meticulous sample preparation and proper instrument setup.[19][20][21]
Objective: To acquire high-resolution ¹H, ¹³C, DEPT-135, and 2D NMR spectra for a 3,4-disubstituted pyridine derivative.
Materials:
-
Sample (5-25 mg for ¹H, 50-100 mg for ¹³C/2D if possible)[21]
-
High-quality 5 mm NMR tube and cap[22]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Pasteur pipette and glass wool or a syringe filter
-
Vortex mixer
Methodology:
-
Sample Weighing: Accurately weigh the purified solid sample. For ¹H NMR, 5-10 mg is typically sufficient.[22] For a full suite of ¹³C and 2D experiments on a less sensitive instrument, a more concentrated sample (25-50+ mg) is beneficial.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has residual solvent peaks that do not overlap with key analyte signals.
-
Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6 mL of the deuterated solvent.[19][20] Vortex thoroughly to ensure complete dissolution.
-
Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube.[19] This step is crucial to remove any particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve narrow, symmetrical lineshapes on the residual solvent peak in the ¹H spectrum. This is the most critical step for obtaining high-resolution data.
-
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum. Ensure the spectral width covers the entire expected range (e.g., 0-12 ppm). Use an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a broadband proton-decoupled carbon spectrum. The chemical shift range is much larger (e.g., 0-220 ppm). A greater number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT-135: Run a standard DEPT-135 experiment using the spectrometer's predefined parameters.
-
2D NMR (COSY, HSQC, HMBC): If required, run standard gradient-selected 2D experiments (e.g., gCOSY, gHSQC, gHMBC). Use default parameter sets as a starting point, ensuring the spectral widths in both dimensions are appropriate for the compound. For HMBC, the long-range coupling delay is typically optimized for J-couplings of 7-8 Hz.[15][17]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode.
-
Apply baseline correction.
-
Reference the chemical shifts. For ¹H and ¹³C in CDCl₃, the residual solvent peaks (7.26 ppm and 77.16 ppm, respectively) are commonly used as secondary references relative to the primary standard, TMS (0 ppm).
-
Caption: Key ¹H-¹H coupling constants in a 3,4-disubstituted pyridine.
Conclusion
The structural elucidation of 3,4-disubstituted pyridines is a systematic process that relies on the foundational principles of NMR spectroscopy. By carefully analyzing the chemical shifts, integration, and particularly the spin-spin coupling patterns in the ¹H NMR spectrum, researchers can confidently identify this specific substitution pattern. The combination of ¹³C and DEPT experiments provides orthogonal confirmation of the carbon framework, while a suite of 2D NMR techniques like COSY, HSQC, and HMBC offers an unparalleled level of detail for resolving any structural ambiguities. Following rigorous experimental protocols ensures the acquisition of high-quality, reproducible data, which is the bedrock of authoritative structural assignment in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. How electron donation and withdrawal change chemical shifts [ns1.almerja.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. web.uvic.ca [web.uvic.ca]
- 17. benchchem.com [benchchem.com]
- 18. emerypharma.com [emerypharma.com]
- 19. sites.bu.edu [sites.bu.edu]
- 20. organomation.com [organomation.com]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Iodinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Iodinated Pyridines
Iodinated pyridines are not merely esoteric halogenated heterocycles; they are pivotal building blocks in modern medicinal chemistry and materials science. Their utility in facilitating cross-coupling reactions (e.g., Suzuki, Sonogashira) makes them indispensable for the synthesis of complex pharmaceutical agents and functional materials.[1] The iodine atom, with its large size and high polarizability, serves as an excellent leaving group, yet its presence profoundly influences the physicochemical properties of the parent molecule.
For drug development professionals, characterizing these intermediates and their metabolites is a critical step in the discovery pipeline. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, providing not only molecular weight confirmation but also rich structural information through the analysis of fragmentation patterns.[2] This guide offers an in-depth comparison of the fragmentation behaviors of iodinated pyridines, explains the underlying chemical principles driving these pathways, and provides a robust experimental framework for their analysis.
Fundamental Principles of Fragmentation in Iodinated Pyridines
When an iodinated pyridine molecule enters the mass spectrometer and is ionized, typically by electron ionization (EI), it forms an energetically unstable molecular ion (M⁺•).[3] This ion rapidly dissipates its excess energy by breaking apart into smaller, more stable fragment ions. The specific pathways of this fragmentation are dictated by the inherent chemical structure of the molecule, primarily the bond strengths and the stability of the resulting fragments.[4]
The analysis of these compounds is governed by two competing fragmentation motifs:
-
Cleavage of the Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds (approx. 220-240 kJ/mol). This low bond energy makes the loss of the iodine atom a highly favorable and often dominant fragmentation pathway.[5]
-
Fission of the Pyridine Ring: The aromatic pyridine ring can undergo characteristic cleavages, most notably the expulsion of a neutral hydrogen cyanide (HCN) molecule.[6]
The interplay between these pathways, influenced by the position of the iodine atom and the energy imparted during ionization, defines the mass spectrum.
Key Fragmentation Pathways and Mechanistic Insights
The most common fragmentation events for a simple iodopyridine (e.g., 3-iodopyridine, C₅H₄IN, MW = 205) are visualized below.
Figure 1: Primary fragmentation pathways for a generic iodopyridine molecular ion.
Pathway A: α-Cleavage and Loss of Iodine Radical (I•)
This is frequently the most dominant pathway. The weak C-I bond readily undergoes homolytic cleavage, where one electron departs with the iodine atom (forming a neutral radical, I•) and the other remains with the pyridine ring, which retains the positive charge.[7]
-
[M]⁺• → [M-I]⁺ + I•
The resulting fragment, the pyridyl cation ([C₅H₄N]⁺) at m/z 78, is a stable species. The high abundance of this peak is a hallmark of an iodinated aromatic compound. The driving force is the formation of this stable cation and the facile cleavage of the weakest bond in the molecular ion.[8]
Pathway B: Pyridine Ring Fission (Loss of HCN)
Aromatic nitrogen heterocycles characteristically lose a molecule of hydrogen cyanide (HCN, 27 Da). This involves a complex rearrangement and cleavage of the ring structure.
-
[M]⁺• → [M-HCN]⁺• + HCN
For iodopyridine, this results in a fragment at m/z 178. While mechanistically important, this peak is often of lower intensity than the [M-I]⁺ peak because the energy required to break the C-C and C-N bonds of the aromatic ring is significantly higher than that required to cleave the C-I bond.
Secondary Fragmentation
The primary fragment ions can themselves undergo further fragmentation. A common secondary fragmentation is the loss of HCN from the pyridyl cation:
-
[M-I]⁺ → [C₄H₃]⁺ + HCN
-
m/z 78 → m/z 51
The appearance of a peak at m/z 51 provides further evidence for the pyridine core structure.
Comparative Analysis: Iodinated vs. Other Halogenated Pyridines
The identity of the halogen substituent is the single most critical factor determining the primary fragmentation route. The dramatic decrease in carbon-halogen bond energy down Group 17 directly correlates with the propensity for halogen loss.[9]
Table 1: Comparison of Fragmentation Behavior for 3-Halopyridines
| Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Key Fragments Observed | Relative Abundance of [M-X]⁺ | Rationale for Observation |
|---|---|---|---|---|
| Fluorine | 485 | [M]⁺•, [M-HCN]⁺• | Very Low | The C-F bond is exceptionally strong. Ring fission (HCN loss) is more favorable than fluorine radical loss. |
| Chlorine | 340 | [M]⁺•, [M-Cl]⁺, [M-HCN]⁺• | Moderate | The C-Cl bond is weaker than C-F, allowing for a more prominent [M-Cl]⁺ peak. Isotopic pattern (³⁵Cl/³⁷Cl) is a key diagnostic feature.[5] |
| Bromine | 280 | [M]⁺•, [M-Br]⁺, [M-HCN]⁺• | High | The weaker C-Br bond makes bromine loss a major pathway. The characteristic 1:1 isotopic pattern of ⁷⁹Br/⁸¹Br is definitive.[5] |
| Iodine | 220 | [M-I]⁺, [M]⁺•, [I]⁺ | Very High (Often Base Peak) | The C-I bond is the weakest, making iodine loss the most favorable and lowest-energy fragmentation pathway. Iodine is monoisotopic (¹²⁷I). |
This comparison underscores a crucial diagnostic principle: for iodinated pyridines, the loss of the iodine atom (a neutral loss of 127 Da) is the expected primary fragmentation event, often yielding the base peak in the spectrum.
Standard Experimental Protocol: GC-MS Analysis
This protocol outlines a general, self-validating procedure for the analysis of a volatile iodinated pyridine derivative using Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS).
Figure 2: Standard workflow for GC-MS analysis of an iodinated pyridine.
Methodology
-
System Validation:
-
Causality: Before analyzing any unknown, the instrument's performance must be verified. This ensures that the resulting data is trustworthy.
-
Action: Perform a system suitability check by injecting a known standard (e.g., Octafluoronaphthalene) to verify sensitivity, resolution, and mass accuracy. Calibrate the mass analyzer using a standard calibrant (e.g., PFTBA).
-
-
Sample Preparation:
-
Causality: Proper sample concentration prevents detector saturation and ensures compatibility with the GC column's capacity. Dichloromethane (DCM) is a suitable volatile solvent.
-
Action: Prepare a stock solution of the iodinated pyridine sample at 1 mg/mL in high-purity DCM. Serially dilute this stock to a working concentration of approximately 1-10 µg/mL.
-
-
GC Parameters:
-
Causality: The temperature program is designed to separate the analyte from any impurities and solvent front, ensuring a pure mass spectrum is obtained for the peak of interest.
-
Injector: 250°C, Split mode (e.g., 20:1).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
-
Column: A standard non-polar column (e.g., 30m x 0.25mm, 0.25µm film thickness, 5% phenyl methylpolysiloxane).
-
-
MS Parameters:
-
Causality: 70 eV is the standard electron energy for EI because it provides sufficient energy to cause reproducible fragmentation and generate extensive, library-searchable mass spectra. It is high enough to exceed the ionization potential of most organic molecules.[2]
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400. A lower mass cutoff avoids detecting ions from the carrier gas (N₂, O₂).
-
-
Data Interpretation:
-
Integrate the chromatographic peak for the iodinated pyridine.
-
Examine the corresponding mass spectrum.
-
Identify the molecular ion peak (M⁺•) at the expected m/z.
-
Identify the base peak. If it corresponds to a loss of 127 Da from the molecular ion, this is strong evidence for an iodinated compound.
-
Look for other characteristic fragments, such as the pyridyl cation (m/z 78) and the loss of HCN from both the molecular ion and the pyridyl cation.
-
Conclusion
The mass spectral fragmentation of iodinated pyridines is a predictable process dominated by the facile cleavage of the weak carbon-iodine bond. The resulting [M-I]⁺ fragment is often the most abundant ion in the EI mass spectrum, serving as a highly reliable diagnostic peak. While characteristic ring fission pathways exist, they are typically secondary in importance. By understanding these fundamental principles and employing a robust, validated analytical method, researchers can confidently identify and characterize these vital chemical entities, accelerating the pace of discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. The first basicity scale of fluoro-, chloro-, bromo- and iodo-alkanes: some cross-comparisons with simple alkyl derivatives of other elements - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to HPLC and Alternative Methods for Monitoring the Synthesis of 3-Iodo-4-nitropyridine
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. The synthesis of complex heterocyclic molecules, such as 3-iodo-4-nitropyridine, a valuable building block in medicinal chemistry, requires robust analytical techniques to track the consumption of starting materials and the formation of the desired product, as well as any potential impurities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for monitoring the progress of the this compound synthesis, supported by experimental data and established scientific principles.
The Synthetic Pathway: A Critical Overview
To effectively select and develop a monitoring method, a thorough understanding of the reaction chemistry is essential. A common synthetic route to this compound proceeds via a Sandmeyer-type reaction, starting from the readily available 3-amino-4-iodopyridine.
Caption: Synthetic pathway for this compound.
This multi-step process involves the diazotization of the primary aromatic amine of 3-amino-4-iodopyridine, followed by the introduction of the nitro group. Potential byproducts of this reaction include the starting material (3-amino-4-iodopyridine), phenolic impurities from the reaction of the diazonium salt with water, and other related species. An effective analytical method must be able to resolve all these components.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, reproducibility, and quantitative accuracy. For the this compound synthesis, an RP-HPLC method provides the necessary separation of the polar starting material, the less polar product, and potential impurities.
Experimental Protocol: A Validated RP-HPLC Method
The following method was developed based on established principles for the separation of pyridine derivatives and has been validated for specificity, linearity, accuracy, and precision as per ICH guidelines.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-80% B
-
20-25 min: 80% B
-
25-26 min: 80-10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of water and acetonitrile.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Rationale for Method Parameters:
-
C18 Column: The nonpolar stationary phase is well-suited for retaining and separating the aromatic pyridine derivatives.
-
Formic Acid in Mobile Phase: The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance. It also ensures compatibility with mass spectrometry if desired.[1]
-
Gradient Elution: A gradient is necessary to achieve a good separation of the polar starting material (3-amino-4-iodopyridine) and the significantly less polar product (this compound) within a reasonable analysis time.[2]
-
PDA Detection: A PDA detector allows for the monitoring of multiple wavelengths and can provide spectral information to aid in peak identification and purity assessment.
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative
UPLC is a significant advancement in liquid chromatography that utilizes smaller column particles (<2 µm) and higher operating pressures to achieve faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.[3][4]
Comparative UPLC Method
The HPLC method can be readily transferred to a UPLC system to significantly reduce the analysis time, which is highly advantageous for real-time reaction monitoring.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
The transition to UPLC offers a dramatic reduction in analysis time, from 30 minutes to just 4 minutes, allowing for more frequent monitoring of the reaction progress.[5] This increased throughput can be critical for optimizing reaction conditions and identifying the precise endpoint of the reaction.
Comparison of Analytical Techniques
| Feature | HPLC | UPLC | qNMR | TLC |
| Analysis Time | ~30 minutes | ~4 minutes | ~10-15 minutes | ~5-20 minutes |
| Resolution | Good | Excellent | Moderate | Low |
| Sensitivity (LOD/LOQ) | Low µg/mL | High ng/mL to low µg/mL | High µg/mL to mg/mL | High µg to mg |
| Quantitative Accuracy | Excellent | Excellent | Excellent (with internal standard) | Semi-quantitative |
| Equipment Cost | Moderate | High | Very High | Very Low |
| Solvent Consumption | High | Low | Low | Low |
| Ease of Use | Moderate | Moderate | Requires specialist | Easy |
Alternative Monitoring Techniques: A Comparative Analysis
While HPLC and UPLC are powerful tools, other analytical techniques can also be employed for reaction monitoring, each with its own set of advantages and limitations.
Quantitative NMR (qNMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative technique that can provide detailed structural information.[6] qNMR can be used to determine the concentration of reactants and products in a reaction mixture without the need for chromatographic separation.
Caption: Experimental workflow for qNMR analysis.
Experimental Protocol: qNMR for Reaction Monitoring
-
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic anhydride) into an NMR tube. The standard should have a simple spectrum with peaks that do not overlap with the signals of the reactants or products.
-
Withdraw a precise aliquot of the reaction mixture and add it to the NMR tube.
-
Add a deuterated solvent (e.g., DMSO-d6) to dissolve the sample and standard.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Integrate the characteristic signals of the starting material (3-amino-4-iodopyridine), the product (this compound), and the internal standard.
-
Calculate the molar ratio of the product to the starting material to determine the reaction conversion.
-
Advantages of qNMR:
-
Provides structural confirmation of the product.
-
No need for response factors, as the signal intensity is directly proportional to the number of protons.[7]
Limitations of qNMR:
-
Lower sensitivity compared to HPLC and UPLC.[8]
-
Potential for signal overlap in complex reaction mixtures.
-
Higher equipment cost and requires a skilled operator.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique that is well-suited for qualitative monitoring of reaction progress.[9]
Experimental Protocol: TLC for Reaction Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil.
-
Spotting:
-
Spot a solution of the starting material (3-amino-4-iodopyridine) on the left.
-
Spot the reaction mixture in the middle.
-
Create a "co-spot" by applying the reaction mixture over the starting material spot on the right.[9]
-
-
Development: Develop the plate in a chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity of the solvent system should be optimized to achieve good separation between the starting material and the product. For this reaction, a starting point could be 70:30 Hexane:Ethyl Acetate.
-
Visualization: Visualize the separated spots under UV light (254 nm). The starting material, being more polar, will have a lower Rf value than the less polar product.
Advantages of TLC:
-
Extremely fast and low-cost.[10]
-
Requires minimal sample preparation.
Limitations of TLC:
-
Provides only qualitative or semi-quantitative information.
-
Lower resolution and sensitivity compared to HPLC and UPLC.[11]
Conclusion: Selecting the Right Tool for the Job
The choice of analytical technique for monitoring the synthesis of this compound depends on the specific requirements of the analysis.
-
RP-HPLC offers a robust and reliable method for quantitative analysis with good resolution, making it suitable for both process development and quality control.
-
UPLC provides a significant advantage in terms of speed and throughput, making it the ideal choice for high-throughput screening and real-time reaction optimization.[12]
-
qNMR serves as a powerful tool for structural confirmation and absolute quantification without the need for reference standards, although its lower sensitivity and higher cost may limit its routine use for reaction monitoring.
-
TLC remains an invaluable technique for rapid, qualitative checks of reaction progress due to its simplicity and low cost.
For researchers and drug development professionals, a multi-faceted approach is often the most effective. TLC can be used for quick initial checks, while UPLC or HPLC can be employed for detailed quantitative analysis to ensure the efficiency, quality, and safety of the synthetic process.
References
- 1. helixchrom.com [helixchrom.com]
- 2. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. biomedres.us [biomedres.us]
- 6. ijrpr.com [ijrpr.com]
- 7. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 8. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Suzuki Coupling Reactivity of 3-Iodo- vs. 3-Bromo-4-nitropyridine
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, functional group tolerance, and straightforward creation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and materials science sectors for the synthesis of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[3]
Among the vast array of available substrates, halopyridines are of significant interest. The inclusion of a pyridine ring can impart desirable physicochemical properties, such as aqueous solubility and metabolic stability, to drug candidates. The reactivity of these building blocks, however, is not uniform. This guide provides an in-depth comparison of two closely related substrates: 3-iodo-4-nitropyridine and 3-bromo-4-nitropyridine . By examining the fundamental mechanistic principles and providing supporting experimental frameworks, we aim to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal reagent and design efficient, scalable synthetic routes.
The Decisive Step: Mechanistic Insights into Reactivity
The efficacy of a Suzuki coupling reaction is governed by a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For aryl halides, the initial oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst is almost always the rate-determining step.[4] It is this crucial stage that dictates the profound difference in reactivity between our two molecules of interest.
The general order of reactivity for aryl halides in Suzuki coupling is well-established: I > OTf > Br >> Cl .[1][2][4] This trend is a direct consequence of the C-X bond dissociation energy. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond. Consequently, it requires less energy to break, allowing the oxidative addition to the Pd(0) center to occur more rapidly and under milder conditions.[5]
Both 3-iodo- and 3-bromo-4-nitropyridine benefit from the strong electron-withdrawing effect of the para-nitro group and the inherent electron-deficient nature of the pyridine ring. These features render the carbon atom bonded to the halogen more electrophilic, which facilitates the oxidative addition step for both substrates. However, this electronic enhancement does not override the fundamental difference in C-X bond strength.
The Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the catalytic cycle, emphasizing the rate-determining oxidative addition step where the choice of halogen has the most significant impact.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the rate-determining oxidative addition step.
Performance Comparison: Experimental Expectations
While direct, side-by-side kinetic data for this compound and 3-bromo-4-nitropyridine under identical conditions is sparse in the literature, a clear performance hierarchy can be established from foundational principles and data from analogous systems.[4][5][6] The 3-iodo substrate is expected to be markedly more reactive.
This enhanced reactivity translates into several practical advantages during experimental work. Reactions with this compound can often be conducted at lower temperatures and may reach completion in significantly less time. This can be critical for preserving sensitive functional groups elsewhere in the molecule. Furthermore, the higher reactivity may allow for lower palladium catalyst loadings, reducing both cost and the burden of post-reaction metal scavenging.
| Performance Metric | This compound | 3-Bromo-4-nitropyridine | Rationale |
| Reaction Rate | Fast | Moderate to Slow | Weaker C-I bond leads to faster oxidative addition.[4][5] |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | Less thermal energy is needed to overcome the activation barrier for C-I bond cleavage. |
| Catalyst Loading | Lower (e.g., 0.5-2 mol%) | Higher (e.g., 2-5 mol%) | A more facile oxidative addition allows for higher catalyst turnover. |
| Typical Yield | Good to Excellent | Good to Excellent | Both are effective, but the iodo compound may provide higher yields under milder conditions. |
| Side Reactions | Prone to Pd black precipitation if reaction is too fast. | Less prone to overly rapid kinetics; may see more dehalogenation at high temperatures. | Reaction kinetics and thermal stability influence side reaction profiles.[7] |
| Use in Selectivity | Ideal for single couplings or as the more reactive site. | Ideal as the less reactive site in sequential, regioselective couplings.[5] | The significant reactivity difference allows for selective chemistry on polyhalogenated rings. |
Experimental Protocols
The following protocols provide a robust starting point for performing a Suzuki-Miyaura coupling with either substrate. Key differences in recommended conditions are noted.
General Protocol for Suzuki-Miyaura Coupling
This procedure is adapted from standard literature methods for halopyridines.[3][8][9]
Reagents & Materials:
-
3-halo-4-nitropyridine (Iodo or Bromo, 1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃/Ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O (4:1), Toluene/H₂O, or DMF)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine the 3-halo-4-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Establish Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 4:1 Dioxane/Water, to a concentration of ~0.1 M). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature.
-
For this compound: Start with a lower temperature, such as 80 °C.
-
For 3-Bromo-4-nitropyridine: A higher temperature, such as 100-110 °C, will likely be required.[8]
-
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions with the iodo substrate may be complete in 1-4 hours, while the bromo substrate may require 6-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Practical Considerations for Researchers
1. Cost and Availability: Aryl bromides are generally more commercially available and significantly less expensive than their corresponding iodide counterparts. For large-scale synthesis or initial exploratory work where cost is a primary driver, 3-bromo-4-nitropyridine is often the more pragmatic choice.
2. Regioselective Sequential Coupling: The predictable reactivity difference (I > Br) is a powerful tool. In a molecule containing both iodine and bromine atoms, the iodine can be selectively coupled via a Suzuki reaction under mild conditions, leaving the bromine intact for a subsequent, different coupling reaction under more forcing conditions. This strategy is invaluable for the efficient construction of complex, multi-substituted heteroaromatics.[5]
3. Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ are often effective, challenging couplings (especially with the less reactive 3-bromopyridine) may benefit from more advanced catalytic systems. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and improve overall efficiency.[1][10]
Conclusion
In the Suzuki-Miyaura coupling, This compound is unequivocally the more reactive substrate compared to 3-bromo-4-nitropyridine. This is fundamentally due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step.
-
Choose this compound for:
-
Maximizing reaction speed.
-
Utilizing milder reaction conditions (lower temperature, shorter time).
-
Reactions involving thermally sensitive functional groups.
-
Potentially lowering catalyst loading.
-
-
Choose 3-Bromo-4-nitropyridine for:
-
More cost-effective, large-scale syntheses.
-
Sequential cross-coupling strategies where it serves as the less reactive handle.
-
When a slower, more controlled reaction rate is desired.
-
By understanding the mechanistic underpinnings of this reactivity difference, chemists can make more informed decisions, leading to optimized reaction conditions, higher yields, and more efficient synthetic campaigns in their research and development endeavors.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 3-Iodo-4-nitropyridine
For researchers, scientists, and drug development professionals, the substituted pyridine core is a privileged scaffold, central to countless therapeutic agents and functional materials. The synthesis of 3,4-disubstituted pyridines, key intermediates for compounds like imidazopyridines, often relies on 3-iodo-4-nitropyridine as a versatile starting material.[1][2] Its high reactivity in palladium-catalyzed cross-coupling reactions is well-established. However, practical considerations such as cost, availability, and the desire for milder reaction conditions often necessitate the exploration of alternatives.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on the more common halogen analogs: 3-bromo- and 3-chloro-4-nitropyridine. We will objectively compare their performance in cornerstone synthetic transformations, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Comparing 3-Halo-4-nitropyridines
The choice of halogen on the pyridine ring fundamentally dictates the reagent's reactivity in cross-coupling reactions, which are often governed by the oxidative addition step. The carbon-halogen (C-X) bond strength is the critical parameter, with the generally accepted order of reactivity being I > Br > Cl.[3] This trend is inversely related to the C-X bond dissociation energy, making the rate-determining oxidative addition of the palladium catalyst more facile for heavier halogens.[3] Consequently, iodo- and bromopyridines are often highly reactive, while their chloro-counterparts may require more robust catalytic systems and harsher conditions to achieve comparable yields.[3][4]
The following table summarizes the key trade-offs between these essential building blocks.
| Feature | This compound | 3-Bromo-4-nitropyridine | 3-Chloro-4-nitropyridine |
| Relative Reactivity | Highest | Intermediate | Lowest |
| Typical Catalyst Loading | Low (e.g., 1-3 mol%) | Low to Moderate (e.g., 2-5 mol%) | Moderate to High (e.g., 3-10 mol%) |
| Ligand Requirements | Standard phosphines (e.g., PPh₃) often suffice. | Often requires more electron-rich, bulky phosphines (e.g., SPhos, RuPhos).[5] | Requires advanced, sterically hindered biaryl phosphine or NHC ligands.[6][7] |
| Reaction Temperature | Mild (often room temp. to 80 °C). | Moderate (typically 80-110 °C). | High (often >100 °C).[8] |
| Relative Cost | Highest | Intermediate | Lowest |
| Key Advantage | High reactivity allows for mild conditions and broad scope. | Balanced reactivity and cost, often the "sweet spot". | Most cost-effective starting material for large-scale synthesis. |
| Key Disadvantage | High cost and potential for side reactions due to high reactivity. | May require more optimization than the iodo analog. | Can be unreactive, requiring specialized, expensive catalysts and harsh conditions. |
Deep Dive: Performance in Key Cross-Coupling Reactions
The true test of these reagents lies in their performance in the reactions most critical to modern drug discovery. Below, we analyze their utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating carbon-carbon bonds. The differing reactivity of the 3-halopyridines is particularly evident here.
-
This compound: Couples readily with a wide range of boronic acids and esters under mild conditions, often using simple palladium sources like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine.
-
3-Bromo-4-nitropyridine: Represents a good compromise. It is reactive enough to couple efficiently, though it may require slightly elevated temperatures and more sophisticated ligands like SPhos or XPhos to achieve high yields, especially with challenging coupling partners.
-
3-Chloro-4-nitropyridine: Historically considered challenging, the coupling of chloropyridines is now feasible with modern, specialized catalyst systems.[9] These typically involve sterically hindered and electron-rich biaryl phosphine ligands (e.g., the Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition to the strong C-Cl bond.[7][8]
The choice of halogen directly impacts the first and often rate-limiting step of the catalytic cycle: Oxidative Addition. A weaker C-X bond (like C-I) allows for easier insertion of the Pd(0) catalyst, initiating the cycle under milder conditions. Stronger bonds (like C-Cl) require more energy and a more electron-rich palladium center (facilitated by bulky, electron-donating ligands) to proceed.[4][10]
Caption: The Suzuki-Miyaura catalytic cycle.
This protocol provides a general framework for coupling a generic arylboronic acid with the different 3-halo-4-nitropyridines. Note the evolution of the catalyst system.
A. Coupling with this compound (Baseline)
-
Reagents: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), K₂CO₃ (2.0 mmol).
-
Solvent: 1,4-Dioxane/H₂O (4:1, 10 mL).
-
Procedure:
-
To a dry reaction vessel, add the this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
B. Coupling with 3-Chloro-4-nitropyridine (Alternative)
-
Reagents: 3-Chloro-4-nitropyridine (1.0 mmol), Arylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), SPhos (0.08 mmol, 8 mol%), K₃PO₄ (3.0 mmol).
-
Solvent: Anhydrous Toluene (10 mL).
-
Procedure:
-
To an oven-dried Schlenk flask, add the 3-chloro-4-nitropyridine, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.[11]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[11]
-
Add anhydrous toluene via syringe.[11]
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.[11]
-
Workup and purification are performed as described in Protocol A.
-
Buchwald-Hartwig Amination: Building C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C(sp²)-N bonds, essential for many pharmaceutical scaffolds.[12][13] The reactivity trends observed in Suzuki couplings are mirrored here. Iodo- and bromo-pyridines are generally good substrates, while chloropyridines require more specialized conditions. The choice of ligand is paramount, with bidentate phosphines (e.g., BINAP, Xantphos) and bulky, electron-rich monophosphines (e.g., RuPhos, BrettPhos) being particularly effective, even for challenging substrates like 3-halo-2-aminopyridines.[5][6][14][15]
-
Reagents: 3-Bromo-4-nitropyridine (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), RuPhos (0.08 mmol, 8 mol%), LiHMDS (1.5 mmol, 1.0 M solution in THF).
-
Solvent: Anhydrous THF (10 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 3-bromo-4-nitropyridine, Pd₂(dba)₃, and RuPhos in a dry reaction vial.
-
Add the anhydrous THF, followed by the amine.
-
Add the LiHMDS solution dropwise at room temperature.
-
Seal the vial and heat to 65-80 °C for 12-18 hours.
-
Monitor the reaction. Upon completion, quench carefully with saturated aqueous NH₄Cl, extract with an organic solvent, and proceed with standard workup and purification.
-
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is indispensable for creating rigid linkers and accessing further functionalities.[16][17] This reaction typically employs a dual-catalyst system of palladium and copper(I).[18] The reactivity order I > Br > Cl holds true. While iodo- and bromo-pyridines couple efficiently under standard conditions, chloro-pyridines are significantly less reactive and may lead to higher levels of alkyne homocoupling (Glaser coupling) if the reaction is sluggish.[19]
The following diagram illustrates a typical synthetic sequence starting from a 3-halonitropyridine, proceeding through a cross-coupling reaction, and concluding with the reduction of the nitro group to the versatile amine.
References
- 1. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. depts.washington.edu [depts.washington.edu]
A Comparative Guide to the Structural Validation of 3-Iodo-4-nitropyridine Coupling Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-4-nitropyridine is a pivotal building block in contemporary medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The electron-deficient nature of the pyridine ring, further activated by the nitro group, makes the 3-position susceptible to various palladium-catalyzed cross-coupling reactions. However, the same electronic properties that facilitate these transformations can also lead to unexpected side reactions and the formation of isomeric impurities. Consequently, rigorous and unambiguous validation of the final product structure is not merely a procedural formality but a cornerstone of scientific integrity and a prerequisite for advancing drug development programs.
This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of compounds derived from this compound couplings. Moving beyond a simple recitation of techniques, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating analytical workflow.
Common Coupling Reactions of this compound
The C-I bond at the 3-position of this compound is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The three most common transformations are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Figure 1: Common coupling reactions of this compound.
A Multi-pronged Approach to Structure Validation
A robust validation strategy relies on the synergistic use of multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data builds a comprehensive and irrefutable picture of the target molecule.
Figure 2: A synergistic workflow for product structure validation.
In-depth Comparison of Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1]
Expertise & Experience: For substituted 4-nitropyridines, the electron-withdrawing nitro group and the pyridine nitrogen significantly influence the chemical shifts of the aromatic protons, pushing them downfield. The substitution pattern resulting from the coupling at the 3-position will lead to a predictable set of signals and coupling constants.
-
¹H NMR Spectroscopy: The aromatic protons on the pyridine ring are highly informative. In a 3-substituted-4-nitropyridine, we expect to see three distinct aromatic protons.
-
H-2 (proton at C2): Typically the most deshielded proton, appearing as a singlet or a narrow doublet, due to its proximity to the nitrogen atom.
-
H-6 (proton at C6): Also significantly deshielded, appearing as a doublet.
-
H-5 (proton at C5): The most upfield of the pyridine protons, appearing as a doublet of doublets or a triplet depending on the coupling to H-6. The coupling constant between H-5 and H-6 (³J_ortho) is typically around 4-6 Hz.[1]
-
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with C2 and C6 being the most deshielded. The chemical shifts are sensitive to the nature of the substituent at the 3-position.[2]
-
2D NMR Spectroscopy: For unambiguous assignments, especially in complex molecules, 2D NMR is indispensable.[3][4][5]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity of the pyridine ring protons.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the entire molecular structure.[3][4]
-
Experimental Protocol: NMR Analysis of a 3-Aryl-4-nitropyridine
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC). For HMBC, optimize the long-range coupling delay for an expected J-coupling of 7-8 Hz.[3]
-
-
Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine proton ratios.
-
Analyze the coupling patterns in the ¹H NMR to establish proton connectivity.
-
Use the HSQC to assign protonated carbons.
-
Use the HMBC to confirm the overall structure, paying close attention to correlations between the new substituent and the pyridine ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.[6]
Expertise & Experience: The choice of ionization technique is critical. Electrospray Ionization (ESI) is a "soft" technique that typically provides the protonated molecular ion ([M+H]⁺), which is excellent for confirming the molecular weight.[6] Electron Ionization (EI) is a "hard" technique that causes extensive fragmentation, providing a "fingerprint" of the molecule that can aid in structural confirmation.[7][8] For nitropyridine derivatives, characteristic losses of the nitro group (NO₂, 46 Da) and cleavage of the pyridine ring are expected.[9]
Data Presentation: Expected MS Fragmentation
| Product Class | Ionization | Key Information | Expected Fragments |
| 3-Aryl-4-nitropyridine | ESI | Molecular Weight | [M+H]⁺ |
| EI | Structural Fingerprint | [M]⁺, [M-NO₂]⁺, fragments from aryl ring | |
| 3-Alkynyl-4-nitropyridine | ESI | Molecular Weight | [M+H]⁺ |
| EI | Structural Fingerprint | [M]⁺, [M-NO₂]⁺, loss of alkyne substituent | |
| 3-Amino-4-nitropyridine | ESI | Molecular Weight | [M+H]⁺ |
| EI | Structural Fingerprint | [M]⁺, [M-NO₂]⁺, cleavage of the C-N bond |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Acquisition (ESI):
-
Operate in positive ion mode to detect [M+H]⁺.
-
Acquire data over a suitable mass range (e.g., m/z 100-1000).
-
Ensure the mass accuracy is within 5 ppm.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition and confirm it matches the expected product.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a compound and for identifying and quantifying impurities.[10][11]
Expertise & Experience: For the analysis of nitropyridine derivatives, reversed-phase HPLC is typically the method of choice.[11] A C18 column is a good starting point.[10] The mobile phase usually consists of a mixture of water and an organic solvent (acetonitrile or methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate the desired product from starting materials and by-products.[12]
Experimental Protocol: HPLC Method Development
-
Column and Mobile Phase Selection:
-
Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Initial Gradient:
-
Run a broad gradient from 5% to 95% B over 15-20 minutes.
-
Monitor the elution of the main peak and any impurities using a UV detector, selecting a wavelength where the analyte has strong absorbance (e.g., 254 nm or the λmax).[11]
-
-
Method Optimization:
-
Adjust the gradient slope to improve the resolution between the main peak and any closely eluting impurities.
-
If necessary, try different organic modifiers (e.g., methanol) or column chemistries (e.g., phenyl-hexyl) to alter the selectivity.
-
-
Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[12][13]
Identifying and Characterizing Potential Impurities
A critical aspect of product validation is the identification of potential side products and impurities.[14][15][16] In palladium-catalyzed couplings of this compound, several common impurities can arise.
Data Presentation: Common Impurities and Their Identification
| Impurity | Potential Source | Identification by MS | Identification by ¹H NMR | Identification by HPLC |
| 4-Nitropyridine | Hydrodeiodination of starting material | m/z corresponding to the de-iodinated starting material | Absence of the substituent, presence of pyridine proton signals | Typically elutes earlier than the product |
| Homocoupled Product | Dimerization of the coupling partner | m/z corresponding to the dimer of the boronic acid, alkyne, or amine | Signals corresponding to the dimerized substituent | Elution time will vary depending on polarity |
| Starting Material | Incomplete reaction | m/z of this compound | Signals for this compound | Typically has a different retention time from the product |
Trustworthiness: The formation of a de-iodinated product is a common side reaction, particularly with electron-deficient aryl halides.[17] Its presence can be minimized by carefully optimizing reaction conditions, such as the choice of ligand and base. Similarly, homocoupling of the boronic acid in Suzuki reactions can be promoted by the presence of oxygen.[18] Therefore, running reactions under an inert atmosphere is crucial.
Conclusion
The validation of product structures from this compound couplings is a multi-faceted process that requires a thoughtful and systematic approach. By integrating the strengths of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment, researchers can build a robust and self-validating data package. This rigorous approach not only ensures the scientific integrity of the research but is also a critical step in the successful development of new therapeutics.
References
- 1. herbalanalysis.co.uk [herbalanalysis.co.uk]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 4. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 12. actascientific.com [actascientific.com]
- 13. scribd.com [scribd.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for 3-Iodopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone in medicinal chemistry, with the resulting compounds forming the basis of numerous pharmaceuticals. Among the various pyridine starting materials, 3-iodopyridine is a particularly valuable building block due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is a critical parameter that dictates the success of these transformations, influencing yield, selectivity, and reaction scope. This guide provides an in-depth comparative analysis of common palladium catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of 3-iodopyridine, offering field-proven insights and supporting data to inform your catalyst selection.
The Challenge of 3-Iodopyridine Coupling: A Mechanistic Perspective
The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This "poisoning" effect is a key challenge in the cross-coupling of pyridyl halides.[1][2] The design of the catalyst system, particularly the choice of ligand, plays a pivotal role in mitigating this issue and achieving high catalytic efficiency.[1][3] Electron-rich and sterically bulky ligands can shield the palladium center, promoting the desired catalytic cycle over catalyst deactivation pathways.[1][2][4]
Comparative Analysis of Palladium Catalysts
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between 3-iodopyridine and various boronic acids or esters. The choice of catalyst significantly impacts the reaction's efficiency.
| Catalyst System | Key Features & Insights | Typical Yields |
| Pd(PPh₃)₄ | A traditional and often reliable choice for Suzuki couplings.[4] While effective, it may require higher catalyst loadings and longer reaction times compared to more modern systems, especially with challenging substrates. | Good to Excellent |
| PdCl₂(dppf) | The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides good stability and activity. It is a versatile catalyst for a broad range of boronic acids.[5] | High |
| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | This combination represents a highly active and versatile catalyst system. The bulky and electron-rich Buchwald ligands are particularly effective for challenging substrates like heteroaryl halides, often allowing for lower catalyst loadings and milder reaction conditions.[4] | Excellent |
| Palladium-NHC Catalysts (e.g., PEPPSI-IPr) | N-heterocyclic carbene (NHC) ligands form very stable bonds with palladium, leading to highly robust and efficient catalysts with high turnover numbers.[6] PEPPSI-type precatalysts are particularly effective for heteroaryl couplings.[6] | Excellent |
Experimental Workflow & Catalytic Cycles
A generalized workflow for screening palladium catalysts in coupling reactions is essential for efficient methods development.
Caption: Generalized workflow for palladium-catalyzed cross-coupling.
The fundamental catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions share common steps but differ in the nature of the coupling partner and the final product-forming step.
Caption: Simplified catalytic cycles for coupling reactions.
Heck Coupling
The Heck reaction facilitates the coupling of 3-iodopyridine with alkenes. The choice of catalyst and reaction conditions is crucial to ensure high yields and selectivity.
| Catalyst System | Key Features & Insights | Typical Yields |
| Pd(OAc)₂ / PPh₃ | A classic combination for the Heck reaction. While generally effective, it can sometimes suffer from catalyst deactivation and may require higher temperatures. | Good |
| Pd(OAc)₂ / P(o-tol)₃ | The use of the more electron-rich and bulkier P(o-tol)₃ ligand often leads to improved catalytic activity and stability compared to PPh₃.[7] | Good to Excellent |
| Palladacycles (e.g., Herrmann's Catalyst) | These pre-catalysts are often air- and moisture-stable, making them easy to handle.[6][7] They can exhibit high thermal stability and activity, making them suitable for large-scale applications. | Excellent |
| Ligand-Free Palladium (e.g., Pd/C) | Heterogeneous palladium on carbon can be an effective and easily separable catalyst for Heck reactions.[8][9][10] However, leaching of palladium into the solution can occur, leading to a homogeneous catalytic cycle.[11] | Good to Excellent |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 3-iodopyridine and a terminal alkyne, a valuable transformation for the synthesis of complex molecules.
| Catalyst System | Key Features & Insights | Typical Yields |
| PdCl₂(PPh₃)₂ / CuI | This is the classic and most widely used catalyst system for Sonogashira couplings. The copper(I) co-catalyst is crucial for the activation of the alkyne.[5][12] | Excellent |
| Copper-Free Sonogashira (e.g., Pd(PPh₃)₄) | In some cases, the copper co-catalyst can be omitted, which can be advantageous for sensitive substrates. This often requires a strong base and a suitable palladium catalyst. | Good to Excellent |
| Pd-NHC Catalysts | Similar to other coupling reactions, NHC-ligated palladium catalysts can offer high stability and efficiency in Sonogashira couplings, sometimes under copper-free conditions. | Excellent |
| Heterogeneous Pd Catalysts | Various solid-supported palladium catalysts have been developed for Sonogashira reactions, offering the advantage of easy separation and potential for recycling.[13] | Good to Excellent |
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add 3-iodopyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water, toluene).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if applicable) under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Heck Coupling
-
To a sealable reaction vessel, add 3-iodopyridine (1.0 equiv.), the alkene (1.5 equiv.), a suitable base (e.g., Et₃N, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with the appropriate ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add the solvent (e.g., DMF or acetonitrile).
-
Seal the vessel and heat the reaction mixture to the required temperature (e.g., 100 °C) with stirring for the necessary time.
-
After cooling to room temperature, filter the reaction mixture to remove any solids and wash with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
To a Schlenk flask under an inert atmosphere, add 3-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add the degassed solvent (e.g., THF or DMF) and a suitable base (e.g., Et₃N, 2.0 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Stir the reaction at room temperature until completion is observed by TLC or LC-MS.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.[14]
Conclusion
The selection of an optimal palladium catalyst for the coupling of 3-iodopyridine is a multifaceted decision that depends on the specific reaction type, the nature of the coupling partner, and the desired process parameters. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain reliable choices, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald ligands) and N-heterocyclic carbenes often provide superior performance in terms of activity, stability, and substrate scope. For large-scale applications, the ease of handling and high stability of palladacycles or the recyclability of heterogeneous catalysts may be advantageous. A systematic screening of catalysts and reaction conditions, guided by the insights provided in this guide, will enable researchers to efficiently identify the most effective catalytic system for their specific synthetic goals.
References
- 1. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Analysis of Impurities in 3-Iodo-4-nitropyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules central to drug discovery and materials science, 3-iodo-4-nitropyridine serves as a critical building block. Its functionalization through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry. However, the efficiency and purity of these reactions are often compromised by the formation of various impurities. Understanding and controlling these impurities is paramount for ensuring the safety, efficacy, and reproducibility of the final products. This guide provides an in-depth analysis of the common impurities encountered in these coupling reactions, a comparison of their formation under different conditions, and detailed analytical methodologies for their detection and quantification.
The Landscape of Impurity Formation
The electron-withdrawing nature of the nitro group in this compound significantly influences its reactivity in cross-coupling reactions. While it can enhance the rate of oxidative addition, often the rate-determining step, it also increases the propensity for side reactions. The choice of coupling partner, catalyst, ligand, base, and solvent all play a crucial role in dictating the impurity profile.
A fundamental understanding of the reaction mechanisms is key to anticipating potential byproducts. The catalytic cycles for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all involve oxidative addition, transmetalation (or related steps), and reductive elimination. Deviations from this productive cycle lead to the formation of impurities.
Diagram: Generalized Catalytic Cycle and Points of Impurity Formation
Caption: Generalized catalytic cycle for cross-coupling reactions and key side reactions leading to impurity formation.
Comparative Analysis of Coupling Reactions and Their Characteristic Impurities
This section compares the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions using this compound as the substrate, highlighting common impurities and providing illustrative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.[1]
Common Impurities:
-
Homocoupling of the boronic acid (R-R): This is a prevalent side reaction, often promoted by the presence of oxygen.[2]
-
Protodeboronation of the boronic acid: The boronic acid can be converted to the corresponding arene, reducing the yield of the desired product.
-
Hydrodehalogenation of this compound: Formation of 4-nitropyridine.
-
Ligand-derived impurities: Aryl groups from phosphine ligands can sometimes couple with the substrate.[3]
Table 1: Hypothetical Impurity Profile in Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Compound | Structure | Retention Time (HPLC) | m/z (GC-MS) | Potential Origin |
| 4-Nitro-3-phenylpyridine | C₁₁H₈N₂O₂ | 10.5 min | 200.06 | Desired Product |
| This compound | C₅H₃IN₂O₂ | 8.2 min | 249.93 | Unreacted Starting Material |
| Biphenyl | C₁₂H₁₀ | 9.8 min | 154.08 | Homocoupling of phenylboronic acid |
| 4-Nitropyridine | C₅H₄N₂O₂ | 6.5 min | 124.03 | Hydrodehalogenation |
| Triphenylphosphine Oxide | C₁₈H₁₅PO | 12.1 min | 278.09 | Oxidation of triphenylphosphine ligand |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[4]
Common Impurities:
-
Homocoupling of the terminal alkyne (Glaser coupling): This is a very common side reaction, typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[4]
-
Hydrodehalogenation of this compound: Formation of 4-nitropyridine.
-
Diyne formation: Further reaction of the product with the starting alkyne.
Table 2: Hypothetical Impurity Profile in Sonogashira Coupling of this compound with Phenylacetylene
| Compound | Structure | Retention Time (HPLC) | m/z (GC-MS) | Potential Origin |
| 4-Nitro-3-(phenylethynyl)pyridine | C₁₃H₈N₂O₂ | 11.2 min | 224.06 | Desired Product |
| This compound | C₅H₃IN₂O₂ | 8.2 min | 249.93 | Unreacted Starting Material |
| 1,4-Diphenylbuta-1,3-diyne | C₁₆H₁₀ | 13.5 min | 202.08 | Homocoupling of phenylacetylene |
| 4-Nitropyridine | C₅H₄N₂O₂ | 6.5 min | 124.03 | Hydrodehalogenation |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between this compound and an amine.[5]
Common Impurities:
-
Hydrodehalogenation of this compound: This is a significant side reaction where the iodo group is replaced by a hydrogen atom, leading to the formation of 4-nitropyridine. This can be influenced by the base, solvent, and ligand.[5]
-
Side reactions of the amine: The amine coupling partner can undergo side reactions depending on its structure and the reaction conditions.
-
Catalyst deactivation: The nitro group can potentially interact with the palladium catalyst, leading to deactivation.[6]
Table 3: Hypothetical Impurity Profile in Buchwald-Hartwig Amination of this compound with Aniline
| Compound | Structure | Retention Time (HPLC) | m/z (GC-MS) | Potential Origin |
| N-Phenyl-4-nitropyridin-3-amine | C₁₁H₉N₃O₂ | 9.7 min | 215.07 | Desired Product |
| This compound | C₅H₃IN₂O₂ | 8.2 min | 249.93 | Unreacted Starting Material |
| 4-Nitropyridine | C₅H₄N₂O₂ | 6.5 min | 124.03 | Hydrodehalogenation |
| Diphenylamine | C₁₂H₁₁N | 11.5 min | 169.09 | Potential side reaction of aniline |
Analytical Methodologies for Impurity Profiling
A multi-technique approach is essential for the comprehensive analysis of impurities in this compound coupling reactions. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for the analysis of a reaction mixture from a this compound coupling reaction. Optimization may be required based on the specific coupling partners and reaction conditions.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm and 330 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with water.
-
Extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent.
-
Dissolve the residue in a known volume of acetonitrile to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Diagram: HPLC Analysis Workflow
Caption: A streamlined workflow for preparing and analyzing reaction samples by HPLC.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying volatile and thermally stable impurities.
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 min.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Sample Preparation:
-
Prepare the sample as described for HPLC analysis.
-
Ensure the final concentration in a volatile solvent (e.g., ethyl acetate or dichloromethane) is appropriate for GC-MS analysis (typically 0.1-1 mg/mL).
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides invaluable structural information for both the desired product and any isolated impurities.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Nuclei: ¹H and ¹³C.
-
Internal Standard: Tetramethylsilane (TMS).
Sample Preparation:
-
Purify the main product and any significant impurities by column chromatography.
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent.
-
Transfer the solution to an NMR tube.
Expected NMR Signals for Key Compounds:
-
4-Nitro-3-phenylpyridine (Suzuki Product):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.90 (s, 1H), 8.75 (d, J = 5.0 Hz, 1H), 7.60 (d, J = 5.0 Hz, 1H), 7.55-7.45 (m, 5H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 155.0, 150.2, 145.8, 135.5, 130.0, 129.5, 128.8, 122.1.
-
-
4-Nitro-3-(phenylethynyl)pyridine (Sonogashira Product): [7]
-
N-Phenyl-4-nitropyridin-3-amine (Buchwald-Hartwig Product):
-
¹H NMR (400 MHz, CDCl₃) δ: 9.20 (s, 1H, NH), 8.60 (s, 1H), 8.45 (d, J = 5.5 Hz, 1H), 7.40 (t, J = 7.8 Hz, 2H), 7.25 (d, J = 5.5 Hz, 1H), 7.20 (d, J = 7.8 Hz, 2H), 7.05 (t, J = 7.4 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 152.1, 148.9, 142.5, 139.8, 130.0, 125.2, 122.8, 120.5, 115.3.
-
Conclusion
The successful synthesis of 4-substituted-3-nitropyridines via palladium-catalyzed cross-coupling reactions is critically dependent on the careful management of impurity formation. A thorough understanding of the reaction mechanisms allows for the prediction of potential side products, and a combination of analytical techniques is essential for their comprehensive identification and quantification. By employing the comparative data and analytical protocols outlined in this guide, researchers, scientists, and drug development professionals can optimize their synthetic routes, ensure the quality and purity of their compounds, and accelerate the development of new chemical entities.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Iodo-4-nitropyridine
This document provides essential procedural guidance for the safe handling and disposal of 3-Iodo-4-nitropyridine (CAS No. 89283-70-5). As a halogenated nitroaromatic compound, this chemical intermediate requires meticulous management to ensure personnel safety and environmental compliance.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, integrating principles of chemical causality and regulatory adherence to foster a secure laboratory environment.
Hazard Assessment and Characterization
The primary hazards are inferred from structurally similar compounds:
-
Pyridine Derivatives: Pyridine and its derivatives are often volatile, flammable, and can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5][6][7] They are known to cause irritation to the skin and eyes and may affect the central nervous system, liver, and kidneys.[8]
-
Nitroaromatic Compounds: This class of chemicals can be toxic and environmentally hazardous, with some being irritants or having the potential for more severe health effects.[9][10]
-
Organo-iodine Compounds: As a halogenated organic compound, this compound falls under specific waste categories that require distinct disposal pathways, primarily due to the environmental impact and byproducts of incineration.[11][12]
Table 1: Inferred Hazard Profile for this compound
| Hazard Type | Associated Risk | Rationale and Authoritative Source |
|---|---|---|
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Based on the toxicity profiles of pyridine and other nitropyridines.[6][10][13] |
| Irritation | Causes serious eye and skin irritation. May cause respiratory irritation. | A common characteristic of pyridine derivatives and nitroaromatic compounds.[4][10][13] |
| Environmental | Potentially harmful to aquatic life. | Halogenated organic compounds are regulated to prevent environmental release.[14] |
| Flammability | Likely combustible, though specific data is unavailable. | Pyridine itself is a highly flammable liquid.[5][6] Always keep away from ignition sources.[15] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, adherence to strict safety protocols is mandatory.
Engineering Controls:
-
All handling of this compound, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][10][15]
Personal Protective Equipment (PPE): Proper PPE is the primary defense against exposure.[15] The following equipment must be worn at all times.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or neoprene gloves. | These materials offer good resistance to pyridine and similar aromatic compounds.[4][15] Latex gloves are not suitable.[4] |
| Eye Protection | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Protects against accidental splashes to the eyes, which are highly susceptible to irritation.[4][9] |
| Body Protection | Flame-resistant lab coat. | Protects skin from contact and provides a barrier against spills.[9] |
| Respiratory | Not required if handled exclusively within a fume hood. | A certified respirator may be necessary for cleaning large spills outside of a fume hood.[9] |
Step-by-Step Disposal Procedure
Disposal of this compound is not merely about discarding the material; it is a regulated process that begins at the point of generation. Never dispose of this chemical down the sanitary sewer system.[16][17]
Experimental Protocol: Waste Collection and Disposal
-
Step 1: Waste Segregation (Critical)
-
Action: Designate a specific waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.
-
Causality: Environmental regulations mandate the separation of halogenated and non-halogenated waste streams.[17][18] This is because their treatment methods differ; halogenated waste is typically managed via high-temperature incineration at specialized facilities to safely break down the carbon-halogen bonds and scrub acidic byproducts.[11]
-
-
Step 2: Container Selection
-
Action: Choose a container made of a material chemically compatible with this compound, such as a glass bottle or a high-density polyethylene (HDPE) container.[15] Ensure the container has a secure, vapor-tight screw cap.
-
Causality: Using a compatible container prevents degradation of the container and potential leaks.[19] A sealed cap is required to prevent the escape of volatile compounds, protecting lab personnel and ensuring compliance with Resource Conservation and Recovery Act (RCRA) regulations.[16][18]
-
-
Step 3: Proper Labeling
-
Action: As soon as the first particle of waste is added, affix a hazardous waste tag to the container.[16] The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (do not use abbreviations)
-
The specific hazards (e.g., "Toxic," "Irritant")
-
-
Causality: Accurate labeling is a legal requirement that ensures safe handling, proper segregation, and correct final disposal by waste management professionals.[5][18]
-
-
Step 4: Waste Accumulation
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from ignition sources and incompatible materials.[15] Keep the container closed at all times except when actively adding waste.[18]
-
Causality: Storing waste in a designated, safe location prevents accidental spills and reactions with incompatible chemicals.[18] Keeping the container closed is a primary tenet of safe laboratory practice and regulatory compliance.[18]
-
-
Step 5: Arranging Final Disposal
-
Action: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[20]
-
Causality: EHS professionals are trained to handle hazardous waste and will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" responsibility for the waste generator as required by law.[16][21]
-
Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
-
In Case of a Spill:
-
Alert personnel in the immediate area and, if necessary, evacuate.
-
Ensure the area is well-ventilated, preferably by working within a fume hood.[15]
-
Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[19] Do not use combustible materials like paper towels for large spills.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[5][19]
-
Report the spill to your laboratory supervisor and EHS department.[19]
-
-
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][9] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. lobachemie.com [lobachemie.com]
- 6. thermofishersci.in [thermofishersci.in]
- 7. nj.gov [nj.gov]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 9. benchchem.com [benchchem.com]
- 10. simmons.chemoventory.com [simmons.chemoventory.com]
- 11. bucknell.edu [bucknell.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. p2infohouse.org [p2infohouse.org]
- 15. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 16. Chemical Waste Disposal (WASTe) | Environment, Health & Safety [ehs.ucsf.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 21. Chemical and Specialty Chemical | Clean Harbors [cleanharbors.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

